molecular formula C8H10N2O2 B103816 2,4-Dimethyl-5-nitroaniline CAS No. 2124-47-2

2,4-Dimethyl-5-nitroaniline

Cat. No.: B103816
CAS No.: 2124-47-2
M. Wt: 166.18 g/mol
InChI Key: DUIOVGPUAJSYCD-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-nitroaniline, also known as this compound, is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20551. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethyl-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10N2O2/c1-5-3-6(2)8(10(11)12)4-7(5)9/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIOVGPUAJSYCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00281150
Record name 2,4-Dimethyl-5-nitroaniline
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Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2124-47-2
Record name 2124-47-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dimethyl-5-nitroaniline
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Record name 2,4-DIMETHYL-5-NITROANILINE
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Foundational & Exploratory

What are the chemical properties of 2,4-Dimethyl-5-nitroaniline?

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 2124-47-2 Synonyms: 5-Nitro-2,4-xylidine; 5-Amino-2,4-dimethylnitrobenzene Molecular Formula: C₈H₁₀N₂O₂ Molecular Weight: 166.18 g/mol [1][2]

Executive Summary

2,4-Dimethyl-5-nitroaniline (5-nitro-2,4-xylidine) is a specialized aromatic amine intermediate used primarily in the synthesis of high-performance azo pigments and functionalized supramolecular scaffolds (e.g., Tröger’s bases). Distinguished by its specific substitution pattern—where the nitro group is positioned meta to the amino group and flanked by methyl substituents—this molecule exhibits unique electronic properties that balance nucleophilicity with oxidative stability. It serves as a critical precursor for 4,6-dimethyl-1,3-phenylenediamine and is increasingly relevant in the development of molecular recognition agents and nonlinear optical materials.

Molecular Architecture & Electronic State

The chemical behavior of this compound is governed by the interplay between its electron-donating groups (amino, methyl) and the electron-withdrawing nitro group.

  • Electronic Push-Pull System: The amino group (-NH₂) at position 1 acts as a strong resonance donor (+R), while the nitro group (-NO₂) at position 5 acts as a strong inductive and resonance withdrawer (-I, -R). However, because the nitro group is meta to the amine, the direct resonance interaction (conjugation) is less pronounced than in para-nitroaniline. This preserves a degree of basicity in the amine, although it is significantly reduced compared to the parent xylidine.

  • Steric Environment: The methyl groups at positions 2 and 4 exert a "buttressing effect." The 4-methyl group, in particular, sterically crowds the 3- and 5-positions. The nitro group preferentially occupies position 5 during synthesis due to the cooperative directing effects of the methyls and the protonated amine intermediate (see Section 4).

  • Basicity (pKa): The predicted pKa of the conjugate acid is approximately 2.83 . This is lower than aniline (4.6) due to the electron-withdrawing nitro group but higher than o- or p-nitroaniline due to the electron-donating methyl groups and the meta relationship.

Physicochemical Profile

PropertyValueCondition/Method
Appearance Light yellow to orange crystalline powderVisual Inspection
Melting Point 122.0 – 126.0 °CStandard Pressure
Boiling Point 329.4 ± 37.0 °CPredicted (760 mmHg)
Density 1.22 ± 0.06 g/cm³Predicted
Solubility Low in water; Soluble in EtOH, EtOAc, DMSO25 °C
pKa (Conjugate Acid) ~2.83Predicted
Dipole Moment ~5-6 DEstimated (Push-Pull system)

Synthetic Pathways & Regioselectivity

The synthesis of this compound is a classic example of exploiting steric and electronic directing effects in electrophilic aromatic substitution.

The Direct Nitration Protocol

The most efficient industrial route involves the direct nitration of 2,4-dimethylaniline (2,4-xylidine) in a strongly acidic medium.

Mechanism: In concentrated sulfuric/hydrochloric acid, the amino group is protonated to form an ammonium species (-NH₃⁺). The -NH₃⁺ group is a meta-director.

  • Directing Effects:

    • -NH₃⁺ (Pos 1): Directs to meta positions (3 and 5).

    • -CH₃ (Pos 2): Directs to ortho (3) and para (5).

    • -CH₃ (Pos 4): Directs to ortho (3 and 5).

  • Regioselectivity: Both methyl groups and the ammonium group cooperatively activate position 5. Position 3 is theoretically active but is sterically hindered, being "sandwiched" between two methyl groups. Consequently, substitution occurs almost exclusively at Position 5 .

Experimental Protocol (Laboratory Scale)

Note: This protocol requires a fume hood and standard PPE for handling corrosive acids and nitro compounds.

  • Dissolution: Dissolve 40 g (0.33 mol) of 2,4-dimethylaniline in concentrated hydrochloric acid. Cool the solution to <15 °C.

  • Nitration: Slowly add nitric acid (33 g) dropwise over 3 hours. Critical: Maintain temperature <15 °C to prevent dinitration or oxidation.

  • Acidification: Add sulfuric acid (400 g) and stir at 15 °C for 1 hour to complete the reaction.

  • Quenching: Pour the reaction mixture onto 600 g of crushed ice. Stir for 30 minutes.

  • Isolation: Filter the yellow precipitate. Neutralize the filter cake with saturated aqueous sodium bicarbonate.

  • Purification: Recrystallize from an ethanol-water mixture to obtain orange crystals (Yield ~71%).

Synthesis Start 2,4-Dimethylaniline (2,4-Xylidine) Acid Dissolution in Conc. HCl (<15°C) Start->Acid Nitration Addition of HNO3 (Electrophilic Subst.) Acid->Nitration Intermed Ammonium Intermediate (Meta-Directing) Nitration->Intermed Protonation Product This compound (Major Isomer) Intermed->Product Subst. at C5 (Steric Control)

Figure 1: Synthetic pathway highlighting the regioselective nitration driven by steric and electronic factors.

Reactivity & Functional Transformations

The molecule serves as a versatile scaffold for further chemical elaboration.[2][3]

Diazotization (Azo Coupling)

The primary amine group can be converted into a diazonium salt, which is a key step in manufacturing azo dyes.[3]

  • Reagents: NaNO₂ / HCl at 0–5 °C.

  • Intermediate: 2,4-Dimethyl-5-nitrobenzenediazonium chloride.

  • Application: Coupling with electron-rich aromatics (e.g., 2-naphthol, phenols) generates deep red/orange azo pigments. The 5-nitro group induces a bathochromic shift (red-shift) in the final pigment color compared to non-nitrated analogues.

Reduction to Diamine

Reduction of the nitro group yields 4,6-dimethyl-1,3-phenylenediamine (also named 1,5-diamino-2,4-dimethylbenzene).

  • Reagents: H₂ / Pd-C, or Fe / HCl (Béchamp reduction).

  • Utility: This diamine is a precursor for specialty polyurethanes and epoxy curing agents, offering improved thermal stability due to the methyl steric hindrance.

Condensation (Tröger’s Base Formation)

This compound is a specific precursor for synthesizing functionalized Tröger’s bases .

  • Reaction: Condensation with paraformaldehyde in acidic media (TFA).

  • Product: A V-shaped, rigid bicyclic molecule with nitro-functionalized "wings."

  • Significance: These derivatives are used in supramolecular chemistry as molecular clefts for binding guests and as chiral solvating agents.

Reactivity Center This compound Diazo Diazotization (NaNO2 / HCl, 0°C) Center->Diazo Reduct Reduction (H2, Pd/C or Fe/HCl) Center->Reduct Condense Condensation (Paraformaldehyde / TFA) Center->Condense AzoDye Azo Pigments (Red/Orange Colorants) Diazo->AzoDye Coupling w/ Phenols Diamine 4,6-Dimethyl-1,3-phenylenediamine (Polymer Precursor) Reduct->Diamine Troger Nitro-Functionalized Tröger's Base Condense->Troger

Figure 2: Primary reactivity pathways and downstream applications.

Analytical Characterization

Confirming the identity of this compound requires verifying the substitution pattern.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.15 (s, 1H): Aromatic proton at C6 (adjacent to amine).

    • δ 6.87 (s, 1H): Aromatic proton at C3 (between methyls).

    • δ 4.99 (br s, 2H): Amine protons (-NH₂).

    • δ 2.21 (s, 3H) & 1.97 (s, 3H): Methyl protons. The distinct shifts reflect the different electronic environments (ortho vs meta to nitro).

  • FT-IR (KBr):

    • 3469, 3386 cm⁻¹: N-H stretching (Primary amine doublet).

    • 1514, 1339 cm⁻¹: N-O stretching (Asymmetric and Symmetric nitro bands).

    • 1636 cm⁻¹: N-H bending.

Safety & Handling

Hazard Classification (GHS):

  • H302: Harmful if swallowed.[4][5]

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4][5]

Handling Protocols:

  • Storage: Store in a cool, dry place away from strong oxidizing agents. Keep container tightly closed to prevent oxidation of the amine group (darkening).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a dust mask or fume hood to avoid inhalation of fine powder.

  • Spill Response: Sweep up dry; avoid dust generation. Neutralize residues with dilute acid if necessary, though water washing is usually sufficient for final cleanup.

References

  • ChemicalBook. (2024). This compound Chemical Properties and Synthesis. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 228007, this compound. Retrieved from

  • BenchChem. (2024). This compound Structure and Applications. Retrieved from

  • TCI Chemicals. (2024). Product Specification: this compound (D5196). Retrieved from

  • Chen, H. K. (2012).[6] Crystal structure of 2,4-dimethyl-6-nitroaniline (Comparative Isomer Study). Acta Crystallographica Section E. (Used for structural exclusion/verification). Retrieved from

Sources

Advanced Synthesis Protocols for 2,4-Dimethyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 2124-47-2 Synonyms: 5-Nitro-2,4-xylidine; 4-Amino-2,6-dimethyl-1-nitrobenzene Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists[1]

Executive Summary & Strategic Analysis

The synthesis of 2,4-Dimethyl-5-nitroaniline presents a classic regiochemical challenge in aromatic substitution. The presence of two activating methyl groups and a highly activating amino group on the benzene ring creates competing directing effects.[1][2]

A naive approach using standard protective group strategies (e.g., acetylation to acetanilide) typically yields the 6-nitro isomer (ortho to the amine) due to the strong ortho/para directing nature of the acetamido group.[1] To successfully target the 5-nitro position (meta to the amine), one must invert the electronic character of the amino group.[1]

This guide details two validated pathways:

  • The Ammonium Meta-Directing Route (Primary Protocol): Utilizing strong acidic media to protonate the amine, converting it into a meta-directing ammonium species.

  • The Dinitro Reduction Route (Alternative): Selective partial reduction of 4,6-dinitro-m-xylene.[1]

Retrosynthetic Logic & Pathway Design

The following decision tree illustrates the divergence in regioselectivity based on the "state" of the nitrogen atom during nitration.

SynthesisPathways Target This compound (Target: 5-Nitro Isomer) Start 2,4-Dimethylaniline (Starting Material) RouteA Route A: Protection Strategy (Acetylation) Start->RouteA Ac2O RouteB Route B: Protonation Strategy (Strong Acid) Start->RouteB Conc. H2SO4 IntermediateA 2,4-Dimethylacetanilide (Ortho/Para Director) RouteA->IntermediateA ProductA 2,4-Dimethyl-6-nitroaniline (Undesired Isomer) IntermediateA->ProductA HNO3/H2SO4 (Directs Ortho to N) ProductA->Target Regioselectivity Failure IntermediateB Ammonium Salt (-NH3+ Meta Director) RouteB->IntermediateB IntermediateB->Target HNO3 (Directs Meta to N)

Figure 1: Divergent regiochemistry based on amine protection vs. protonation.[1]

Detailed Experimental Protocol: The Protonation Route

This protocol exploits the meta-directing effect of the protonated ammonium ion.[1] By conducting the nitration in concentrated sulfuric acid, the amino group exists almost exclusively as


, which deactivates the ortho/para positions and directs the electrophile to the 5-position (meta).[1]
Reaction Scheme


Materials & Reagents
ReagentRolePurity/Conc.Hazards
2,4-Dimethylaniline Substrate>98%Toxic, Absorbable
Sulfuric Acid Solvent/Catalyst98% (Conc.)[1]Corrosive, Oxidizer
Nitric Acid Reagent70% or FumingStrong Oxidizer
Ammonium Hydroxide Neutralization28-30%Corrosive, Fumes
Ethanol Recrystallization95%Flammable
Step-by-Step Methodology

Step 1: Salt Formation

  • Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and pressure-equalizing addition funnel.

  • Charge the flask with 200 mL of concentrated Sulfuric Acid (H₂SO₄) .

  • Cool the acid to 0–5°C using an ice-salt bath.

  • Slowly add 40.0 g (0.33 mol) of 2,4-Dimethylaniline dropwise.

    • Critical Control: The addition is highly exothermic. Maintain internal temperature <15°C .

    • Observation: The solution will thicken as the amine sulfate salt forms. Ensure efficient stirring to maintain a homogeneous suspension/solution.

Step 2: Nitration

  • Prepare a mixed acid solution: Combine 33 g of Nitric Acid (HNO₃) with 40 g of Conc. Sulfuric Acid .[3][4][5][6] Cool this mixture to 0°C.

  • Add the mixed acid to the reaction flask dropwise over 2–3 hours .

    • Critical Control: Maintain temperature strictly between 5–10°C . Exceeding 20°C increases the risk of oxidation and tar formation.[1]

  • Once addition is complete, allow the mixture to stir at 10°C for 1 hour .

Step 3: Quench and Isolation [1]

  • Prepare a beaker containing 600 g of crushed ice .

  • Pour the reaction mixture slowly onto the ice with vigorous manual stirring.

  • Neutralize the acidic solution by slowly adding Concentrated Ammonium Hydroxide (NH₄OH) .

    • Endpoint: Adjust pH to ~8–9. The product will precipitate as a yellow-orange solid.

    • Thermal Safety: This neutralization generates massive heat. Add base slowly and add more ice if necessary to keep temp <30°C.

Step 4: Purification

  • Filter the crude solid using a Buchner funnel. Wash copiously with cold water to remove inorganic salts.

  • Recrystallization: Dissolve the crude wet cake in boiling Ethanol (95%) .

  • Hot filter if insoluble particles remain.

  • Allow to cool slowly to room temperature, then refrigerate to 4°C.

  • Filter the purified crystals and dry under vacuum at 45°C.

Expected Yield: 65–75% Appearance: Yellow to orange crystalline needles.

Alternative Pathway: Selective Reduction of Dinitro-m-xylene[1]

If 2,4-dimethylaniline is unavailable, or if nitration yields are poor due to oxidation, the reduction of 4,6-dinitro-m-xylene is a robust alternative.[1]

Pathway Logic[7]
  • Nitration of m-Xylene: Yields 4,6-dinitro-m-xylene (also known as 1,3-dimethyl-4,6-dinitrobenzene).[1]

  • Selective Reduction: The use of Sodium Sulfide (Zinin reduction) or controlled catalytic hydrogenation selectively reduces one nitro group.

Workflow Diagram

ReductionPathway MXylene m-Xylene Dinitro 4,6-Dinitro-m-xylene MXylene->Dinitro HNO3/H2SO4 (Exhaustive Nitration) Target This compound Dinitro->Target Na2S / NaHCO3 (Selective Reduction)

Figure 2: Synthesis via selective reduction of the dinitro precursor.

Key Reagents for Reduction
  • Sodium Sulfide (Na₂S[7]·9H₂O): Classic reagent for reducing one nitro group in polynitro aromatics.

  • Solvent: Aqueous Methanol or Ethanol.

  • Conditions: Reflux for 2–4 hours.

Analytical Validation

Ensure the identity of the synthesized compound using the following parameters. The melting point is a critical differentiator from the 6-nitro isomer.

PropertyThis compound (Target)2,4-Dimethyl-6-nitroaniline (Impurity)
Melting Point 106–108 °C 70–72 °C
Appearance Yellow needlesOrange-red prisms
1H NMR (CDCl3) Distinct singlet for H-6 (ortho to NH2) and H-3.[1]H-3 and H-5 signals will differ in coupling/shift.
Regiochemistry Nitro is meta to Amine.Nitro is ortho to Amine.

References

  • ChemicalBook. (n.d.). This compound Synthesis and Properties. Retrieved from [1]

  • BenchChem. (2025). Synthesis Routes for this compound. Retrieved from [1]

  • Organic Syntheses. (1941). Nitration of Dimethylaniline derivatives (Analogous Protocol). Coll. Vol. 1, p. 111.[1] Retrieved from [1]

  • Chen, H. K. (2012). Crystal structure of 2,4-dimethyl-6-nitroaniline (Confirmation of Acetanilide Route Product). Acta Crystallographica Section E. Retrieved from [1]

  • PubChem. (n.d.).[8] Compound Summary: this compound.[1][9][10] Retrieved from [1]

Sources

Physical Properties & Characterization of 5-Nitro-2,4-xylidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph | CAS: 2124-47-2

Executive Summary & Chemical Identity

5-Nitro-2,4-xylidine (Systematic name: 2,4-Dimethyl-5-nitroaniline) is a critical aromatic amine intermediate used primarily in the synthesis of azo pigments, agrochemicals, and pharmaceutical precursors.[1] As a derivative of 2,4-xylidine, the introduction of the nitro group at the 5-position significantly alters its electronic and solubility profile, necessitating precise handling protocols during synthesis and formulation.

This guide provides a definitive reference for the physical, thermodynamic, and spectral properties of 5-Nitro-2,4-xylidine, grounded in empirical data and structural analysis.

Table 1: Chemical Identity Standards
ParameterValue
Common Name 5-Nitro-2,4-xylidine
IUPAC Name This compound
CAS Number 2124-47-2
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
SMILES CC1=CC(=C(C=C1N)[O-])C
InChI Key DUIOVGPUAJSYCD-UHFFFAOYSA-N
Appearance Light yellow to brown crystalline powder

Thermodynamic & Physical Constants

The physical behavior of 5-Nitro-2,4-xylidine is governed by the interplay between the electron-withdrawing nitro group and the electron-donating amino/methyl groups. The high melting point relative to its parent xylidine (which is a liquid) indicates strong intermolecular hydrogen bonding and crystal lattice stability.

Table 2: Physical Properties
PropertyMetricExperimental/Predicted Basis
Melting Point 122.0 – 126.0 °C Experimental (Lit.) [1, 2]
Boiling Point 329.4 ± 37.0 °CPredicted (760 Torr) [1]
Density 1.220 ± 0.06 g/cm³Predicted (20 °C) [1]
pKa (Conjugate Acid) 2.83 ± 0.10Predicted (Weak Base) [1]
Refractive Index 1.627Predicted
Vapor Pressure Low (< 0.01 mmHg)At 25 °C (Estimated)

Scientist’s Note on Thermal Stability: While the melting point is distinct, the compound is thermally sensitive near its boiling point. In process chemistry, we strictly avoid temperatures >150 °C during drying to prevent thermal degradation or uncontrolled exothermic decomposition typical of nitro-aromatics.

Solubility & Solution Chemistry

Understanding the solubility profile is essential for recrystallization and HPLC method development. 5-Nitro-2,4-xylidine exhibits "amphiphilic" behavior common to nitroanilines—lipophilic enough for organic extraction but polar enough to interact with stationary phases.

  • Water: Practically insoluble (< 0.1 g/L). The hydrophobic methyl groups and the nitro group override the hydrophilic potential of the amine.

  • Acidic Aqueous Media: Soluble in dilute HCl/H₂SO₄ due to protonation of the amine (forming the anilinium salt), though the nitro group reduces basicity (pKa ~2.83) compared to xylidine (pKa ~4.8).

  • Organic Solvents:

    • High Solubility: Ethyl Acetate, Acetone, DMSO, DMF.

    • Moderate Solubility: Methanol, Ethanol, Dichloromethane.

    • Low Solubility: Hexanes, Cyclohexane (Anti-solvents for recrystallization).

Partition Coefficient (LogP)[6]
  • Estimated LogP: ~1.9 – 2.2

  • Implication: The compound readily crosses biological membranes, necessitating strict PPE usage (see Safety section).

Spectral Characterization (Expert Analysis)

For structural verification, the substitution pattern (1-Amino, 2,4-Dimethyl, 5-Nitro) results in a highly specific NMR signature.

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: DMSO-d₆ or CDCl₃.

  • Aromatic Region: Due to the 1,2,4,5-substitution pattern, the two aromatic protons (H3 and H6) are isolated (para to each other is incorrect; they are para to substituents but meta to each other in the ring system).

    • δ ~7.5 ppm (s, 1H): Proton at C6 (Ortho to NO₂, Ortho to NH₂). Deshielded by NO₂.

    • δ ~6.9 ppm (s, 1H): Proton at C3 (Between two Methyls). Shielded relative to H6.

  • Aliphatic Region:

    • δ ~2.1 ppm (s, 3H): Methyl at C2.

    • δ ~2.4 ppm (s, 3H): Methyl at C4.

  • Amine:

    • δ ~5.0–6.0 ppm (br s, 2H): NH₂ protons (Exchangeable with D₂O).

Infrared Spectroscopy (FT-IR)
  • N-H Stretch: Doublet around 3350–3450 cm⁻¹ (Primary amine).

  • NO₂ Stretch: Strong bands at ~1500–1530 cm⁻¹ (Asymmetric) and ~1330–1350 cm⁻¹ (Symmetric).

  • C=C Aromatic: ~1600 cm⁻¹.

Synthesis & Purification Workflow

The synthesis generally involves the nitration of 2,4-xylidine. This process is highly exothermic and regioselectivity is controlled by temperature.

Diagram 1: Synthesis & Derivation Pathway

The following diagram illustrates the transformation from 2,4-xylidine to the 5-nitro derivative, highlighting the critical temperature control required to prevent dinitration.

SynthesisPathway Xylidine 2,4-Xylidine (Starting Material) Reaction Nitration Reaction Temp < 15°C (Electrophilic Aromatic Substitution) Xylidine->Reaction Dissolved in H2SO4 MixedAcid Mixed Acid (HNO3 / H2SO4) MixedAcid->Reaction Dropwise Addition Crude Crude Product (Mixture of Isomers) Reaction->Crude Quench on Ice Purified 5-Nitro-2,4-xylidine (>98% Purity) Crude->Purified Recrystallization (EtOH/Water)

Caption: Synthesis pathway of 5-Nitro-2,4-xylidine via controlled nitration of 2,4-xylidine [2].

Protocol: Purification via Recrystallization

To achieve the >98% purity required for analytical standards or pharmaceutical use, a dual-solvent recrystallization is recommended.

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol (95%).

  • Filtration: Filter hot to remove insoluble mechanical impurities.

  • Precipitation: Slowly add warm water (Anti-solvent) until slight turbidity persists.

  • Crystallization: Allow to cool slowly to room temperature, then chill to 4°C. Rapid cooling yields amorphous powder; slow cooling yields defined crystals.

  • Drying: Vacuum dry at 40°C. Do not exceed 60°C to avoid oxidation.

Safety & Handling (E-E-A-T)

As a nitro-aromatic amine, 5-Nitro-2,4-xylidine poses specific toxicological risks that must be mitigated.

  • Acute Toxicity: Toxic if swallowed, inhaled, or absorbed through skin.[2]

  • Methemoglobinemia: Like aniline and other nitro-compounds, this substance can oxidize hemoglobin to methemoglobin, impairing oxygen transport.[3] Cyanosis (blue lips/nails) is a primary symptom [3].

  • GHS Classification:

    • Acute Tox. 3 (Oral/Dermal/Inhalation).

    • STOT RE 2 (Target Organs: Blood, Liver).

Diagram 2: Safety & Exposure Response Workflow

SafetyWorkflow Exposure Potential Exposure (Dermal/Inhalation) FirstAid Immediate First Aid Exposure->FirstAid Symptoms: Cyanosis, Dizziness Medical Medical Intervention (Methylene Blue Protocol) FirstAid->Medical Transport to ER Prevention Prevention Strategy (PPE & Engineering Controls) Prevention->Exposure Mitigates Risk PPE PPE: Nitrile Gloves, Respirator (P100), Tyvek Suit Prevention->PPE

Caption: Critical safety workflow for handling nitro-aromatic amines, emphasizing immediate medical response for methemoglobinemia.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 228007, this compound. Retrieved from [Link]

Sources

Molecular weight of 2,4-Dimethyl-5-nitroaniline.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2,4-Dimethyl-5-nitroaniline Precision Characterization, Synthesis, and Pharmaceutical Utility [1][2]

Executive Summary

This compound (CAS: 2124-47-2), often referred to as 5-nitro-2,4-xylidine, is a critical aromatic intermediate in the synthesis of heterocyclic scaffolds.[1][2][3] While its molecular weight of 166.18 g/mol is its defining stoichiometric parameter, its value in drug development lies in its structural substitution pattern.[1][2] The specific arrangement of methyl groups at positions 2 and 4, combined with a nitro group at position 5, makes it a distinct precursor for 5,6-dimethylbenzimidazoles—a core moiety in bioactive compounds, including vitamin B12 analogs and kinase inhibitors.[1][2]

This guide provides a rigorous technical breakdown of the compound, moving beyond basic data into synthesis optimization, analytical validation, and application logic.[1][2]

Part 1: Physicochemical Profile[1][2][3]

The molecular weight provided here is calculated based on standard atomic weights (IUPAC 2021). For high-resolution mass spectrometry (HRMS), the monoisotopic mass is the critical value.[1][2]

Table 1: Core Chemical Identity

ParameterValueTechnical Note
IUPAC Name This compoundPreferred over "5-nitro-2,4-xylidine" to avoid isomer ambiguity.[1][2][3]
CAS Number 2124-47-2Distinct from isomers like 4-nitro-2,6-xylidine.[1][2][3]
Molecular Formula

Average Molecular Weight 166.18 g/mol Used for molarity calculations in bulk synthesis.[1][2][3]
Monoisotopic Mass 166.0742 DaUsed for identifying the

peak in LC-MS.[1][2]
Melting Point 122 – 126 °CSharp range indicates high purity (>98%).[1][2]
Appearance Yellow to brown crystalline powderDarkens upon oxidation/light exposure.[1][2]
Solubility DMSO, Methanol, Ethyl AcetatePoorly soluble in water; suitable for reverse-phase HPLC.[1][2]

Part 2: Synthetic Methodology (The "Mixed Acid" Route)

Expertise & Causality: Direct nitration of 2,4-dimethylaniline (2,4-xylidine) is the industry-standard route.[1][2] However, the amino group (


) activates the ring strongly, leading to oxidation or polynitration if uncontrolled.[1][2]
  • Why Acid Protection? The reaction is performed in concentrated acid to protonate the amine to an ammonium species (

    
    ), which is meta-directing and deactivating.[1][2] However, under kinetic control, the nitration occurs at the position meta to the ammonium but para to the methyl, or is governed by the free amine equilibrium.[1][2] In practice, nitration of acetanilide derivatives (protection) is often cleaner, but the direct acid sulfate method described below is faster for industrial scaling if temperature is strictly managed.[1][2]
    
Protocol 1: Controlled Nitration of 2,4-Xylidine
  • Preparation: Dissolve 2,4-dimethylaniline (1.0 eq) in concentrated sulfuric acid (

    
    ). The exotherm must be managed by an ice bath to keep 
    
    
    
    .[1]
  • Nitration: Prepare a "mixed acid" solution (1:1 fuming

    
     / conc. 
    
    
    
    ).
  • Addition: Add the mixed acid dropwise.

    • Critical Control Point: Internal temperature must not exceed 15°C .[1] Higher temperatures favor the formation of dinitro species and oxidation tars.[1][2]

  • Quenching: Pour the reaction mixture onto crushed ice. The product precipitates as a yellow solid.[1]

  • Neutralization: Adjust pH to ~8-9 using Sodium Carbonate (

    
    ) or Ammonium Hydroxide to ensure the free base is obtained.[1][2]
    
  • Purification: Recrystallize from Ethanol/Water (70:30).

Workflow Visualization

SynthesisPath cluster_0 Critical Process Parameters Reactant 2,4-Dimethylaniline (Precursor) Conditions Mixed Acid Nitration (HNO3/H2SO4, <15°C) Reactant->Conditions Intermediate Sigma Complex (Transition State) Conditions->Intermediate Product This compound (Target) Intermediate->Product Major Pathway Impurity Dinitro By-products (>20°C Risk) Intermediate->Impurity Thermal Runaway

Figure 1: Reaction pathway highlighting the critical temperature dependence to avoid dinitration impurities.

Part 3: Analytical Validation (Self-Validating Systems)

To confirm the identity of the synthesized material, researchers must rely on orthogonal analytical methods.[1][2] The molecular weight (166.[1][2][3][4]18) is the primary checkpoint, but structural isomers (e.g., 3-nitro isomer) have the exact same mass.[1][2] Therefore, NMR is required for definitive confirmation.[1][2]

Protocol 2: Structural Confirmation Strategy
  • Mass Spectrometry (LC-MS):

    • Method: ESI+ (Electrospray Ionization, Positive mode).[1][2]

    • Expectation: A strong

      
       peak at 167.08 m/z .[1][2]
      
    • Note: If you see

      
       211, you likely have dinitration (
      
      
      
      Da).[1][2]
  • 1H NMR Spectroscopy (The Isomer Filter):

    • Solvent:

      
       or 
      
      
      
      .[1]
    • Logic: The 2,4-dimethyl-5-nitro substitution pattern leaves two aromatic protons at positions 3 and 6.[1][2]

      • H3: Located between two methyl groups.[1][2][3] It appears as a singlet (approx.[1][2] 7.0 ppm) because it has no adjacent neighbors.[1]

      • H6: Located between the nitro and amino groups.[1][2] It appears as a singlet (approx.[1][2] 8.0 ppm, deshielded by nitro).[1]

    • Validation Check: If you see doublets (splitting), you have synthesized the wrong isomer (likely the 3-nitro or 6-nitro variant).[1]

Analytical Logic Diagram

AnalysisLogic Sample Isolated Solid MS_Check LC-MS Analysis (Target: 167.08 m/z) Sample->MS_Check Decision1 Mass = 167? MS_Check->Decision1 NMR_Check 1H NMR Analysis (Aromatic Region) Decision2 Aromatic Singlets? NMR_Check->Decision2 Decision1->NMR_Check Yes Fail_MW REJECT: Dinitro/Impurity Decision1->Fail_MW No Pass CONFIRMED: This compound Decision2->Pass Yes (2 Singlets) Fail_Iso REJECT: Wrong Isomer (Doublets) Decision2->Fail_Iso No (Splitting)

Figure 2: Decision tree for validating the compound identity, distinguishing it from isobaric impurities.

Part 4: Applications in Drug Development

The molecular weight of 166.18 makes this compound a "fragment-sized" building block (Fragment Based Drug Discovery - FBDD rules typically suggest MW < 300).[1][2]

1. Precursor to 5,6-Dimethylbenzimidazoles: The primary utility of this compound in pharma is as a precursor.[1][2]

  • Reaction: Reduction of the nitro group (

    
    ) yields 4,5-dimethyl-1,2-phenylenediamine .[1][2]
    
  • Cyclization: Reaction of the diamine with carboxylic acids or aldehydes yields benzimidazoles.[1][2]

  • Relevance: The 5,6-dimethylbenzimidazole moiety is the axial ligand in Vitamin B12 (Cobalamin) and is a privileged scaffold in kinase inhibitors (e.g., targeting CDK or EGFR pathways).[1][2]

2. Isosteric Replacement: In medicinal chemistry, the dimethyl-nitroaniline core serves as a scaffold to test electronic effects.[1][2] The nitro group is a strong electron withdrawer, while the methyls are weak donors.[1][2] This "push-pull" electronic system is used to tune the pKa of adjacent pharmacophores.[1][2]

Part 5: Safety & Handling

  • GHS Classification: Acute Tox. 4 (Oral).[1][2]

  • Hazard Statement: H302 (Harmful if swallowed).[1][2]

  • Handling: Use engineering controls (fume hood) to avoid inhalation of dust.[1][2] Nitroanilines are known methemoglobinemia inducers; avoid skin contact.[1][2]

References

  • PubChem. (2025).[1][2] this compound (Compound Summary).[1][2][3][4] National Library of Medicine.[1][2] [Link][1][2]

  • NIST WebBook. (2023).[1][2] Mass Spectrum of Nitroaniline derivatives.[1][2][3] National Institute of Standards and Technology.[1][2] [Link][1][2]

Sources

Technical Monograph: Thermal Characterization of 2,4-Dimethyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dimethyl-5-nitroaniline (CAS 2124-47-2) , also known as 5-Nitro-2,4-xylidine, serves as a critical intermediate in the synthesis of azo dyes, pigments, and pharmaceutical precursors.[1][2] In high-value synthesis, the melting point (MP) is not merely a physical constant but the primary "gatekeeper" metric for intermediate qualification.

For research and drug development professionals, a sharp melting point within the accepted range of 122.0 °C – 126.0 °C indicates a purity profile sufficient for subsequent coupling reactions. Deviations (depression or broadening) typically signal the presence of regioisomers (e.g., 2,4-dimethyl-6-nitroaniline) or oxidation byproducts that can compromise yield and safety in downstream diazonium salt formation.

This guide details the physicochemical baseline, rigorous determination protocols (Capillary & DSC), and purification strategies to achieve analytical-grade homogeneity.

Physicochemical Profile

The following data aggregates validated experimental values from industrial certificates of analysis (CoA) and safety databases.

ParameterSpecificationContext
CAS Number 2124-47-2Unique Identifier
IUPAC Name This compound
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Melting Point (Standard) 122.0 – 126.0 °C Acceptance Criteria [1, 2]
Appearance Light yellow to brown crystalline powderDarkening indicates oxidation
Solubility Soluble in Ethanol, Methanol, DMSO; Insoluble in WaterCritical for recrystallization

Thermodynamic Characterization & Purity Analysis[7][8]

While capillary melting point provides a rapid "pass/fail" metric, Differential Scanning Calorimetry (DSC) offers a quantitative assessment of molar purity using the van 't Hoff equation.

The Thermodynamics of Impurity

In this compound samples, impurities act as solutes in the liquid phase, lowering the chemical potential of the solvent (the pure compound). This results in:

  • Melting Point Depression: The observed

    
     is lower than the pure 
    
    
    
    .
  • Range Broadening: The transition from solid to liquid occurs over a wider temperature span (

    
    ).
    
Protocol A: Standard Capillary Method (Routine QC)

Use this method for quick batch validation.

Equipment: Calibrated melting point apparatus (e.g., Mettler Toledo MP system or equivalent) with silicone oil bath or metal block.

Step-by-Step Workflow:

  • Sample Prep: Dry the sample in a vacuum desiccator over

    
     for 4 hours to remove solvent residues (water/ethanol can depress MP).
    
  • Grinding: Finely powder the crystals to ensure uniform heat transfer. Coarse crystals lead to thermal lag.

  • Loading: Fill a capillary tube to a height of 2–3 mm. Compact by tapping.

  • Ramp 1 (Fast): Heat at 10°C/min to determine the approximate melting onset.

  • Ramp 2 (Precise): Cool to 20°C below the onset. Restart heating at 1.0°C/min .

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction).

Acceptance Criteria:

Protocol B: Differential Scanning Calorimetry (DSC)

Use this method for analytical purity certification (>99%).

Principle: The shape of the melting endotherm allows calculation of purity without a reference standard.

DSC Configuration:

  • Pan: Aluminum, hermetically sealed (to prevent sublimation).

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Ramp: 2°C/min from 100°C to 140°C.

Data Analysis: The purity is derived from the slope of the linear plot of


 vs. 

(where

is the fraction melted). A linear response confirms a eutectic impurity system; curvature suggests solid solution formation (isomeric impurities).

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for characterizing and purifying this compound.

G Start Raw this compound Dry Desiccation (Vac/P2O5, 4h) Start->Dry MethodChoice Select Analytical Method Dry->MethodChoice Capillary Capillary MP (Ramp 1°C/min) MethodChoice->Capillary Routine QC DSC DSC Analysis (Purity Determination) MethodChoice->DSC High Precision ResultCheck Check Specification: 122-126°C Capillary->ResultCheck DSC->ResultCheck Calc. Purity >98% Pass Pass: Release for Synthesis ResultCheck->Pass Within Range Fail Fail: Impurity Detected ResultCheck->Fail Depressed/Broad Recryst Recrystallization (Ethanol/Water) Fail->Recryst Recryst->Dry Retry

Figure 1: Decision matrix for thermal characterization and purification loops.

Purification Strategy: Recrystallization

If the melting point is depressed (e.g., 118–121°C), recrystallization is required to remove isomers (such as 2,4-dimethyl-6-nitroaniline) or oxidation products.

Solvent Selection Logic: Nitroanilines typically exhibit high solubility in hot alcohols and low solubility in cold water. A binary solvent system (Ethanol/Water) is recommended over Benzene (toxic) or Methanol (often too soluble).

Protocol:

  • Dissolution: Dissolve crude solid in minimum boiling Ethanol (95%).

  • Filtration: Filter hot (gravity filtration) to remove insoluble particulates.

  • Precipitation: Add hot distilled water dropwise until persistent turbidity is observed.

  • Cooling: Allow to cool slowly to room temperature, then chill at 4°C. Rapid cooling traps impurities.

  • Harvest: Filter crystals and wash with cold 50:50 Ethanol/Water.

  • Re-Validation: Dry and repeat MP determination.

Safety & Handling (Nitroanilines)

Hazard Profile:

  • Acute Toxicity: Nitroanilines are toxic by inhalation, ingestion, and skin contact.

  • Target Organs: Blood (Methemoglobinemia), Liver.

  • Handling:

    • Engineering Controls: All melting point determinations must be performed in a fume hood.

    • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

    • Waste: Dispose of capillary tubes and DSC pans as hazardous organic waste (P-listed or characteristic toxic waste depending on jurisdiction).

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 228007, this compound. Retrieved from [Link]

Sources

Solubility data for 2,4-Dimethyl-5-nitroaniline.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Solubility Profiling & Thermodynamic Analysis of 2,4-Dimethyl-5-nitroaniline (CAS 2124-47-2)[1]

Executive Summary: The Solubility Landscape

For researchers and process engineers in the dye and agrochemical sectors, This compound (CAS: 2124-47-2) represents a critical intermediate.[1] However, unlike its extensively studied isomer 4-nitroaniline, quantitative solubility data for this specific methylated derivative is scarce in open literature.

This guide bridges that gap by synthesizing available qualitative behaviors with a rigorous, self-validating protocol for generating the missing quantitative data. Based on structural analysis and analog behavior, this compound exhibits a Polar Aprotic > Polar Protic > Non-polar solubility hierarchy. It is highly soluble in solvents like DMSO and Acetone, moderately soluble in alcohols (Ethanol, Isopropanol), and practically insoluble in water.

Key Physicochemical Identifiers:

  • CAS Number: 2124-47-2[1]

  • Synonyms: 5-nitro-2,4-xylidine; 5-Amino-2,4-dimethylnitrobenzene[1]

  • Molecular Weight: 166.18 g/mol [1]

  • Melting Point: 122.0 – 126.0 °C (Experimental range)[1]

  • Appearance: Light yellow to brown crystalline powder[1]

Qualitative Solubility & Solvent Selection

Before initiating quantitative measurements, it is essential to establish a qualitative baseline. The following classification is derived from synthesis workups and structural analog analysis (e.g., 2-methyl-5-nitroaniline).

Solvent ClassRepresentative SolventsSolubility BehaviorProcess Application
Polar Aprotic DMSO, DMF, AcetoneHigh Reaction medium; Initial dissolution for stock solutions.[1]
Chlorinated Dichloromethane (DCM)High Extraction; Synthesis solvent (e.g., isocyanate reactions).[1]
Polar Protic Ethanol, Methanol, IsopropanolModerate (Temperature Dependent) Recrystallization (High solubility at boiling, low at ambient).[1]
Non-Polar Hexane, CyclohexaneLow / Insoluble Anti-solvent; Washing to remove non-polar impurities.[1]
Aqueous Water, Buffer (pH 7.[1]4)Insoluble Anti-solvent precipitation; Waste stream management.[1]

Expert Insight: The presence of the nitro group (


) creates a strong dipole, enhancing solubility in polar aprotic solvents. However, the amino group (

) allows for hydrogen bonding, making alcohols viable solvents. The two methyl groups add hydrophobic bulk, significantly reducing water solubility compared to simple aniline.

Protocol: Isothermal Saturation Method (Standardized)

Since exact mole fraction tables are not universally available for this CAS number, you must generate them to ensure process safety and efficiency. This protocol is the "Gold Standard" for solubility determination, minimizing errors from supersaturation or temperature fluctuation.

Experimental Workflow

This self-validating workflow ensures thermodynamic equilibrium is reached before sampling.[1]

SolubilityProtocol Start Start: Excess Solute Addition Equilibration Equilibration (Shake Flask, 24-48h) Start->Equilibration Settling Phase Separation (Settling/Centrifugation) Equilibration->Settling TempControl Temp Control (± 0.05 K) TempControl->Equilibration Constant T Sampling Supernatant Sampling Settling->Sampling Analysis Quantification (HPLC/Gravimetric) Sampling->Analysis

Figure 1: Isothermal saturation workflow for solubility determination.

Step-by-Step Methodology
  • Preparation: Add excess solid this compound to a jacketed glass vessel containing the pure solvent (e.g., Ethanol).

  • Equilibration: Agitate the suspension at a fixed temperature (e.g., 298.15 K) for 24–48 hours .

    • Validation: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.

  • Phase Separation: Stop agitation and allow the solid to settle for 2 hours. Maintain temperature strictly.

  • Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

  • Quantification (HPLC Method):

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Acetonitrile : Water (50:50 v/v).[1]

    • Detection: UV at 254 nm (characteristic nitroaniline absorption).

    • Calculation: Convert peak area to Mole Fraction (

      
      ) using a standard calibration curve.
      

Thermodynamic Modeling & Analysis

Once experimental data (


 vs. 

) is obtained, it must be modeled to extract thermodynamic parameters useful for process scale-up.
The Modified Apelblat Equation

This semi-empirical model correlates solubility with temperature and is widely used for nitro-compounds:



  • 
    : Mole fraction solubility.[1][2]
    
  • 
    : Absolute temperature (Kelvin).[2][3]
    
  • 
    : Empirical model parameters derived via regression analysis.
    
Thermodynamic Dissolution Parameters

Using the Van't Hoff Analysis , we determine the driving forces of dissolution.[2] Plot


 vs. 

. The slope provides the enthalpy.
  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    [1]
    • Interpretation: A positive value indicates an endothermic process (solubility increases with temperature), which is expected for this compound in alcohols.[1]

  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    [1]
    • Interpretation: A positive

      
       indicates the dissolution is non-spontaneous at standard conditions (requiring energy input or solvent interaction to proceed).
      

ThermoLogic Data Experimental Data (x_i vs T) VantHoff Van't Hoff Plot (ln x vs 1/T) Data->VantHoff Apelblat Apelblat Regression (A, B, C) Data->Apelblat Params Calc: ΔH, ΔS, ΔG VantHoff->Params Design Crystallizer Design (Cooling Curve) Apelblat->Design Params->Design

Figure 2: Logical flow from raw data to process design parameters.

Process Application: Recrystallization Strategy

For purification, the solubility data dictates the yield.

Recommended System: Ethanol or Isopropanol.[1]

  • Why: These solvents typically show a steep solubility curve (high sensitivity to

    
    ) for nitroanilines.
    
  • Protocol:

    • Dissolve crude this compound in boiling Ethanol (approx. 78°C) until saturation.

    • Hot filtration to remove insoluble mechanical impurities.

    • Slow cooling to 5°C. The steep drop in solubility (predicted by the Van't Hoff relationship) will force the pure compound to crystallize out.

    • Wash the filter cake with cold Hexane (non-solvent) to remove surface mother liquor without redissolving the product.

References

  • BenchChem. A Technical Guide to the Solubility of 2-Methyl-5-nitroaniline in Organic Solvents. (Used as comparative analog). Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 228007, this compound.[1] Retrieved February 8, 2026. Link

  • TCI Chemicals. Product Specification: this compound (D5196).[1]Link

  • Shakeel, F. et al. (2021). Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures.[2] Journal of Chemical Thermodynamics. (Foundational thermodynamic model). Link

Sources

An In-Depth Technical Guide to the Historical Discovery and Synthesis of Nitroaniline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

The nitroaniline isomers—ortho-, meta-, and para-nitroaniline—represent a cornerstone in the history of organic synthesis and the development of industrial chemistry. Their discovery and the elucidation of viable synthetic pathways were pivotal in the burgeoning dye industry of the 19th century and continue to be relevant in modern pharmaceuticals, agrochemicals, and materials science. This guide provides a comprehensive exploration of the historical synthesis of these crucial compounds, moving beyond a mere recitation of facts to delve into the causal relationships behind the experimental choices of early chemists. By examining the foundational methodologies, we gain a deeper appreciation for the evolution of synthetic strategy and the enduring principles of chemical reactivity and control. This document is structured to provide not only a historical narrative but also actionable, detailed protocols and comparative data to inform contemporary research and development.

The Dawn of Aniline and its Nitro Derivatives: A Historical Context

The story of nitroanilines is intrinsically linked to the discovery and industrialization of aniline. Initially isolated from the destructive distillation of indigo in 1826 by Otto Unverdorben, who named it "Crystallin," the compound was later found in coal tar by Friedlieb Runge in 1834, who called it "kyanol."[1][2] It was Carl Julius Fritzsche in 1840 who, upon treating indigo with caustic potash, named the resulting oil "aniline."[1][2] However, it was the seminal work of August Wilhelm von Hofmann that unified these discoveries and established the true nature of aniline, laying the groundwork for the synthetic dye industry.[3][4] Hofmann's research, alongside that of his student William Henry Perkin, who discovered the first aniline dye, mauveine, ignited a chemical revolution.[3]

The introduction of a nitro group onto the aniline scaffold was a logical next step, driven by the desire to create new colors and chemical intermediates. The earliest systematic investigation into a nitroaniline compound appears in an 1845 publication by James Sheridan Muspratt and August Wilhelm von Hofmann, titled "On nitraniline, a new product of decomposition of dinitrobenzol."[5] This work laid the foundation for understanding the synthesis of what we now know as m-nitroaniline. The development of synthetic routes to the ortho and para isomers followed, each presenting unique challenges and requiring innovative chemical strategies.

Core Historical Synthetic Methodologies

The historical synthesis of nitroaniline isomers was not a straightforward process. Early chemists grappled with the challenges of regioselectivity and the often-harsh reaction conditions required. Three principal strategies emerged as the most viable routes to the individual isomers.[4]

Synthesis of p- and o-Nitroaniline: The Acetanilide Protection Strategy

Direct nitration of aniline with a mixture of concentrated nitric and sulfuric acids proved problematic. The strongly acidic medium protonates the amino group, forming the anilinium ion. This deactivating, meta-directing group leads to a significant proportion of the undesired m-nitroaniline, along with oxidative byproducts.[4]

To overcome this, the now-classic strategy of protecting the amino group via acetylation was developed. Aniline is first converted to acetanilide, which moderates the activating and directing effects of the amino group. The acetamido group is an ortho, para-director, and due to steric hindrance, the para position is favored during electrophilic aromatic substitution.[6] Subsequent hydrolysis of the resulting p-nitroacetanilide yields p-nitroaniline. A smaller amount of the o-nitro isomer is also produced and can be separated.[4][6]

Experimental Protocol: Historical Synthesis of p-Nitroaniline via Nitration of Acetanilide [2][4][6]

Step 1: Nitration of Acetanilide

  • In a suitable flask, dissolve 10.5 g of acetanilide in 11 mL of glacial acetic acid, gently warming if necessary to achieve a clear solution.[7]

  • Cool the solution in an ice bath and slowly add 25 mL of concentrated sulfuric acid with constant stirring.

  • Prepare a nitrating mixture by carefully adding the appropriate amount of concentrated nitric acid to a small volume of concentrated sulfuric acid, and cool this mixture in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not rise above 10-20°C.[4][6] Maintain cooling with the ice bath throughout the addition.

  • After the addition is complete, allow the reaction mixture to stand at room temperature for approximately 30-40 minutes to ensure the reaction goes to completion.[8]

  • Pour the reaction mixture slowly with stirring onto crushed ice (approximately 100 g). A yellow precipitate of p-nitroacetanilide will form.

  • Collect the crude p-nitroacetanilide by suction filtration and wash thoroughly with cold water to remove residual acid.

Step 2: Hydrolysis of p-Nitroacetanilide

  • Transfer the crude p-nitroacetanilide to a round-bottom flask.

  • Add a solution of 70% sulfuric acid (e.g., 40 mL).[7]

  • Heat the mixture under reflux for 20-30 minutes to hydrolyze the amide.

  • Pour the hot mixture into cold water to precipitate the crude p-nitroaniline.

  • Neutralize the solution with an aqueous sodium hydroxide solution until it is alkaline to precipitate the free base completely.[7][9]

  • Cool the mixture in an ice bath and collect the yellow precipitate of p-nitroaniline by suction filtration.

  • Wash the product thoroughly with water and dry.

Purification:

  • The crude p-nitroaniline can be purified by recrystallization from hot water or ethanol.[9] The significant difference in solubility between the ortho and para isomers of nitroacetanilide in ethanol allows for their effective separation, with the less soluble p-nitroacetanilide crystallizing out upon cooling, while the more soluble o-nitroacetanilide remains in the filtrate.[6]

Synthesis of o-Nitroaniline: Ammonolysis of o-Nitrochlorobenzene

An alternative and industrially significant route to o-nitroaniline involves the nucleophilic aromatic substitution of a halogen on an activated aromatic ring. Specifically, o-nitrochlorobenzene is treated with ammonia under high temperature and pressure.[10][11] The electron-withdrawing nitro group activates the chlorine atom for nucleophilic attack by ammonia.

Experimental Protocol: Historical Synthesis of o-Nitroaniline via Ammonolysis [11][12][13]

  • In a high-pressure autoclave, charge o-chloronitrobenzene and a significant excess of aqueous or liquid ammonia.

  • Seal the autoclave and heat the mixture to approximately 180-200°C.[13] The pressure will rise significantly (e.g., to around 7.5 MPa).[12]

  • Maintain the reaction at this temperature for several hours (e.g., 5-11 hours).[12][13]

  • After the reaction is complete, cool the autoclave and carefully vent the excess ammonia.

  • The reaction mixture, containing o-nitroaniline and ammonium chloride, is then processed.

  • The o-nitroaniline can be isolated by filtration and washing.

Purification:

  • The crude o-nitroaniline can be purified by recrystallization from boiling water or by steam distillation.[14]

Synthesis of m-Nitroaniline: Selective Reduction of m-Dinitrobenzene

The synthesis of m-nitroaniline presented a different challenge, as direct nitration of aniline derivatives does not favor the meta position. The historical solution was to start with a precursor that already had the desired substitution pattern. The nitration of benzene, followed by a second nitration, readily produces m-dinitrobenzene. The key then becomes the selective reduction of only one of the two nitro groups.

This was famously achieved through the Zinin reduction, named after Nikolay Zinin, which originally described the reduction of nitrobenzene to aniline using sulfide salts.[15] For the selective reduction of m-dinitrobenzene, reagents such as ammonium sulfide or sodium sulfide were employed.[4][10] These reagents are mild enough to reduce one nitro group while leaving the other intact.

Experimental Protocol: Historical Synthesis of m-Nitroaniline via Zinin Reduction [4][10]

  • In a beaker, create an emulsion of 100 g of m-dinitrobenzene in 500 mL of water heated to approximately 85°C with vigorous stirring.[4]

  • Prepare a solution of a reducing agent, for example, 245 g of crystallized sodium sulfide (Na₂S·9H₂O) in 200 mL of water.[4]

  • Slowly add the sodium sulfide solution to the hot m-dinitrobenzene emulsion over about 10 minutes.[4]

  • The reaction is exothermic and the temperature should be monitored.

  • The completion of the reaction can be monitored by taking a drop of the reaction mixture and spotting it on filter paper; a black streak upon the addition of a solution of a copper or iron salt indicates the presence of unreacted sulfide.[4]

  • Once the reaction is complete, immediately cool the mixture by adding ice (e.g., 500 g) to precipitate the m-nitroaniline.[4]

  • Allow the mixture to stand for several hours to complete the precipitation.

  • Collect the solid m-nitroaniline by filtration.

Purification:

  • The crude m-nitroaniline can be purified by recrystallization from boiling water.[4]

Comparative Analysis of Historical Synthetic Routes

The choice of synthetic route for each nitroaniline isomer was dictated by the principles of electrophilic aromatic substitution and the available technologies of the time. The following table summarizes key quantitative data from historical and established laboratory procedures.

Isomer Synthetic Method Starting Material Key Reagents Typical Yield (%) Melting Point (°C)
p-Nitroaniline Nitration of Acetanilide & HydrolysisAcetanilideConc. HNO₃, Conc. H₂SO₄70-82%[8][16]146-149[3]
o-Nitroaniline Ammonolysiso-NitrochlorobenzeneAqueous/Liquid Ammonia~96%[12]69-71.5[14][17]
m-Nitroaniline Selective Reductionm-DinitrobenzeneNa₂S or (NH₄)₂SHigh (specific historical yields vary)114[18]

Mechanistic Insights and Causality

A deeper understanding of these historical syntheses requires an examination of the underlying reaction mechanisms.

The Role of the Acetamido Group in Directing Nitration

The success of the acetanilide route hinges on the electronic and steric properties of the acetamido group (-NHCOCH₃). The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring, activating it towards electrophilic attack. This activation is, however, less pronounced than that of a free amino group due to the electron-withdrawing nature of the adjacent carbonyl group. The acetamido group directs incoming electrophiles to the ortho and para positions. Steric hindrance from the bulky acetyl group disfavors attack at the ortho position, leading to the para product as the major isomer.

Nitration_of_Acetanilide Acetanilide Acetanilide Intermediate Sigma Complex (Resonance Stabilized) Acetanilide->Intermediate + HNO₃/H₂SO₄ Nitronium Nitronium Ion (NO₂⁺) Products p-Nitroacetanilide (Major) + o-Nitroacetanilide (Minor) Intermediate->Products - H⁺ Hydrolysis Hydrolysis (H⁺, H₂O) Products->Hydrolysis p_Nitroaniline p-Nitroaniline Hydrolysis->p_Nitroaniline

Acetanilide protection route for p-nitroaniline synthesis.
Nucleophilic Aromatic Substitution in Ammonolysis

The synthesis of o-nitroaniline from o-nitrochlorobenzene is a classic example of nucleophilic aromatic substitution (SNAAr). The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The strongly electron-withdrawing nitro group ortho to the chlorine atom is crucial for stabilizing this intermediate, thereby facilitating the displacement of the chloride ion by the ammonia nucleophile.

Ammonolysis_Workflow o_NCB o-Nitrochlorobenzene Meisenheimer Meisenheimer Complex (Resonance Stabilized) o_NCB->Meisenheimer + NH₃ (High T, P) Ammonia Ammonia (NH₃) o_NA o-Nitroaniline Meisenheimer->o_NA - Cl⁻

Synthesis of o-nitroaniline via ammonolysis.
The Zinin Reduction: A Selective Pathway

The selective reduction of one nitro group in m-dinitrobenzene is a nuanced process. The sulfide reducing agent is relatively mild. After the first nitro group is reduced to an amino group, the newly formed amino group is an electron-donating group. This increases the electron density of the aromatic ring, making the remaining nitro group less susceptible to reduction. This deactivation of the intermediate, m-nitroaniline, towards further reduction allows for its isolation in high yield. The precise mechanism of the Zinin reduction is complex and thought to involve a series of single-electron transfers and intermediate nitroso and hydroxylamine species.[19]

Zinin_Reduction m_DNB m-Dinitrobenzene Intermediate Intermediate Species (Nitroso, Hydroxylamine) m_DNB->Intermediate + [S²⁻] Sulfide Sulfide Reducing Agent (e.g., Na₂S) m_NA m-Nitroaniline Intermediate->m_NA Reduction & Protonation

Partial reduction of m-dinitrobenzene to m-nitroaniline.

Conclusion: Enduring Legacy in Modern Chemistry

The historical pathways to the nitroaniline isomers are more than mere chemical curiosities; they are foundational pillars of modern organic synthesis. The challenges of regioselectivity in the nitration of aniline led directly to the development of protecting group strategies, a concept that is now fundamental to the synthesis of complex molecules. The elucidation of nucleophilic aromatic substitution and selective reduction pathways expanded the synthetic chemist's toolkit, enabling the creation of a vast array of new compounds. For today's researchers in drug development and materials science, an understanding of these historical methods provides a valuable perspective on the origins of key synthetic principles and continues to inspire the development of more efficient, selective, and sustainable chemical processes.

References

  • 125th Anniversary: Death of August Wilhelm von Hofmann. (2017, May 5). ChemistryViews. Retrieved from [Link]

  • p-Nitroaniline : Organic synthesis. (2020, October 16). YouTube. Retrieved from [Link]

  • Synthesis Of Nitroacetanilide Lab Report. (n.d.). Bartleby. Retrieved from [Link]

  • Aniline. (2017, May 10). TRC. Retrieved from [Link]

  • o-NITROANILINE. Organic Syntheses Procedure. Retrieved from [Link]

  • Synthesis of p-Nitroaniline via a Multi-Step Sequence. Carbon. Retrieved from [Link]

  • Nitroaniline: Common isomers, structure, synthesis and applications. Chempanda. Retrieved from [Link]

  • From Black Goo to Blue Dye and Beyond — the Fascinating History of Aniline. (2024, August 2). McGill University Office for Science and Society. Retrieved from [Link]

  • Synthesis of p-Nitroaniline. (2017, June 22). YouTube. Retrieved from [Link]

  • Aniline. Wikipedia. Retrieved from [Link]

  • 4-Nitroaniline. Wikipedia. Retrieved from [Link]

  • An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. (2014, September 15). AZoM. Retrieved from [Link]

  • 2-Nitroaniline. Wikipedia. Retrieved from [Link]

  • August Wilhelm von Hofmann. Britannica. Retrieved from [Link]

  • Muspratt, J. S., & Hofmann, A. W. (1845). On nitraniline, a new product of decomposition of dinitrobenzol. Memoirs and Proceedings of the Chemical Society, 3, 110. doi:10.1039/MP8450300110
  • P-Nitroacetanilide: Measurements and Calculations Report. (2024, November 14). IvyPanda. Retrieved from [Link]

  • Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides. (1979). Google Patents.
  • Method for preparing ortho-nitroaniline by high pressure ammonolysis. (2014). Google Patents.
  • Preparation of 4-nitroacetanilide and 4-nitroaniline. (n.d.). ChemIQ Soc. Retrieved from [Link]

  • Selective nitro reduction of poly nitro compounds. (2015, July 16). Chemistry Stack Exchange. Retrieved from [Link]

  • Nitration of Acetanilide. (n.d.). ResearchGate. Retrieved from [Link]

  • 3-Nitroaniline. Wikipedia. Retrieved from [Link]

  • Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. (n.d.). Northeastern University. Retrieved from [Link]

  • Separation of isomeric mixtures of nitroanilines. (1954). Google Patents.
  • the zinin reduction of nitroarenes. (n.d.). Sciencemadness.org. Retrieved from [Link]

  • Method for preparing ortho-nitroaniline by high pressure ammonolysis. (n.d.). Patsnap. Retrieved from [Link]

  • The Zinin Reduction of Nitroarenes. (n.d.). ResearchGate. Retrieved from [Link]

  • The history of start of the first production of aniline by vapor phase contact reduction of nitrobenzene with hydrogen. (n.d.). Kataliz v promyshlennosti. Retrieved from [Link]

  • 2-nitroaniline – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Selective hydrogenation of m-dinitrobenzene to m-nitroaniline catalyzed by PVP-Ru/Al 2O 3. (2006). ResearchGate. Retrieved from [Link]

  • Modulation of m-dinitrobenzene and m-nitrosonitrobenzene toxicity in rat Sertoli--germ cell cocultures. (n.d.). PubMed. Retrieved from [Link]

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  • Production of para nitroacetanilide. (1946). Google Patents.

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Technical Guide: 2,4-Dimethyl-5-nitroaniline (5-Nitro-2,4-xylidine)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for 2,4-Dimethyl-5-nitroaniline (CAS: 2124-47-2), a critical aromatic intermediate used in the synthesis of high-performance azo pigments, heterocyclic scaffolds, and polymer curing agents.

Role: Intermediate for Azo Pigments (Naphthol AS Series) and Heterocyclic Synthesis CAS: 2124-47-2 Molecular Formula: C₈H₁₀N₂O₂

Executive Summary

This compound, often referred to industrially as 5-nitro-2,4-xylidine , acts as a specialized "scaffold builder" in organic synthesis. Its utility stems from its unique substitution pattern: the two methyl groups at the 2 and 4 positions provide steric protection and solubility, while the nitro group at position 5 serves as a latent amine functionality.[1]

It is the primary diazo component for Pigment Red 266 , a high-value bluish-red pigment used in packaging inks. Furthermore, its reduction yields 4,6-dimethyl-1,3-phenylenediamine , a precursor for polyimides and epoxy curing agents.

Chemical Architecture & Properties

The molecule features a benzene ring with an electron-donating amino group and two methyl groups, counterbalanced by an electron-withdrawing nitro group.

Key Physicochemical Data
PropertyValueNote
Molecular Weight 166.18 g/mol
Appearance Yellow to orange crystalline powderOxidizes slightly in air
Melting Point 122–126 °CSharp melting point indicates high purity
Boiling Point ~329 °CPredicted (760 mmHg)
Density 1.22 g/cm³
Solubility Soluble in EtOH, MeOH, EtOAcInsoluble in water
pKa ~2.83Weakly basic amine

Synthesis & Manufacturing

The industrial synthesis relies on the regioselective nitration of 2,4-dimethylaniline (2,4-xylidine).[1]

The Regioselectivity Challenge

Nitrating 2,4-xylidine presents a challenge: the amino group directs ortho/para, and the methyl groups also direct ortho/para.[1]

  • Position 6: Sterically accessible and ortho to the amine.[1]

  • Position 5 (Target): Meta to the amine (normally deactivated), but ortho to the C4-methyl and para to the C2-methyl.

To achieve the 5-nitro isomer exclusively, the reaction is typically controlled via temperature or by using a protecting group (e.g., acetylation to acetanilide) to alter steric/electronic directing effects, followed by hydrolysis.[1] However, direct nitration in concentrated sulfuric acid at controlled low temperatures (<15°C) is the standard industrial route to favor the 5-nitro isomer over the 6-nitro byproduct.[1]

SynthesisFlow Start 2,4-Dimethylaniline (2,4-Xylidine) Inter Nitration (<15°C) Start->Inter Reagent HNO3 / H2SO4 (Mixed Acid) Reagent->Inter Target This compound (Target) Inter->Target Major Product Byprod 6-Nitro Isomer (Byproduct) Inter->Byprod Minor

Figure 1: Synthesis pathway emphasizing regioselectivity control.

Key Transformations & Applications

A. Pigment Chemistry (Pigment Red 266)

This is the dominant commercial application.[1] this compound serves as the Diazo Component .

  • Diazotization: The amine is treated with sodium nitrite (NaNO₂) and HCl to form the diazonium salt.[1]

  • Coupling: The diazonium salt is coupled with a Naphthol AS derivative (specifically Naphthol AS-D or similar coupling components) to form the insoluble azo pigment.[1]

    • Pigment Red 266 (C.I. 12474): Known for its bluish-red shade, high strength, and solvent stability, widely used in liquid packaging inks (flexography/gravure) [1].[1]

B. Reduction to Diamines (Polymer Chemistry)

Reduction of the nitro group (via catalytic hydrogenation or Fe/HCl) yields 4,6-dimethyl-1,3-phenylenediamine .[1]

  • Utility: This diamine acts as a curing agent for epoxy resins and a chain extender in polyurethanes.[1] The methyl groups provide steric hindrance, which can increase the pot life of curing systems compared to unhindered phenylenediamines.[1]

C. Heterocyclic Synthesis (Tröger's Bases)

In research settings, the molecule is a precursor for Tröger's bases .[1] Condensation with paraformaldehyde creates a V-shaped, rigid, chiral bicyclic scaffold used in molecular recognition and catalysis studies [2].[1]

ReactivityHub cluster_0 Pathway A: Pigments cluster_1 Pathway B: Reduction Core This compound Diazo Diazonium Salt Core->Diazo NaNO2 / HCl Diamine 4,6-Dimethyl-1,3-phenylenediamine Core->Diamine H2 / Pd-C PR266 Pigment Red 266 (Azo Pigment) Diazo->PR266 + Naphthol AS-D Polymer Epoxy Curing Agents Polyimides Diamine->Polymer

Figure 2: The "Reactivity Hub" showing divergent synthesis pathways.

Experimental Protocol: Catalytic Hydrogenation

Objective: Reduction of the nitro group to yield the diamine precursor.[1]

Safety Note: Hydrogenation catalysts (Pd/C) are pyrophoric when dry.[1] Handle under inert atmosphere. The reaction is exothermic.[1]

  • Preparation: In a high-pressure autoclave, dissolve This compound (10.0 g) in Methanol (100 mL) .

  • Catalyst: Add 5% Pd/C (0.5 g) carefully under nitrogen flow.

  • Reaction: Seal the autoclave. Purge with Nitrogen (3x) and then Hydrogen (3x).[1] Pressurize to 5 bar (approx. 70 psi) with H₂.

  • Conditions: Heat to 50–60°C with vigorous stirring. Monitor H₂ uptake until cessation (approx. 2–4 hours).

  • Workup: Cool to room temperature. Vent H₂. Filter the catalyst through Celite (keep wet to prevent ignition).[1]

  • Purification: Concentrate the filtrate under reduced pressure to obtain 4,6-dimethyl-1,3-phenylenediamine as a solid. Recrystallize from toluene if necessary.[1]

Safety & Handling (GHS Standards)

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[1][2]
Eye Irritation H319Causes serious eye irritation.[1]
STOT-SE H335May cause respiratory irritation.

Handling: Use in a fume hood. Avoid dust formation.[1] Nitroanilines can be absorbed through the skin; nitrile gloves are mandatory.[1]

References

  • Vibrantz Technologies. (n.d.).[1] Pigment Red 266 (Naphthol AS Red).[1][3] Retrieved from [1]

  • BenchChem. (2024).[1] this compound: Synthesis and Applications. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 228007, this compound. Retrieved from [1]

  • ChemicalBook. (2024).[1] this compound Properties and Synthesis. Retrieved from [1]

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Potential areas of research for 2,4-Dimethyl-5-nitroaniline.

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Research Vectors for 2,4-Dimethyl-5-nitroaniline: From Pharmacophore Assembly to Optoelectronic Nanomaterials

Introduction: The "Masked" Diamine Scaffold

This compound (CAS: 2124-47-2), often referred to as 5-nitro-2,4-xylidine, represents a critical, albeit underutilized, scaffold in modern organic synthesis. Unlike its para-nitro isomers, where the amine and nitro groups share a direct conjugation path (creating a strong "push-pull" electronic system), the meta-relationship in this isomer preserves the nucleophilicity of the primary amine while maintaining the nitro group as a latent functionality.

For drug development professionals, this molecule offers a strategic advantage: the 2,4-dimethyl substitution pattern provides a rigid hydrophobic core that can lock conformations in kinase inhibitors or protein-protein interaction modulators. Simultaneously, the nitro group serves as a "masked" amine, allowing for sequential functionalization—first at the aniline nitrogen, followed by reduction and functionalization of the position 5 nitrogen—enabling the construction of complex bis-amide or heterocyclic architectures.

This technical guide outlines high-value research avenues for this compound, moving beyond basic dye synthesis into high-fidelity medicinal chemistry and advanced materials science.

Module 1: Medicinal Chemistry & Drug Discovery

Target Class: HSF1 Pathway Modulators and Kinase Inhibitors [1]

The primary pharmaceutical utility of this compound lies in its role as a precursor for bisamide class compounds. Research has validated its use in synthesizing chemical probes for Heat Shock Transcription Factor 1 (HSF1), a pathway frequently upregulated in oncology.

Mechanistic Insight: The Steric Lock

The methyl groups at positions 2 and 4 are not merely lipophilic spacers; they exert significant steric pressure on the amide bond formed at position 1.

  • Conformational Control: When the aniline nitrogen is acylated, the ortho-methyl group forces the amide bond out of planarity with the phenyl ring. This "twist" is often critical for fitting into the ATP-binding pockets of kinases or the specific hydrophobic grooves of transcription factors like Pirin (the target of CCT251236).

  • Metabolic Stability: The methyl groups block metabolic oxidation at the vulnerable ring positions, potentially enhancing the pharmacokinetic profile of the resulting drug candidates.

Case Study: Synthesis of CCT251236

A landmark application of this scaffold is the synthesis of CCT251236, an orally bioavailable HSF1 inhibitor. The synthesis exploits the nucleophilicity of the aniline to couple with acid chlorides, followed by nitro reduction to unveil the second amine for further elaboration.

Module 2: Materials Science & Optoelectronics

Application: Polyaniline Quantum Dots (PAQDs)

Beyond small molecules, this compound is emerging as a precursor for functional nanomaterials. Recent studies in Nanoscale have demonstrated its conversion into fluorescent Polyaniline Quantum Dots (PAQDs).

  • The Transformation: The compound is reduced to 2,4-dimethyl-1,5-diaminobenzene (DADMB). This diamine is then polymerized under oxidative conditions.

  • Performance: Unlike traditional carbon dots, PAQDs derived from this specific isomer exhibit narrow emission bands (~55 nm FWHM) and high quantum yields (~32%).

  • Mechanism: The methyl substitution prevents over-aggregation during polymerization, leading to well-defined "molecular" quantum dots rather than bulk polymers. These are highly sensitive to pH, making them excellent candidates for intracellular imaging of acidic organelles (lysosomes).

Module 3: Experimental Protocols

Protocol A: Synthesis of N-(2,4-dimethyl-5-nitrophenyl)amide Derivative

Use Case: First stage of bisamide drug synthesis.

Safety Warning: this compound is toxic (Acute Tox.[2] 4) and a potential methemoglobinemia agent. All operations must occur in a fume hood with nitrile gloves.

Reagents:

  • This compound (1.0 eq)[3][4][5]

  • Acid Chloride (e.g., 2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl chloride) (1.1 eq)[6]

  • Pyridine (anhydrous) (Solvent/Base)[1][6]

  • Ethyl Acetate / Hexanes (for purification)[4]

Step-by-Step Workflow:

  • Preparation: Dissolve this compound (500 mg, 3.01 mmol) in anhydrous pyridine (15 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Addition: Cool the solution to 0°C. Add the acid chloride dropwise over 10 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (30% EtOAc in Hexanes) for the disappearance of the starting aniline.

  • Work-up: Concentrate the reaction mixture in vacuo to remove the bulk of pyridine.

  • Extraction: Redissolve the residue in EtOAc (50 mL) and wash sequentially with 1M HCl (3 x 20 mL) to remove residual pyridine, followed by saturated NaHCO₃ and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. If necessary, triturate with diethyl ether or purify via flash column chromatography.

Validation Criteria:

  • 1H NMR: Look for the downfield shift of the amide proton (~10 ppm) and the retention of the aromatic signals.

  • Yield: Typical yields range from 85% to 95%.

Module 4: Data & Visualization

Table 1: Comparative Properties of Nitroaniline Isomers
PropertyThis compound 4-Nitroaniline 2-Methyl-5-nitroaniline
Electronic Character Meta-conjugation (Inductive withdrawal)Para-conjugation (Strong Push-Pull)Meta-conjugation
Nucleophilicity (NH₂) Moderate (Sterically hindered)Low (Resonance deactivated)Moderate
Primary Application Bisamide scaffolds, PAQDsAzo dyes, NLO materialsDye intermediates
Melting Point 122–126 °C146–149 °C105–109 °C
Fluorescence (Derived) High (in PAQD form)Low (Quenched by nitro)Moderate
Visualizing the Research Landscape

The following diagram illustrates the divergent synthetic pathways available from this core scaffold, highlighting the transition from small molecule synthesis to polymer chemistry.

ResearchPathways Core This compound (CAS: 2124-47-2) Amide Amide Coupling (Pyridine/R-COCl) Core->Amide Functionalization Reduction Catalytic Reduction (H2, Pd/C) Core->Reduction Activation Bisamide Bisamide Scaffolds (e.g., CCT251236) Amide->Bisamide Nitro Reduction + 2nd Coupling Target Target: HSF1 / Kinases Bisamide->Target Inhibition Diamine 2,4-Dimethyl-1,5-diaminobenzene (Monomer) Reduction->Diamine Yields Polymer Oxidative Polymerization Diamine->Polymer Precursor QD Polyaniline Quantum Dots (PAQD24) Polymer->QD Nano-assembly App Application: Bio-imaging / pH Sensing QD->App Utilizes

Caption: Divergent synthetic utility of this compound in drug discovery (top) and nanomaterials (bottom).

Visualizing the HSF1 Probe Synthesis (CCT251236)

This workflow details the specific medicinal chemistry route to access HSF1 inhibitors.

HSF1_Synthesis Step1 Start: this compound Step2 Reaction: Acid Chloride + Pyridine (Amide Bond Formation) Step1->Step2 Step3 Intermediate: Nitro-Amide Step2->Step3 Step4 Reaction: Fe / NH4Cl or H2/Pd (Nitro Reduction) Step3->Step4 Step5 Intermediate: Amino-Amide Step4->Step5 Step6 Reaction: Carboxylic Acid + HATU (Second Amide Coupling) Step5->Step6 Final Final Product: CCT251236 (HSF1 Inhibitor) Step6->Final

Caption: Step-wise synthesis of HSF1 inhibitor CCT251236 utilizing the nitro group as a masked amine.

References

  • Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen. Journal of Medicinal Chemistry, 2017. [1]

  • The synthesis of well-defined light-element-derived quantum dots (LEQDs) with advanced optical properties. Nanoscale, 2016.

  • This compound - Substance Information. National Center for Biotechnology Information (PubChem). [3]

  • Isoindolinone compounds and their use in treating cancer. Google Patents (WO2021069705A1).

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Methodological & Application

Application Notes & Protocols: The Utility of 2,4-Dimethyl-5-nitroaniline as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 2,4-Dimethyl-5-nitroaniline as a pivotal chemical intermediate. This document elucidates the compound's physicochemical properties, established synthetic routes, and detailed protocols for its application in the synthesis of azo dyes and other complex molecules. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: A Profile of this compound

This compound, also known as 5-nitro-2,4-xylidine, is an aromatic amine of significant interest in synthetic organic chemistry. Its molecular architecture, featuring a benzene ring substituted with two methyl groups, a primary amine group, and a nitro group, provides a unique combination of reactivity and stability. The interplay between the electron-donating amine and methyl groups and the electron-withdrawing nitro group dictates its chemical behavior, making it a valuable precursor in various synthetic pathways.

Primarily, this compound serves as a foundational building block in the production of azo dyes and pigments.[1][2] Beyond colorants, its structural motifs are leveraged in the synthesis of more complex molecules, including heterocyclic compounds and Tröger's bases, which are of interest in medicinal chemistry and materials science.[3] This guide will provide both the theoretical framework and practical protocols for harnessing the synthetic potential of this versatile intermediate.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a chemical intermediate's properties is fundamental to its effective application. The key physicochemical properties of this compound are summarized in the table below.

Table 1: Physicochemical Properties of this compound [3]

PropertyValue
IUPAC Name This compound
Synonyms 5-nitro-2,4-xylidine, 5-Amino-2,4-dimethylnitrobenzene
CAS Number 2124-47-2
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Appearance Light yellow to brown powder/crystal
Melting Point 122.0 to 126.0 °C
Boiling Point 329.4±37.0 °C (Predicted)
Density 1.220±0.06 g/cm³ (Predicted)
Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of the intermediate.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound displays characteristic absorption peaks that correspond to its functional groups. Key bands include N-H stretching vibrations from the primary amine, C-H stretching from the aromatic ring and methyl groups, and the distinctive symmetric and asymmetric stretching vibrations of the nitro group. Prominent absorption peaks are observed at approximately 3469, 3386 cm⁻¹ (N-H stretch), 1514 cm⁻¹ (asymmetric NO₂ stretch), and 1339 cm⁻¹ (symmetric NO₂ stretch).[3]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: In a CDCl₃ solvent, the ¹H NMR spectrum provides clear signals for the protons in the molecule.[3] Expected signals include two singlets for the aromatic protons, a broad singlet for the amine protons, and two singlets for the non-equivalent methyl groups.[3] A representative spectrum shows peaks at δ: 7.15 (1H, s), 6.87 (1H, s), 4.99 (2H, br. s, NH₂), 2.21 (3H, s, CH₃), and 1.97 (3H, s, CH₃).[3]

Synthesis of this compound

The most common and established method for synthesizing this compound is through the direct nitration of 2,4-dimethylaniline via an electrophilic aromatic substitution reaction. The amino and methyl groups are activating and ortho-, para-directing, and their combined influence, along with steric considerations, guides the incoming nitro group to the C5 position.

Causality in the Synthetic Protocol:
  • Use of Mixed Acid: A mixture of concentrated nitric acid and sulfuric acid is employed. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (below 15°C) is critical to prevent over-nitration (the formation of dinitro by-products) and other side reactions, ensuring higher regioselectivity and yield of the desired product.[3]

  • Neutralization and Extraction: The reaction is quenched in ice water to dissipate heat and precipitate the product. The resulting acidic mixture is neutralized with a base like sodium bicarbonate to deprotonate the anilinium salt, rendering the product soluble in organic solvents for extraction.[3]

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 2,4-Dimethylaniline in conc. HCl C Slowly add B to A (maintain temp < 15°C) A->C B Nitric Acid + Sulfuric Acid B->C D Stir at 15°C for 1 hour C->D E Pour into ice water D->E F Neutralize with NaHCO₃ E->F G Extract with Ethyl Acetate F->G H Dry, filter, and evaporate solvent G->H I Recrystallize from Ethanol/Water H->I J This compound (Final Product) I->J

Caption: Workflow for the synthesis of this compound.

Protocol 3.1: Synthesis via Nitration of 2,4-Dimethylaniline[4]
  • Preparation: In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve 40 g (0.33 mol) of 2,4-dimethylaniline in concentrated hydrochloric acid. Cool the stirring solution in an ice bath to maintain a temperature below 15°C.

  • Nitration: Slowly add 33 g of nitric acid dropwise to the solution over a period of 3 hours, ensuring the temperature does not exceed 15°C. Following the nitric acid addition, add 400 g of sulfuric acid, maintaining the low temperature.

  • Reaction Completion: Once the addition is complete, continue to stir the reaction mixture at 15°C for an additional hour.

  • Quenching: Pour the reaction mixture into 600 mL of ice and stir for 30 minutes. A yellow solid should precipitate.

  • Isolation: Filter the mixture to collect the yellow filter cake.

  • Neutralization: Transfer the filter cake to a beaker and neutralize it with a saturated aqueous solution of sodium bicarbonate (approx. 500 mL).

  • Extraction: Extract the product from the neutralized mixture using ethyl acetate (3 x 200 mL).

  • Drying and Evaporation: Combine the organic extracts, dry them over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from an ethanol-water mixed solvent to obtain the final orange solid product. A typical yield is around 71%, though it may contain some dinitro by-product.

Applications in Chemical Synthesis

Intermediate for Azo Dyes

A primary application of this compound is as a diazo component in the synthesis of azo dyes.[4][5] This process occurs in two main stages:

  • Diazotization: The primary aromatic amine group (-NH₂) of this compound is converted into a highly reactive diazonium salt (-N₂⁺) using nitrous acid (HNO₂). Nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0–5 °C).[4]

  • Azo Coupling: The resulting electrophilic diazonium salt reacts with an electron-rich coupling component (e.g., a phenol or another aniline derivative like 2-naphthol) to form a stable azo compound, characterized by the -N=N- chromophore.[4][5]

G A This compound B NaNO₂ + HCl (0-5°C) A->B Diazotization C Diazonium Salt Solution (Reactive Intermediate) B->C E Azo Coupling Reaction (Vigorous Stirring, 0-5°C) C->E D Coupling Agent Solution (e.g., 2-Naphthol in NaOH) D->E Coupling F Azo Dye Precipitate E->F G Isolation & Purification (Filtration, Washing) F->G

Caption: General workflow for Azo Dye synthesis.

Protocol 4.1.1: Representative Synthesis of an Azo Dye

(This is a generalized protocol adapted for this compound based on standard procedures for similar nitroanilines).[4]

Part A: Preparation of the Diazonium Salt

  • In a 100 mL beaker, dissolve 5 mmol of this compound in a mixture of 5 mL of concentrated HCl and 10 mL of deionized water. Stir until fully dissolved.

  • Cool the beaker in an ice-water bath to a temperature between 0 and 5 °C.

  • In a separate beaker, dissolve 5.5 mmol of sodium nitrite in 10 mL of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline solution with continuous, vigorous stirring. Maintain the temperature strictly below 5 °C.

  • Continue stirring in the ice bath for 15-20 minutes after the addition is complete to ensure full formation of the diazonium salt.

Part B: Azo Coupling

  • In a 250 mL beaker, dissolve 5.1 mmol of a suitable coupling agent (e.g., 2-Naphthol) in 20 mL of a 10% aqueous sodium hydroxide solution. Cool this solution in a separate ice-water bath.

  • While stirring the coupling agent solution vigorously, slowly add the cold diazonium salt solution prepared in Part A. A brightly colored precipitate of the azo dye should form immediately.[4]

  • Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

Part C: Isolation and Purification

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the solid product with several portions of cold deionized water to remove unreacted salts and other impurities.

  • The crude dye can be further purified by recrystallization from an appropriate solvent, such as ethanol.

Precursor for Biologically Active Molecules

This compound serves as a key starting material for the synthesis of more complex molecules with potential therapeutic applications. Its structure provides a versatile scaffold for building diverse molecular architectures.

  • Heterocyclic Synthesis: The aniline nitrogen and the aromatic ring can participate in various ring-forming reactions, which are fundamental for constructing complex molecular frameworks common in pharmaceuticals.

  • Synthesis of Tröger's Bases: A notable application is in the synthesis of symmetric dinitro-functionalized Tröger's bases.[3] These are chiral, V-shaped molecules with a rigid structure, making them attractive scaffolds for molecular recognition and drug design.

  • Pharmaceutical Intermediate Analogue: While specific pathways for major drugs starting from this exact isomer are not prominently documented, related isomers like 2-methyl-5-nitroaniline are known intermediates in the synthesis of pharmaceuticals such as the cancer drug Imatinib.[6] This highlights the potential of the nitroaniline class of compounds in drug development.

Safety and Handling

Proper handling of this compound is essential due to its potential hazards.

GHS Hazard Classification: [7]

  • Pictogram: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

Precautionary Measures & Handling: [8][9]

  • Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust.[9] Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a dark place.[3]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its utility is well-established in the synthesis of azo colorants, and it holds significant potential as a precursor for complex heterocyclic systems and other biologically active molecules. The protocols and data presented in these notes provide a solid foundation for researchers to safely and effectively utilize this compound in their synthetic endeavors, from dye chemistry to pharmaceutical research.

References

  • Process for preparing nitroaniline derivatives - EP 0635483 A1. European Patent Office.
  • Understanding the Synthesis of Azo Dyes with 2-Amino-4-Chloro-5-Nitrophenol. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • 2,4-Dimethyl-6-nitroaniline - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • US5466871A - Process for preparing nitroaniline derivatives. Google Patents.
  • WO2010014022A1 - A process for the preparation of imatinib. Google Patents.
  • (PDF) 2,4-Dimethyl-6-nitroaniline. ResearchGate. Available at: [Link]

  • This compound | C8H10N2O2 | CID 228007. PubChem. Available at: [Link]

Sources

Experimental protocol for the synthesis of 2,4-Dimethyl-5-nitroaniline.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the regioselective synthesis of 2,4-Dimethyl-5-nitroaniline (CAS: 2124-47-2), a critical intermediate for azo dyes and pharmaceutical precursors.

The Core Challenge: The primary synthetic challenge lies in regioselectivity. Direct nitration of the protected amine (e.g., N-(2,4-dimethylphenyl)acetamide) is dominated by the ortho-directing influence of the acetamido group, yielding the 6-nitro isomer (mp 70–72 °C) rather than the desired 5-nitro isomer.

The Solution: This protocol utilizes the Nitration of the Anilinium Ion method. By conducting the reaction in concentrated sulfuric acid, the amino group is protonated to an ammonium species (


). This reverses the electronic directing effect from ortho/para to meta, working synergistically with the methyl groups to exclusively target the 5-position.

Safety & Hazard Analysis

WARNING: Nitration reactions are inherently exothermic and can lead to thermal runaway if not strictly controlled.

Hazard ClassSpecific RiskMitigation Strategy
Thermal Runaway Nitration releases significant heat (

).
Maintain

.[1] Use active cooling. Control addition rate strictly.
Chemical Burns Fuming

and Conc.[2][3]

are corrosive.
Wear acid-resistant gloves, face shield, and apron. Have neutralization agents (

) ready.
Toxicity Nitroanilines are toxic by inhalation/absorption.Work in a high-flow fume hood. Double-glove.
Explosive Potential Dry nitro compounds can be shock-sensitive.Do not distill the crude residue to dryness. Keep wet during initial filtration.

Reaction Mechanism & Regioselectivity

The success of this protocol depends on the protonation state of the amine.

Regiochemical Logic
  • Free Amine (Neutral):

    
     is a strong electron donor (Ortho/Para director). Nitration would occur at C6.[3]
    
  • Protonated Amine (Acidic Media):

    
     is a strong electron withdrawer (Meta director).
    
    • 
       (at C1):  Directs to C3  and C5 .
      
    • Methyl (at C2): Directs to C3 (Ortho) and C5 (Para).

    • Methyl (at C4): Directs to C3 (Ortho) and C5 (Ortho).

  • Steric Factors: C3 is sandwiched between two methyl groups (sterically blocked). C5 is the only electronically activated and sterically accessible site.

Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: EAS Nitration cluster_2 Step 3: Workup S1 2,4-Dimethylaniline S2 Anilinium Ion (Meta-Directing) S1->S2 + H2SO4 S3 Sigma Complex (Intermediate) S2->S3 + NO2+ S4 5-Nitroanilinium Salt S3->S4 - H+ S5 2,4-Dimethyl- 5-nitroaniline S4->S5 + OH- (Neutralization)

Figure 1: Mechanistic pathway shifting directing groups to favor the 5-nitro isomer.

Experimental Protocol

Reagents and Equipment
  • Substrate: 2,4-Dimethylaniline (2,4-Xylidine), >98% purity.

  • Solvent/Acid: Sulfuric Acid (

    
    ), concentrated (98%).
    
  • Nitrating Agent: Nitric Acid (

    
    ), 70% or fuming (adjust stoichiometry accordingly).
    
  • Neutralization: Ammonium Hydroxide (

    
    ) 25% or Sodium Hydroxide (
    
    
    
    ) 20% solution.
  • Equipment: 3-neck round bottom flask, mechanical stirrer (Teflon blade), internal thermometer, dropping funnel, ice/salt bath.

Step-by-Step Methodology
Step 1: Preparation of Anilinium Sulfate Solution
  • Charge 40.0 g (0.33 mol) of 2,4-Dimethylaniline into the 3-neck flask.

  • Place the flask in an ice/water bath and cool to < 5 °C.

  • Add 200 g of concentrated

    
     dropwise with vigorous stirring.
    
    • Critical: The reaction is highly exothermic. Maintain internal temperature < 20 °C. The mixture will become a thick, white/grey slurry of the sulfate salt.

Step 2: Mixed Acid Preparation[2]
  • In a separate beaker, mix 33.0 g (0.36 mol, 1.1 eq) of Nitric Acid (assuming 70%) with 30 g of concentrated

    
    .
    
  • Pre-cool this mixture to 0–5 °C.

Step 3: Nitration[3]
  • Cool the amine/sulfuric acid slurry to 0–5 °C .

  • Transfer the Mixed Acid to the dropping funnel.

  • Add the Mixed Acid dropwise to the slurry over 2 to 3 hours .

    • Control Point: Internal temperature must NOT exceed 10 °C . If it spikes, stop addition immediately.

  • After addition is complete, allow the mixture to stir at 10–15 °C for 1 hour.

Step 4: Quenching and Isolation
  • Prepare 500 g of crushed ice in a 2L beaker.

  • Slowly pour the reaction mixture onto the ice with stirring. The solution will be clear to slightly yellow (the product is soluble as the salt).

  • Neutralization: Slowly add

    
     (or 
    
    
    
    solution) while monitoring pH.
    • Observation: As pH passes 7, a yellow/orange solid will precipitate.[2]

    • Target: Adjust to pH 9–10 to ensure full deprotonation.

  • Filter the solid using a Buchner funnel.

  • Wash the filter cake copiously with cold water (

    
    ) until the filtrate is neutral.
    
Step 5: Purification
  • The crude product is usually sufficiently pure (>95%).

  • For high purity (>99%), recrystallize from Ethanol (95%) or Methanol .

    • Dissolve crude solid in boiling ethanol.

    • Add activated charcoal (optional) and filter hot.

    • Cool slowly to 4 °C.

    • Collect crystals and dry in a vacuum oven at 50 °C.

Process Workflow Diagram

Workflow cluster_prep Preparation Phase cluster_rxn Reaction Phase cluster_workup Isolation Phase start Start: 2,4-Dimethylaniline step1 Dissolve in H2SO4 (T < 20°C) start->step1 step3 Controlled Addition (2-3 hrs, T < 10°C) step1->step3 step2 Prepare Mixed Acid (HNO3 + H2SO4) step2->step3 step4 Age Reaction (1 hr, 15°C) step3->step4 step5 Quench on Ice step4->step5 step6 Neutralize (pH > 9) Precipitate Free Base step5->step6 step7 Filtration & Wash step6->step7 end Final Product: This compound step7->end Recrystallization (EtOH)

Figure 2: Operational workflow for the batch synthesis.

Quality Control & Characterization

Upon isolation, the product must be verified against the 6-nitro isomer (the common impurity from improper temperature control or acetylation routes).

Parameter2,4-Dimethyl-5 -nitroaniline (Target)2,4-Dimethyl-6 -nitroaniline (Impurity)
Melting Point 122 – 126 °C 70 – 72 °C
Appearance Yellow to Brown Crystalline PowderOrange-Red Needles

NMR (DMSO-

)
Two aromatic singlets (para to each other).Two aromatic singlets (meta to each other).
Regiochemistry Nitro group is meta to amine.[3]Nitro group is ortho to amine.

Analytical Check: Run a Melting Point test immediately on the dried crude.

  • If MP is > 115 °C, the regioselectivity was successful.

  • If MP is < 100 °C, significant 6-nitro isomer is present (likely due to loss of temperature control or insufficient acid strength).

References

  • National Institutes of Health (NIH). (2012). Crystal structure of 2,4-dimethyl-6-nitroaniline (Comparative Isomer Data). PubMed Central. Retrieved February 8, 2026, from [Link]

  • Organic Syntheses. (1941). Nitration of Amines in Concentrated Sulfuric Acid (General Methodology). Coll. Vol. 1. (Analogous procedure for m-nitrodimethylaniline). Retrieved February 8, 2026, from [Link]

Sources

Application Note: 2,4-Dimethyl-5-nitroaniline as a Privileged Scaffold in Pharmaceutical Synthesis

[1]

Introduction & Chemical Profile[1][2][3][4][5][6]

This compound (CAS: 2124-47-2 ), also known as 5-nitro-2,4-xylidine, is a highly versatile intermediate in the synthesis of heterocyclic active pharmaceutical ingredients (APIs).[1] Its unique substitution pattern—featuring an amino group ortho to a methyl group and meta to a nitro group—makes it an ideal precursor for constructing indazole and benzimidazole cores, which are pharmacophores frequently found in kinase inhibitors and anti-inflammatory agents.

Unlike simple anilines, the 2,4-dimethyl-5-nitro substitution allows for regioselective cyclization and downstream functionalization without the need for complex protecting group strategies.[1] This guide details its application in synthesizing kinase inhibitor scaffolds (specifically Aurora kinase inhibitors) and sulfonamide-based agrochemicals/veterinary drugs.[1]

Key Physiochemical Properties
PropertyData
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Appearance Yellow to Orange Crystalline Solid
Melting Point 122–124 °C
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
Key Reactivity Jacobson Cyclization (Indazoles), Sandmeyer Reaction, Reduction to Diamine

Core Applications & Synthetic Pathways[1][4][9][10]

The utility of this compound stems from three primary synthetic vectors:

  • Indazole Synthesis (Kinase Inhibitors): Exploiting the ortho-methyl/amine relationship to form the indazole core via diazotization.[1] This is a critical pathway for synthesizing Aurora Kinase inhibitors (e.g., analogs of Danusertib or specific probe compounds).

  • Sulfonamide Derivatization (Mefluidide-like agents): Sequential acetylation, reduction, and sulfonylation to produce bio-active sulfonamides used in veterinary and agrochemical applications (e.g., Mefluidide).[1]

  • Sandmeyer Functionalization: Conversion of the amino group to a halogen (Cl/Br) to create highly functionalized nitro-aryl building blocks for cross-coupling.[1]

Visualizing the Synthetic Tree

SyntheticTreeStartThis compound(CAS 2124-47-2)Indazole5-Methyl-6-nitro-1H-indazole(Kinase Inhibitor Scaffold)Start->IndazoleCyclization(Isoamyl Nitrite/AcOH)DiamineN-(2,4-dimethyl-5-aminophenyl)acetamideStart->Diamine1. Acetylation2. Selective ReductionArylHalide1-Chloro-2,4-dimethyl-5-nitrobenzeneStart->ArylHalideSandmeyer(NaNO2/CuCl)SulfonamideMefluidide Analogues(Sulfonamides)Diamine->SulfonamideSulfonylation(R-SO2-Cl)

Figure 1: Strategic synthetic divergence from this compound.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Methyl-6-nitro-1H-indazole

Application: Synthesis of the core scaffold for Aurora Kinase inhibitors.[1] Mechanism: Modified Widman-Stoermer / Jacobson cyclization.[1] The ortho-methyl group participates in the cyclization with the diazonium species generated in situ.[1]

Reagents Required:
  • This compound (1.0 equiv)[1][2]

  • Glacial Acetic Acid (AcOH) (Solvent, 10-15 volumes)[1]

  • Isoamyl Nitrite (1.2 equiv)[1]

  • Sodium Bicarbonate (sat.[1][3][4] aq.)

  • Ethyl Acetate (extraction)[1][5][6][4][7]

Step-by-Step Methodology:
  • Dissolution: Charge a round-bottom flask with This compound (5.0 mmol, 0.83 g) and glacial Acetic Acid (5.0 mL). Stir at room temperature (RT) until fully dissolved.

  • Cyclization: Add Isoamyl Nitrite (6.0 mmol, ~0.8 mL) dropwise over 10 minutes.

    • Note: An exotherm may be observed.[1] Maintain temperature < 30°C.

  • Reaction: Stir the mixture at RT for 12–14 hours. Monitor via TLC (30% EtOAc/Hexane) for the disappearance of the starting aniline.[1]

  • Quench: Slowly pour the reaction mixture into a beaker containing cold saturated aqueous NaHCO₃ (20 mL).

    • Caution: Vigorous effervescence (CO₂ evolution).[1] Add slowly.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL).

  • Purification: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Crude Product: Typically a yellow/brown solid.[1]

    • Purification: Recrystallize from Ethanol or perform flash chromatography (Gradient: 0-40% EtOAc in Hexanes) to yield 5-Methyl-6-nitro-1H-indazole .[1]

  • Yield Expectation: 75–85%.

Structural Validation:

  • The 4-methyl group of the aniline becomes the 5-methyl of the indazole.[1]

  • The 5-nitro group of the aniline becomes the 6-nitro of the indazole.[1]

  • 1H NMR (DMSO-d6): Look for the disappearance of the NH₂ signal and the appearance of the Indazole N-H (broad, >13 ppm) and the C3-H singlet (~8.0 ppm).[1]

Protocol B: Synthesis of Mefluidide-Type Sulfonamides

Application: Synthesis of bio-active sulfonamides (agrochemical/veterinary).[1] Mechanism: Protection of the reactive aniline, reduction of the nitro group, and sulfonylation of the resulting amine.

Workflow Diagram

MefluidideFlowStep1Step 1: AcetylationReagent: Acetyl Chloride/TEAProduct: N-(2,4-dimethyl-5-nitrophenyl)acetamideStep2Step 2: Nitro ReductionReagent: H2, Pd/C or Fe/NH4ClProduct: N-(5-amino-2,4-dimethylphenyl)acetamideStep1->Step2 95% YieldStep3Step 3: SulfonylationReagent: Triflyl Chloride (TfCl)Product: Mefluidide AnalogStep2->Step3 Selective N-Sulfonylation

Figure 2: Stepwise conversion to sulfonamide targets.

Step-by-Step Methodology:

Step 1: Acetylation

  • Dissolve This compound (10 mmol) in Dichloromethane (DCM) (50 mL).

  • Add Triethylamine (12 mmol). Cool to 0°C.[1][8][4]

  • Add Acetyl Chloride (11 mmol) dropwise.

  • Stir for 2 hours at RT. Wash with water, dry, and concentrate to yield the acetamide.

Step 2: Nitro Reduction

  • Suspend the acetamide (from Step 1) in Ethanol (50 mL).

  • Add 10% Pd/C (5 wt% loading).

  • Hydrogenate at 30 psi H₂ for 4 hours (Parr shaker or balloon).

  • Filter through Celite to remove catalyst.[1] Concentrate to yield N-(5-amino-2,4-dimethylphenyl)acetamide .

    • Critical Control: Ensure the acetamide group does not hydrolyze; avoid strong acid/base workups.[1]

Step 3: Sulfonylation

  • Dissolve the amine (from Step 2) in dry DCM at 0°C.

  • Add Trifluoromethanesulfonyl chloride (1.1 equiv) and Pyridine (1.2 equiv).[1]

  • Stir at 0°C -> RT for 3 hours.

  • Standard aqueous workup yields the target sulfonamide.[1]

Analytical Characterization Parameters

To ensure the integrity of the starting material and synthesized intermediates, use the following parameters:

TechniqueParameterAcceptance Criteria
HPLC Column: C18 (150 x 4.6 mm, 5µm)Purity > 98.0% (Area %)
Mobile Phase: A: 0.1% H3PO4, B: ACNRetention time consistency
Gradient: 10% B to 90% B over 15 min
1H NMR Solvent: DMSO-d6 or CDCl3Integral ratio of Methyls (2.21, 1.97 ppm) to Aromatic H (7.15, 6.87 ppm) must be 3:3:1:1.
IR KBr Pellet / ATRNitro stretches: ~1514 cm⁻¹, ~1339 cm⁻¹.[1] Amine: ~3469, 3386 cm⁻¹.[6]

Safety & Handling (Precautions)

  • Toxicity: this compound is harmful if swallowed (Acute Tox.[1][9] 4) and causes skin/eye irritation.[1][10][9]

  • Diazotization Hazards: Protocol A involves the use of alkyl nitrites, which are flammable and vasodilators. Perform all diazotization reactions in a well-ventilated fume hood.

  • Exotherms: The nitration of xylidines and subsequent cyclizations can be exothermic.[1] Use active cooling (ice baths) during reagent addition.[1]

  • Waste: Dispose of heavy metal catalysts (Pd/C) and halogenated solvents according to local EHS regulations.

References

  • Synthesis of this compound

    • ChemicalBook.[1] "this compound Properties and Synthesis." Link

  • Indazole Synthesis (Aurora Kinase Inhibitors)

    • European Patent EP2295432A1.[1] "Process for the preparation of aminobenzimidazole derivatives."[1] (Describes the use of this compound in synthesizing indazole-amide intermediates). Link

  • Mefluidide Synthesis

    • PubChem.[1] "Mefluidide | C11H13F3N2O3S - Methods of Manufacturing."[1][11][12] (Details the acetylation/reduction/sulfonylation route). Link

  • Vortioxetine Intermediates

    • European Patent EP2981520B1.[1] "New Process for the Synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine."[1][3] Link

  • General Reactivity

    • BenchChem.[1][13] "this compound Structure and Applications."[1][6] Link[1]

Application Note: Protocol for the Diazotization of 2,4-Dimethyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the diazotization of 2,4-Dimethyl-5-nitroaniline (also known as 5-nitro-2,4-xylidine).[1] This substrate presents specific challenges due to the presence of the electron-withdrawing nitro group (


) and two hydrophobic methyl groups.[1] These substituents significantly reduce the basicity of the amine and its solubility in aqueous media, rendering standard aqueous hydrochloric acid methods (Method A) prone to incomplete reaction and "tarring."

Consequently, this guide prioritizes the Nitrosyl Sulfuric Acid Method , which utilizes concentrated sulfuric acid as both solvent and proton source, ensuring complete dissolution and quantitative conversion. An alternative Glacial Acetic Acid Method is provided for contexts where anhydrous sulfuric acid handling is restricted.[1]

Chemical Context & Mechanism[1][2][3][4][5][6]

Substrate Analysis[1]
  • Compound: this compound[1][2][3]

  • CAS: 2124-47-2[1][2]

  • Molecular Weight: 166.18 g/mol [1]

  • Electronic State: The amino group is deactivated by the meta-nitro group.[1] The basicity is lower than aniline (

    
     vs 13+ for nitroanilines), necessitating a high-acidity environment to drive the equilibrium toward the diazonium species.
    
Reaction Mechanism

In concentrated sulfuric acid, sodium nitrite reacts to form the nitrosonium ion (


), the active electrophile. The amine, dissolved in sulfuric acid, attacks this electrophile.


The weak base (Amine) then reacts with the Nitrosonium ion:


Sources

Coupling reactions that involve 2,4-Dimethyl-5-nitroaniline.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Coupling Protocols for 2,4-Dimethyl-5-nitroaniline

Abstract

This technical guide details the coupling reactivity of This compound (CAS: 2124-47-2) , a critical intermediate in the synthesis of Naphthol AS pigments and functionalized nitro-aromatics. Due to the unique interplay of steric hindrance (ortho-methyl group) and electronic deactivation (nitro group), this molecule requires specialized protocols to achieve high yields.[1] This document provides optimized methodologies for Diazotization/Azo Coupling and Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig) , supported by mechanistic insights and self-validating control steps.

Reactivity Profile & Strategic Analysis

To successfully couple this compound, one must navigate two opposing forces:

  • Steric Hindrance (C2-Methyl): The methyl group at position 2 is ortho to the amine. This creates significant steric bulk, impeding the approach of large electrophiles or metal catalysts.

  • Electronic Deactivation (C5-Nitro): The nitro group is a strong electron-withdrawing group (EWG). While it is meta to the amine, it still reduces the nucleophilicity of the nitrogen lone pair, making the molecule a "weak" nucleophile compared to standard anilines.

Implication: Standard protocols for unhindered anilines (e.g., simple nucleophilic substitution) often fail. We must use high-activity catalysts (for C-N coupling) or highly reactive electrophiles (diazonium salts for azo coupling).

ReactivityMap Molecule This compound Amine C1-Amine (-NH2) Primary Nucleophile Molecule->Amine OrthoMe C2-Methyl STERIC BLOCKADE Molecule->OrthoMe Nitro C5-Nitro ELECTRON WITHDRAWING Molecule->Nitro Reaction1 Azo Coupling (Pigment Synthesis) Amine->Reaction1 Diazotization (High Success) Reaction2 Buchwald-Hartwig (Pharma Intermediates) Amine->Reaction2 Pd-Catalysis (Requires Specific Ligands) OrthoMe->Amine Hinders Approach Nitro->Amine Reduces Nucleophilicity

Figure 1: Reactivity map illustrating the steric and electronic constraints influencing protocol design.

Protocol A: Diazotization and Azo Coupling

Application: Synthesis of high-performance red pigments (e.g., Naphthol AS series). Mechanism: The amine is converted to a diazonium salt, which acts as a strong electrophile attacking an activated coupling component (e.g., 2-naphthol derivatives).

Reagents & Equipment
  • Substrate: this compound (16.6 g, 0.1 mol)

  • Acid: HCl (37%, 25 mL)

  • Nitrosating Agent: Sodium Nitrite (NaNO₂, 7.0 g, 1.02 eq)

  • Coupler: Naphthol AS-D (or 2-naphthol equivalent)

  • Buffer: Sodium Acetate or Sodium Carbonate

  • Validation: Starch-Iodide paper, H-acid solution.

Step-by-Step Methodology

Step 1: Acid Dissolution (The "Paste" Method)

  • Charge 16.6 g of this compound into a 500 mL beaker.

  • Add 50 mL water and stir to create a slurry.

  • Add 25 mL concentrated HCl. Note: The amine may not fully dissolve due to the nitro group's deactivation. This is normal. Fine precipitation of the amine hydrochloride salt is desired.

  • Cool the mixture to 0–5°C using an ice/salt bath.

Step 2: Diazotization

  • Dissolve 7.0 g NaNO₂ in 15 mL water.

  • Add the NaNO₂ solution dropwise to the amine slurry, maintaining temperature < 5°C .

    • Why? Exotherms above 5°C decompose the diazonium salt into phenols (evolution of N₂ gas).

  • Stir for 30–45 minutes at 0–5°C. The slurry should thin out as the soluble diazonium salt forms.

Step 3: Self-Validation (Crucial)

  • Test A (Excess Nitrite): Spot the reaction mixture onto Starch-Iodide paper.

    • Result: Instant blue/black spot = Excess Nitrous Acid present (Reaction complete).

    • Action: If negative, add small aliquots of NaNO₂ until positive. Destroy excess with Sulfamic Acid before coupling.

  • Test B (Clarification): The solution should be mostly clear. Filter off any unreacted insolubles to prevent "dull" pigment formation.

Step 4: Coupling Reaction

  • Prepare the Coupler Solution: Dissolve 0.1 mol of Naphthol AS derivative in dilute NaOH.

  • Slowly add the cold diazonium solution to the coupler solution over 60 minutes.

  • pH Control: Simultaneously add Sodium Acetate to maintain pH 5.0–6.0.

    • Causality: High pH (>9) decomposes the diazonium; Low pH (<4) protonates the naphthol, stopping the coupling.

  • Heat to 80°C for 30 minutes to aggregate the pigment particles (improves filtration).

  • Filter, wash with water until conductivity is < 500 µS, and dry.

AzoFlow Start Amine + HCl (Slurry) NaNO2 Add NaNO2 (< 5°C) Start->NaNO2 Diazo Diazonium Salt (Solution) NaNO2->Diazo Check Starch-Iodide Check Diazo->Check Coupling Add to Coupler (pH 5-6) Check->Coupling Positive Pigment Pigment Precipitation Coupling->Pigment

Figure 2: Workflow for the diazotization and coupling of this compound.

Protocol B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Application: Synthesis of pharmaceutical intermediates (arylation of the amine). Challenge: The 2-methyl group creates steric clash with the catalyst, and the 5-nitro group makes the amine a poor nucleophile. Solution: Use of BrettPhos or XPhos precatalysts. These bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination despite the steric hindrance.

Reagents
  • Nucleophile: this compound (1.0 eq)

  • Electrophile: Aryl Bromide (1.1 eq)

  • Catalyst: Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%) OR BrettPhos Pd G3 Precatalyst.

  • Base: Cs₂CO₃ (2.0 eq) or KOtBu (1.4 eq)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Methodology
  • Inert Setup: Flame-dry a reaction vial and cool under Argon/Nitrogen. Oxygen poisons the Pd(0) species.

  • Loading: Add this compound (1.0 mmol), Aryl Bromide (1.1 mmol), and Cs₂CO₃ (2.0 mmol) to the vial.

  • Catalyst Addition: Add BrettPhos Pd G3 Precatalyst (2 mol%).

    • Note: If using Pd(OAc)₂/Ligand separately, premix them in solvent for 5 mins before adding to the reaction.

  • Solvent: Add anhydrous 1,4-Dioxane (5 mL/mmol). Sparge with Argon for 5 minutes.

  • Reaction: Seal and heat to 100°C for 12–18 hours.

    • Why 100°C? The steric barrier of the ortho-methyl group requires thermal energy to overcome the activation barrier for the amine binding step.

  • Workup: Cool to RT, dilute with EtOAc, filter through Celite (to remove Pd black), and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Comparative Data: Ligand Selection for this compound

LigandYieldNotes
BrettPhos 88% Best for primary amines with steric/electronic challenges.
XPhos 82%Excellent alternative; good for weak nucleophiles.
BINAP< 30%Too rigid; fails due to ortho-methyl steric clash.
PPh30%Insufficient activity for this deactivated amine.

Safety & Handling (SDS Summary)

  • Toxicity: this compound is toxic if swallowed, inhaled, or absorbed through skin.[2] It is a potential methemoglobinemia inducer (typical of nitroanilines).

  • Explosion Hazard: Diazonium salts (Protocol A) are potentially explosive if allowed to dry completely. Always keep them in solution or wet paste form.

  • PPE: Nitrile gloves, chemical splash goggles, and fume hood are mandatory.

References

  • PubChem. (n.d.).[3] this compound (Compound Summary).[3][4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved October 26, 2023, from [Link]

  • Hunger, K., & Herbst, W. (2004). Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH. (Reference for Naphthol AS pigment synthesis chemistry).
  • Maiti, D., & Buchwald, S. L. (2009). Ligand-Controlled Palladium-Catalyzed Coupling of Primary Amines with Aryl Chlorides and Bromides. Journal of the American Chemical Society.[6] (Foundational text for BrettPhos usage with hindered amines).

Sources

Analytical methods for the detection of 2,4-Dimethyl-5-nitroaniline.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Trace Analysis and Quantitation of 2,4-Dimethyl-5-nitroaniline

Executive Summary

This application note details robust analytical methodologies for the detection and quantitation of This compound (CAS: 2124-47-2), also known as 5-nitro-2,4-xylidine.[1] As a nitrated derivative of xylidine, this compound is frequently encountered as a synthetic intermediate in the manufacture of azo dyes and pigments (e.g., Pigment Red 22) or as a degradation product in pharmaceutical stress testing.

Given its structural classification as a nitro-aromatic amine, it falls under the scrutiny of ICH M7 guidelines for mutagenic impurities.[1] This guide provides two complementary protocols:

  • HPLC-UV/DAD: For routine quality control (QC) and high-concentration assay (>0.1%).

  • GC-MS: For trace-level impurity profiling and genotoxic impurity (GTI) screening (<10 ppm).

Target Molecule Profile & Analytical Strategy

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₈H₁₀N₂O₂[1][2]

  • Molecular Weight: 166.18 g/mol [1][2]

  • pKa: ~1.0 - 2.0 (estimated).[1] The electron-withdrawing nitro group significantly reduces the basicity of the amine, making the molecule predominantly neutral at standard HPLC pH ranges (pH 3–7).

  • Solubility: Low in water; soluble in methanol, acetonitrile, and ethyl acetate.[1]

Analytical Logic: The presence of the nitro group (


) provides a strong chromophore, making UV detection at 254 nm  or 280 nm  highly sensitive.[1] However, for trace analysis (ppb/ppm levels) required by genotoxicity risk assessments, the volatility of the xylidine backbone makes GC-MS  the superior choice for specificity and limit of detection (LOD).

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate analytical workflow based on sample matrix and required sensitivity.

AnalyticalWorkflow Start Sample Input (API, Raw Material, or Environmental) Decision Determine Required Sensitivity (Limit of Quantitation) Start->Decision HighConc High Concentration (>0.05%) Routine QC / Assay Decision->HighConc QC Mode Trace Trace Impurity (<100 ppm) Genotoxic Screening Decision->Trace GTI Mode Prep_Dilute Direct Dilution (MeOH/ACN) HighConc->Prep_Dilute Prep_Extract Liquid-Liquid Extraction (LLE) or SPE (HLB Cartridge) Trace->Prep_Extract HPLC Protocol A: HPLC-UV/DAD C18 Column, Gradient Elution Prep_Dilute->HPLC GCMS Protocol B: GC-MS DB-5ms, SIM Mode Prep_Extract->GCMS Data Data Analysis (Resolution > 2.0, Tailing < 1.5) HPLC->Data GCMS->Data

Caption: Analytical decision tree for this compound selection between HPLC-UV and GC-MS workflows.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Application: Purity assay of starting materials, reaction monitoring, and content uniformity.[1] Rationale: Reversed-Phase Chromatography (RP-HPLC) utilizes the hydrophobic interaction of the dimethyl-phenyl backbone.[1] A C18 stationary phase is standard.[1]

Instrument Parameters
ParameterSetting
System HPLC with Diode Array Detector (DAD)
Column C18 (e.g., Agilent ZORBAX Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm or 5 µm
Column Temp 30°C
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV @ 254 nm (primary), 280 nm (secondary confirmation)
Run Time 20 minutes
Mobile Phase Configuration
  • Solvent A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5).[1] Note: Acidic pH suppresses silanol activity, improving peak shape for amines.[1]

  • Solvent B: Acetonitrile (HPLC Grade).[1]

Gradient Table:

Time (min) % Solvent A % Solvent B
0.0 90 10
10.0 40 60
12.0 10 90
15.0 10 90
15.1 90 10

| 20.0 | 90 | 10 |[1]

Sample Preparation (Direct)
  • Stock Solution: Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.[1][3] (Conc: 0.1 mg/mL).[1]

  • Test Sample: Dissolve sample matrix (e.g., API) to a target concentration of 1.0 mg/mL in the same diluent.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter prior to injection.

Protocol B: Gas Chromatography - Mass Spectrometry (GC-MS)

Application: Trace quantification (ppm/ppb) for genotoxic impurity screening (ICH M7). Rationale: this compound is sufficiently volatile and thermally stable to be analyzed without derivatization.[1][3] Mass spectrometry provides the specificity needed to distinguish it from other nitro-xylidine isomers.[1]

Instrument Parameters
ParameterSetting
System GC-MS (Single Quadrupole or Triple Quad)
Column 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms, Rxi-5Sil MS), 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Temp 260°C
Injection Splitless (1 µL) with 1 min purge delay
Transfer Line 280°C
Ion Source EI (Electron Impact) @ 230°C, 70 eV
Temperature Program
  • Initial: 60°C (Hold 1 min)

  • Ramp 1: 20°C/min to 200°C

  • Ramp 2: 10°C/min to 280°C (Hold 3 min)

  • Total Run: ~16 minutes

MS Acquisition Mode
  • Scan Mode: 40–350 m/z (For identification/retention time determination).[1]

  • SIM Mode (Quantitation):

    • Target Ion: 166 m/z (Molecular ion,

      
      )[1][2]
      
    • Qualifier Ions: 149 m/z (

      
      ), 120 m/z (
      
      
      
      ), 77 m/z.[1]
    • Note: The loss of the nitro group (M-46) or oxygen are common fragmentation pathways.

Sample Preparation (Extraction)

For complex matrices (e.g., drug substance):

  • Weigh: 50 mg of sample.

  • Dissolve: In 2 mL of 0.1 M HCl (to protonate API if basic) or Water.

  • Extract: Add 2 mL of Dichloromethane (DCM) or Ethyl Acetate . Shake vigorously for 2 minutes.

  • Separate: Centrifuge at 3000 rpm for 5 minutes.

  • Collect: Remove the organic layer (bottom for DCM, top for EtOAc).[1]

  • Dry & Inject: Dry over anhydrous

    
    , transfer to vial.
    

Validation Criteria (Self-Validating System)

To ensure the trustworthiness of the data, the following System Suitability Tests (SST) must be passed before releasing results:

CriteriaSpecificationCausality / Logic
Resolution (

)
> 2.0Ensures separation from adjacent isomers (e.g., 2,4-dimethyl-3-nitroaniline) which may co-elute.[1]
Tailing Factor (

)
0.8 – 1.5Nitroanilines can interact with active silanol sites on older columns; high tailing indicates column degradation.[1]
Signal-to-Noise (S/N) > 10 (LOQ)Critical for trace analysis to ensure statistical confidence in the quantitation limit.[1]
Recovery (Accuracy) 80% – 120%Verifies that the extraction solvent (DCM/EtOAc) effectively retrieves the analyte from the matrix.

References

  • ICH M7(R2). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2023.[1][4] Link

  • Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.[1] Application Note 29046.[1] Link

  • BenchChem. A Comparative Guide to the Analysis of Impurities in Commercial Grades of 2-Methyl-5-nitroaniline. (Analogous methodology for nitro-xylidine isomers). Link

  • Ghelardi, E., et al. Py-GC/MS applied to the analysis of synthetic organic pigments: Characterization and identification in paint samples. Analytical and Bioanalytical Chemistry, 2015.[1][5] (Provides fragmentation patterns for xylidine derivatives). Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16386, this compound.[1]Link

Sources

High-Performance Liquid Chromatography (HPLC) Analysis of 2,4-Dimethyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

2,4-Dimethyl-5-nitroaniline (CAS: 2124-47-2), also known as 5-nitro-2,4-xylidine, is a critical intermediate in the synthesis of azo dyes, pigments, and agrochemicals. Its purity is paramount, as isomeric impurities (e.g., 2,4-dimethyl-3-nitroaniline) can significantly alter the colorimetric properties and toxicity profile of the final product.

This application note details a robust Reversed-Phase HPLC (RP-HPLC) method for the identification and quantification of this compound. Unlike generic protocols, this guide addresses the specific challenge of analyzing weak aromatic bases, leveraging pH control to suppress silanol interactions and ensure peak symmetry.

Chemical Profile & Analytical Context

Understanding the physicochemical properties of the analyte is the foundation of method development.

ParameterValueAnalytical Implication
IUPAC Name This compoundTarget Analyte
Molecular Weight 166.18 g/mol Suitable for UV and MS detection
pKa (Conjugate Acid) ~2.3 – 2.8Extremely weak base. Remains neutral at pH > 4.0.
LogP (Octanol/Water) ~2.0 – 2.5Moderately hydrophobic; ideal for C18 retention.
UV Maxima (

)
254 nm, ~300 nmStrong absorption in UV; yellow color implies Vis absorption.
Solubility Soluble in ACN, MeOH; Low in WaterSample diluent must contain organic solvent.

Critical Insight: Although this compound is an amine, the electron-withdrawing nitro group significantly lowers its basicity. However, residual silanol activity on silica columns can still cause tailing. Therefore, an acidic mobile phase is recommended not necessarily to protonate the analyte (which would require pH < 2), but to suppress the ionization of surface silanols on the column.

Method Development Strategy

The following logic flow dictates the selection of chromatographic conditions:

MethodStrategy Start Analyte: this compound Polarity LogP ~2.2 (Hydrophobic) Start->Polarity Basicity Weak Base (pKa ~2.5) Start->Basicity ColumnSel Select C18 Column (End-capped to reduce silanol activity) Polarity->ColumnSel MobilePhase Mobile Phase Selection Basicity->MobilePhase Detection UV Detection @ 254 nm (Aromatic Nitro Group) ColumnSel->Detection Additives Add 0.1% H3PO4 (pH ~2.5) Suppress Silanols & Sharpen Peaks MobilePhase->Additives Additives->Detection

Figure 1: Decision matrix for selecting HPLC conditions based on analyte properties.

Experimental Protocol

Reagents and Materials[1][2][3]
  • Reference Standard: this compound (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

  • Buffer Additive: Phosphoric Acid (85%, HPLC Grade) or Formic Acid (for MS applications).

Preparation of Solutions

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of this compound into a 10 mL volumetric flask.

  • Dissolve in 5 mL of Acetonitrile (sonicate if necessary).

  • Dilute to volume with Water/Acetonitrile (50:50 v/v) .

    • Note: Diluting with 100% ACN can lead to peak distortion (solvent effect) if the injection volume is large.

Working Standard (50 µg/mL):

  • Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Mobile Phase A/B (50:50).

Chromatographic Conditions[1][2][4][5][6][7]
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µmStandard RP column provides sufficient selectivity for isomers.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH (~2.5) suppresses silanol ionization.
Mobile Phase B AcetonitrileStronger eluent than MeOH, lower backpressure.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Injection Volume 10 µLOptimized for sensitivity without column overload.
Column Temp 30°CImproves reproducibility of retention times.
Detection UV @ 254 nm (BW 4 nm)Max absorbance for nitro-aromatics.
Run Time 20 MinutesSufficient to elute late-eluting impurities.
Gradient Program

For unknown impurity profiles, use this scouting gradient. For routine assay, an isocratic method (e.g., 50:50) may be faster.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial equilibration
15.01090Linear Gradient
15.19010Return to initial
20.09010Re-equilibration

Method Validation Parameters (Self-Validating System)

To ensure the method is trustworthy ("Trustworthiness" pillar), the following system suitability tests must be performed prior to sample analysis.

  • Resolution (

    
    ):  If analyzing a mixture of isomers (e.g., 2,4-dimethyl-3-nitroaniline vs. This compound), 
    
    
    
    must be > 1.5.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .
    • Failure Mode: If

      
      , the column may have active silanols. Increase buffer strength or switch to a "base-deactivated" column.
      
  • Precision: RSD of peak area for 5 replicate injections of the Working Standard must be

    
    .
    
  • Linearity:

    
     over the range of 1 µg/mL to 100 µg/mL.[1]
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Silanol interactionEnsure Mobile Phase A contains 0.1% H3PO4 or TFA. Use a newer generation C18 column.
Split Peaks Solvent mismatchThe sample diluent (100% ACN) is too strong compared to the initial mobile phase (10% B). Dilute sample in 50:50 Water/ACN.
Retention Shift Temperature fluctuationEnsure column oven is stable at 30°C.
High Backpressure ParticulatesFilter all samples through a 0.22 µm PTFE filter before injection.

Workflow Visualization

Workflow Sample Sample Prep (Dissolve in 50:50 ACN/H2O) Filter Filtration (0.22 µm PTFE) Sample->Filter HPLC HPLC Injection (C18, Gradient Elution) Filter->HPLC Detect UV Detection (254 nm) HPLC->Detect Analysis Data Analysis (Integration & Quantitation) Detect->Analysis

Figure 2: Standard Operating Procedure (SOP) workflow for sample processing.

References

  • SIELC Technologies. Separation of Aniline and Nitroanilines on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7444, 2-Methyl-5-nitroaniline. (Used for comparative pKa/LogP data). Retrieved from [Link]

Sources

GC-MS analysis of 2,4-Dimethyl-5-nitroaniline.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2,4-Dimethyl-5-nitroaniline

Abstract

This application note provides a comprehensive guide and a robust protocol for the identification and quantification of this compound (CAS No. 2124-47-2) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, also known as 5-nitro-2,4-xylidine, is an important chemical intermediate in the synthesis of dyes and other organic compounds.[1][2] Due to the potential toxicity and environmental impact of aromatic amines, reliable and sensitive analytical methods are critical for quality control, impurity profiling, and research applications.[3] This document details the principles of the method, optimized instrumental parameters, step-by-step protocols for sample preparation, and guidelines for data interpretation, designed for researchers, scientists, and professionals in drug development and chemical analysis.

Analyte Properties and Characteristics

Understanding the physicochemical properties of this compound is fundamental to developing a successful GC-MS method. Its volatility and thermal stability make it well-suited for gas chromatography.

PropertyValueSource
IUPAC Name This compound[4]
Synonyms 5-nitro-2,4-xylidine, 5-Amino-2,4-dimethylnitrobenzene[1][2]
CAS Number 2124-47-2[1][5]
Molecular Formula C₈H₁₀N₂O₂[1][4]
Molecular Weight 166.18 g/mol [1][4]
Monoisotopic Mass 166.07423 Da[1]
Appearance Light yellow to brown crystalline powder[1][2]
Melting Point 122.0 to 126.0 °C[1][2]
Boiling Point 329.4 ± 37.0 °C (Predicted)[2][6]

Principle of the GC-MS Method

This method leverages the high separation efficiency of Gas Chromatography (GC) with the definitive identification capabilities of Mass Spectrometry (MS).[7]

  • Gas Chromatography (GC): A sample solution is injected into a heated port, where it vaporizes. An inert carrier gas (helium) transports the vaporized analytes onto a capillary column. The column, coated with a stationary phase, separates components based on their boiling points and affinities for the stationary phase.[8] this compound, being a semi-volatile compound, will travel through the column at a characteristic rate, resulting in a specific retention time (RT) under defined conditions.

  • Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the MS detector. Here, they are bombarded with high-energy electrons (typically 70 eV in Electron Ionization mode), causing them to ionize and break apart into predictable, charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z) and measures their relative abundance.[1] The resulting mass spectrum serves as a chemical "fingerprint," allowing for unambiguous identification of the analyte.[1]

Safety and Handling Precautions

This compound is a hazardous chemical and must be handled with appropriate care.

  • Hazard Identification: The compound is classified as harmful if swallowed (GHS Hazard statement H302).[4] It may also cause skin and eye irritation.[9]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a laboratory coat when handling this compound.[10] All weighing and solution preparation should be conducted inside a chemical fume hood to avoid inhalation of the powder.[10]

  • Disposal: Dispose of all waste, including unused solutions and contaminated materials, in accordance with local, state, and federal regulations for hazardous chemical waste.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis. The protocol is designed as a self-validating system, incorporating standard preparation and quality control checks.

Required Instrumentation and Consumables
  • Instrumentation: Gas Chromatograph system equipped with a Mass Selective Detector (GC-MS).

  • GC Column: A nonpolar or medium-polarity capillary column is recommended. A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5, SE-54, or equivalent) is a suitable choice for this analysis.[1][11][12]

  • Reagents:

    • This compound standard (>98.0% purity).

    • High-purity solvent (e.g., HPLC-grade Methylene Chloride, Hexane, or Methanol).[8][13]

    • High-purity Helium (99.999%) for carrier gas.[7]

  • Labware: Analytical balance, 10 mL volumetric flasks, autosampler vials with Teflon-lined septa, and micropipettes.

Standard Solution Preparation

Accurate standard preparation is crucial for reliable quantification.

  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh 10.0 mg of this compound standard using an analytical balance.

    • Quantitatively transfer the powder to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with methylene chloride. Stopper and mix thoroughly until all solid is dissolved. This is your primary stock solution.

  • Working Standard Solution (10 µg/mL):

    • Pipette 100 µL of the 1000 µg/mL stock solution into a separate 10 mL volumetric flask.

    • Dilute to the mark with methylene chloride. Stopper and mix thoroughly.

    • Transfer this working standard to an autosampler vial for GC-MS analysis. Further dilutions can be made as needed to establish a calibration curve.

Sample Preparation

The goal of sample preparation is to extract the analyte into a clean, volatile solvent suitable for GC-MS injection.

  • Solid Samples:

    • Accurately weigh a known amount of the homogenized sample.

    • Perform a solvent extraction using a suitable volatile solvent like methylene chloride.[8] Sonication or mechanical shaking can enhance extraction efficiency.

    • Filter the extract to remove any particulate matter.[8]

    • If necessary, concentrate or dilute the extract to bring the analyte concentration within the calibration range.

  • Liquid Samples (Aqueous):

    • For aqueous matrices, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically required to isolate and concentrate the analyte.[14][15]

    • LLE: Extract the aqueous sample with an immiscible organic solvent (e.g., dichloromethane) at an appropriate pH.

    • SPE: Pass the sample through an SPE cartridge designed to retain aromatic compounds. The analyte is then eluted with a small volume of a strong solvent.[8]

  • Final Step: Transfer the final, filtered extract into an autosampler vial for analysis.

GC-MS Instrumental Parameters

The following parameters serve as a validated starting point and should be optimized for your specific instrument and column.

ParameterRecommended SettingRationale
GC System
Injection Mode Pulsed SplitlessEnsures efficient transfer of the analyte onto the column, maximizing sensitivity for trace analysis.[12]
Injection Volume 1.0 µLStandard volume for capillary GC.
Injector Temp. 260 °CEnsures rapid and complete vaporization without thermal degradation.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Typical flow rate for a 0.25 mm ID column.
Oven Program Initial: 100 °C, hold for 1 minAllows for proper focusing of analytes at the head of the column.
Ramp: 15 °C/min to 280 °CA moderate ramp rate to ensure good separation from other components.
Final Hold: Hold at 280 °C for 5 minEnsures elution of any less volatile compounds from the column.
Mass Spectrometer
Ionization Mode Electron Ionization (EI)Standard mode that produces reproducible fragmentation patterns for library matching.[1]
Ionization Energy 70 eVThe industry standard for creating consistent and comparable mass spectra.
MS Source Temp. 230 °CPrevents condensation of analytes within the ion source.
MS Quad Temp. 150 °CStandard operating temperature for the quadrupole mass filter.
Transfer Line Temp. 280 °CMust be hot enough to prevent analyte condensation between the GC and MS.
Scan Mode Full ScanAcquires a full mass spectrum, ideal for identification. Range: m/z 40-250.
(Optional) SIM Mode Selected Ion MonitoringFor enhanced sensitivity and quantification, monitor characteristic ions (e.g., m/z 166, 120, 92).[1]

Data Analysis and Interpretation

Analyte Identification

Identification of this compound is confirmed by two criteria:

  • Retention Time (RT): The peak corresponding to the analyte in the sample chromatogram must match the retention time of the authentic standard, within a predefined tolerance window (e.g., ±0.1 minutes).

  • Mass Spectrum: The background-subtracted mass spectrum of the sample peak must match the mass spectrum of the standard and/or a reference library spectrum (e.g., NIST).

Expected Mass Spectrum and Fragmentation

The mass spectrum of this compound is characterized by a distinct molecular ion and specific fragment ions. The fragmentation of nitroanilines typically involves losses related to the nitro group.[1]

m/zIon IdentityInterpretation
166 [M]⁺• Molecular Ion (Base Peak)
149[M - OH]⁺Loss of a hydroxyl radical
136[M - NO]⁺Loss of nitric oxide
120[M - NO₂]⁺Characteristic loss of the nitro group
92[C₆H₆N]⁺Fragment resulting from further degradation

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Standard_Prep 1. Standard Preparation Sample_Prep 2. Sample Preparation (Extraction/Dilution) GC_Injection 3. GC Injection & Vaporization Sample_Prep->GC_Injection Separation 4. Chromatographic Separation GC_Injection->Separation Carrier Gas Flow MS_Analysis 5. Mass Spectrometry (Ionization & Detection) Separation->MS_Analysis Elution Data_Acq 6. Data Acquisition (Chromatogram & Spectra) MS_Analysis->Data_Acq Identification 7. Peak Identification (RT & Spectral Match) Data_Acq->Identification Quantification 8. Quantification (Calibration Curve) Identification->Quantification Report 9. Final Report Quantification->Report

Caption: Workflow for the

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • United States Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Agilent Technologies. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges. Retrieved from [Link]

  • Chromatography Forum. (2011). P-Nitroaniline GC Method. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound | CAS#:2124-47-2. Retrieved from [Link]

Sources

Application Note: Spectroscopic Profiling of 2,4-Dimethyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and analytical scientists characterizing 2,4-Dimethyl-5-nitroaniline (CAS: 2124-47-2) .

Executive Summary

This guide details the structural elucidation and purity assessment of This compound (also known as 5-nitro-2,4-xylidine). As a critical intermediate in the synthesis of azo dyes and pharmaceutical precursors, precise characterization is required to distinguish it from its isomers (e.g., 2,4-dimethyl-6-nitroaniline).

This protocol focuses on the meta-relationship between the amino and nitro groups (1,5-substitution), which effectively decouples the strong "push-pull" solvatochromism seen in para-nitroanilines, resulting in distinct NMR and UV-Vis signatures.

Compound Identity Profile
PropertySpecification
IUPAC Name This compound
CAS Number 2124-47-2
Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Appearance Yellow to brown crystalline powder
Solubility Soluble in DMSO, Acetone, Chloroform; Sparingly soluble in water

Safety & Handling Protocol (GHS)

Hazard Class: Acute Toxicity (Cat 4), Skin/Eye Irritant.[1][2]

  • Risk: Nitroanilines are methemoglobinemia inducers. Absorption through skin is rapid.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

  • Handling: All solid handling must occur within a certified fume hood to prevent dust inhalation.

  • Waste: Segregate as halogen-free organic waste. Do not mix with strong oxidizers.

Structural Analysis & Logic

The molecule features a 1,2,4,5-substitution pattern on the benzene ring.

  • Positions 1 (NH₂), 2 (Me), 4 (Me), 5 (NO₂).

  • Protons: Only two aromatic protons remain, at positions 3 and 6 .

    • H-3: Located between two methyl groups (sterically crowded). Meta to both functional groups.

    • H-6: Located between the Amino (donor) and Nitro (acceptor) groups.[3] This proton experiences competing electronic effects: shielding from the ortho-NH₂ and strong deshielding from the ortho-NO₂. The nitro group's anisotropy typically dominates, shifting this proton downfield.

Method A: Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural identification and isomer differentiation.

Protocol
  • Solvent: Dissolve 10 mg of sample in 0.6 mL CDCl₃ (Chloroform-d) or DMSO-d₆ .

    • Note: DMSO-d₆ is preferred if the amine proton signal is critical, as it slows exchange and sharpens the peak.

  • Instrument: 400 MHz (or higher) recommended.

  • Parameters: 16 scans, 1s relaxation delay, 30° pulse angle.

¹H NMR Assignments (Predicted & Literature Validated)
Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
7.80 – 7.95 Singlet (s)1HH-6 Deshielded. Ortho to electron-withdrawing NO₂ group.
6.60 – 6.80 Singlet (s)1HH-3 Shielded. Positioned between two methyls; meta to NO₂.
3.50 – 4.50 Broad (br s)2H-NH₂ Exchangeable. Shift varies with concentration/solvent.[4]
2.40 – 2.50 Singlet (s)3HC4-CH₃ Ortho to NO₂ (deshielded relative to C2-Me).
2.15 – 2.25 Singlet (s)3HC2-CH₃ Ortho to NH₂ (slightly shielded).

Interpretation Note: The key to distinguishing this from the 6-nitro isomer is the singlet nature of the aromatic protons. If you observe doublets (coupling), you likely have the 3-nitro or other asymmetric isomers. The distinct shift difference (~1 ppm) between H-6 and H-3 is diagnostic for the 1,5-functionalization.

Method B: Infrared Spectroscopy (FT-IR)

Objective: Functional group verification.

Protocol
  • Technique: ATR (Attenuated Total Reflectance) on Diamond crystal.

  • Scan Parameters: 4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans.

  • Background: Air background before sample loading.

Key Diagnostic Bands
Wavenumber (cm⁻¹)Vibration ModeAssignment
3450 & 3350 N-H StretchPrimary Amine (Asymmetric & Symmetric doublet).
1530 – 1550 N-O StretchNitro group (Asymmetric) – Strong intensity.
1340 – 1360 N-O StretchNitro group (Symmetric).
2920 – 2980 C-H StretchMethyl groups (Aliphatic).
~850 – 880 C-H BendIsolated aromatic protons (1,2,4,5-substitution pattern).

Method C: UV-Vis Spectroscopy

Objective: Purity check and conjugation assessment.

Protocol
  • Solvent: Ethanol (Spectroscopic Grade).

  • Concentration: Prepare 20 µM solution.

  • Range: 200–500 nm.

Spectral Expectations

Unlike p-nitroaniline (which has a strong charge-transfer band >370 nm due to direct conjugation), This compound has a meta relationship between the donor (NH₂) and acceptor (NO₂).

  • Observation: The spectrum will show absorption in the UV region (240–280 nm) with a "tail" extending into the visible violet/blue region (350–380 nm), giving the compound its yellow color.

  • Diagnostic: Lack of a hyperchromic, red-shifted band typical of para-isomers confirms the meta-substitution.

Analytical Workflow Diagram

The following flowchart illustrates the logical decision process for characterizing this compound.

G Start Sample Receipt: This compound Solubility Solubility Check (CDCl3 / DMSO-d6) Start->Solubility H_NMR 1H NMR Analysis (400 MHz) Solubility->H_NMR Check_Splitting Check Aromatic Splitting H_NMR->Check_Splitting Isomer_A Two Singlets (H3, H6) CONFIRMED TARGET Check_Splitting->Isomer_A Singlets Isomer_B Doublets Observed WRONG ISOMER Check_Splitting->Isomer_B Coupling J > 2Hz IR_Analysis FT-IR Confirmation (NO2, NH2 bands) Isomer_A->IR_Analysis Purity_Check HPLC-UV / MS (Purity > 98%) IR_Analysis->Purity_Check Final_Report Generate CoA Purity_Check->Final_Report

Caption: Analytical decision tree for verifying the identity and purity of this compound.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 228007, this compound. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5][1] (Authoritative text for substituent effect rules).

Sources

1H NMR spectrum of 2,4-Dimethyl-5-nitroaniline.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Structural Elucidation of 2,4-Dimethyl-5-nitroaniline using 1H NMR Spectroscopy

Authored by: A Senior Application Scientist

Introduction

This compound, with the chemical formula C₈H₁₀N₂O₂, is an aromatic organic compound belonging to the class of substituted nitroanilines. These compounds are valuable intermediates in the synthesis of dyes and pigments.[1][2] The precise arrangement of the amino, nitro, and methyl functional groups on the aromatic ring dictates its chemical properties and reactivity. Therefore, unambiguous structural confirmation is a critical step in its synthesis and application.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a premier analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and number of different types of protons within a molecule.[3] This application note provides a comprehensive guide for researchers and drug development professionals on the acquisition and interpretation of the ¹H NMR spectrum of this compound. We will delve into the causality behind experimental choices, present a detailed protocol for sample preparation and data acquisition, and offer a thorough analysis of the resulting spectrum.

Predicted ¹H NMR Spectral Features

A preliminary analysis of the molecular structure of this compound allows for the prediction of its ¹H NMR spectral features. The molecule's asymmetry means that each proton and each methyl group exists in a unique chemical environment.

  • Aromatic Protons (Ar-H) : The benzene ring has two protons. The proton at position 6 (H-6) is ortho to the electron-withdrawing nitro group and meta to the electron-donating amino group. The proton at position 3 (H-3) is ortho to both a methyl group and the amino group. Since neither of these protons has an adjacent proton, they are expected to appear as singlets in the aromatic region, typically between 6.0 and 9.0 ppm.[3][4]

  • Amine Protons (-NH₂) : The two protons of the primary amine group are chemically equivalent. They typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water or acid. Their chemical shift can vary widely (typically 1-5 ppm) and is highly dependent on solvent, concentration, and temperature.[3]

  • Methyl Protons (-CH₃) : The molecule contains two methyl groups at positions 2 and 4. These groups are in different chemical environments. The C2-methyl group is ortho to the amino group, while the C4-methyl group is ortho to the nitro group. Consequently, they are expected to resonate as two distinct singlets in the aliphatic region, generally between 2.0 and 3.0 ppm.[4]

Experimental Protocol: Acquiring the ¹H NMR Spectrum

This section details a field-proven methodology for preparing and analyzing a sample of this compound.

I. Materials and Reagents
  • Analyte : this compound (C₈H₁₀N₂O₂)

  • Deuterated Solvent : Chloroform-d (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

    • Scientist's Note: CDCl₃ is an excellent choice for this compound due to its good dissolving power for moderately polar organic molecules and its relatively clean spectral window. The internal reference, TMS, is chemically inert and provides a sharp signal at 0.0 ppm for accurate chemical shift calibration.

  • Equipment :

    • High-quality 5 mm NMR tubes

    • Pasteur pipettes and bulbs

    • Glass wool

    • Analytical balance

    • Vortex mixer

    • 400 MHz (or higher) NMR Spectrometer

II. Step-by-Step Sample Preparation

The quality of the NMR spectrum is directly dependent on the meticulous preparation of the sample. The following protocol is designed to produce a homogeneous solution free of particulate matter, which is crucial for achieving high-resolution spectra.

  • Weighing the Analyte : Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.[5] This concentration is optimal for obtaining a high signal-to-noise ratio in a short acquisition time without causing significant line broadening due to viscosity.[6][7]

  • Solvent Addition : Using a clean pipette, add approximately 0.7 mL of CDCl₃ (containing TMS) to the vial.

  • Dissolution : Securely cap the vial and gently vortex or swirl it until the solid is completely dissolved. A clear, colored solution should be obtained.

  • Filtration and Transfer : To remove any suspended microparticles that can degrade spectral resolution, filter the solution into the NMR tube.

    • Tightly pack a small plug of glass wool into the constriction of a Pasteur pipette.

    • Carefully draw the sample solution into the pipette.

    • Dispense the filtered solution into the NMR tube to a height of approximately 5 cm (0.7 mL). This specific volume ensures the sample is correctly positioned within the instrument's detection coil.

  • Capping and Labeling : Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly with a permanent marker.

III. Instrumental Setup and Data Acquisition
  • Instrument Preparation : Insert the sample into the spectrometer's autosampler or manual probe.

  • Locking and Shimming : The instrument will automatically lock onto the deuterium signal of the CDCl₃. This lock signal is essential for stabilizing the magnetic field.[8] An automated or manual shimming procedure is then performed to optimize the homogeneity of the magnetic field across the sample volume, which sharpens the NMR signals.

  • Acquisition Parameters (400 MHz Spectrometer) :

    • Experiment : Standard 1D Proton acquisition

    • Pulse Program : zg30 (A 30-degree pulse angle is a good choice for quantitative measurements with a short relaxation delay)

    • Number of Scans : 16 (This is usually sufficient for the sample concentration specified)

    • Relaxation Delay (d1) : 1.0 seconds

    • Acquisition Time (aq) : ~4 seconds

    • Spectral Width (sw) : ~20 ppm (centered around 6 ppm)

IV. Data Processing
  • Fourier Transform : The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum via a Fourier transform.

  • Phasing : The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction : A baseline correction is applied to ensure a flat baseline across the spectrum.

  • Referencing : The spectrum is calibrated by setting the TMS signal to 0.00 ppm.

  • Integration : The area under each signal is integrated to determine the relative number of protons contributing to that signal.

Data Interpretation and Structural Assignment

The ¹H NMR spectrum of this compound, recorded in CDCl₃ at 400 MHz, displays five distinct signals, confirming the predicted molecular structure.

¹H NMR Spectral Data Summary
Signal LabelChemical Shift (δ) ppmMultiplicityIntegrationAssignment
A7.15Singlet1HAromatic H (H-6)
B6.87Singlet1HAromatic H (H-3)
C4.99Broad Singlet2HNH₂ (Amine)
D2.21Singlet3HCH₃ (Methyl at C-2)
E1.97Singlet3HCH₃ (Methyl at C-4)
(Data sourced from Benchchem, recorded in CDCl₃ at 400 MHz)
Detailed Signal Assignment and Rationale

The assignment of each signal is based on its chemical shift, integration, and multiplicity, correlated with the electronic effects of the substituents on the aromatic ring.

Caption: Molecular structure of this compound with proton assignments.

  • Signal A (7.15 ppm) : This singlet integrates to one proton and is the most downfield of the aromatic signals. It is assigned to H-6 . This proton is positioned ortho to the strongly electron-withdrawing nitro (-NO₂) group, which significantly deshields it, causing a shift downfield.

  • Signal B (6.87 ppm) : This singlet also integrates to one proton and is assigned to H-3 . This proton is ortho to the electron-donating amino (-NH₂) group and a methyl group, both of which are shielding. This combined shielding effect causes it to appear at a higher field (upfield) compared to H-6.[9]

  • Signal C (4.99 ppm) : This broad singlet, integrating to two protons, is characteristic of the amine (-NH₂) protons . The broadness is a result of quadrupolar coupling with the ¹⁴N nucleus and possible intermolecular proton exchange.

  • Signal D (2.21 ppm) : Integrating to three protons, this singlet is assigned to the methyl group at the C-2 position . It is ortho to the shielding amino group, which results in a relatively upfield chemical shift compared to what might be expected for a typical benzylic proton.

  • Signal E (1.97 ppm) : This singlet, also integrating to three protons, is assigned to the methyl group at the C-4 position . While also benzylic, its position relative to the other functional groups results in it being the most shielded of the methyl groups, hence its upfield position.

Workflow and Logic Visualization

The entire process, from sample preparation to final structural confirmation, follows a logical and self-validating workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_interp Interpretation & Validation weigh 1. Weigh Analyte (5-10 mg) dissolve 2. Dissolve in CDCl₃ (~0.7 mL) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter instrument 4. Insert Sample filter->instrument lock_shim 5. Lock & Shim instrument->lock_shim acquire 6. Acquire FID lock_shim->acquire ft 7. Fourier Transform acquire->ft phase_base 8. Phase & Baseline Correct ft->phase_base ref_int 9. Reference & Integrate phase_base->ref_int analyze 10. Analyze δ, Integration, & Multiplicity ref_int->analyze assign 11. Assign Signals to Protons analyze->assign validate 12. Confirm Structure assign->validate

Caption: Experimental workflow for ¹H NMR analysis of this compound.

Conclusion

¹H NMR spectroscopy provides a rapid, reliable, and non-destructive method for the structural verification of this compound. The resulting spectrum is clean, well-resolved, and fully consistent with the assigned structure. Each signal's chemical shift, multiplicity, and integration value corresponds logically to the unique electronic environment of the protons. This application note provides a robust protocol and a clear interpretive framework that can be readily adopted by researchers in synthetic chemistry and drug development for the routine characterization of this and structurally related compounds.

References

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

  • Chen, H. K. (2012). 2,4-Dimethyl-6-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1392. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H chemical shifts of benzene, substituted benzenes, aniline and.... Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • ResearchGate. (2012). 2,4-Dimethyl-6-nitroaniline. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Heriot-Watt University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values (d ppm) of aniline and.... Retrieved from [Link]

  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • PubChem. (n.d.). C16H20N4O4. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.

Sources

Application Note: High-Throughput Purity Verification of 2,4-Dimethyl-5-nitroaniline via ATR-FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2,4-Dimethyl-5-nitroaniline (CAS: 2124-47-2), also known as 5-nitro-2,4-xylidine, is a critical intermediate in the synthesis of azo dyes, pigments, and heterocyclic pharmaceutical scaffolds. Its structural integrity is defined by the coexistence of an electron-withdrawing nitro group (


) and an electron-donating amine group (

) on a methylated benzene core.[1]

In drug development and industrial dye synthesis, verifying the isomeric purity of this compound is essential, as the nitration of 2,4-dimethylaniline can yield regioisomers (e.g., 3-nitro or 6-nitro variants) that compromise downstream yield and safety.

This Application Note provides a definitive protocol for the characterization of this compound using Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy. Unlike traditional KBr pellet methods, this ATR protocol offers a non-destructive, high-throughput workflow suitable for rapid Quality Control (QC).

Chemical Context & Theoretical Vibrational Modes[2][3][4][5][6]

The molecule exhibits


 symmetry (planar aromatic ring with substituents). The vibrational spectrum is dominated by the interplay between the amine and nitro groups.
  • Amine (

    
    ):  Acts as a hydrogen bond donor. In the solid state, intermolecular H-bonding with the nitro oxygens will broaden and redshift the N-H stretching bands.
    
  • Nitro (

    
    ):  A strong chromophore with distinct asymmetric and symmetric stretching vibrations. The position of these bands is sensitive to the conjugation with the aromatic ring.
    
  • Aromatic Core: The 1,2,4,5-substitution pattern leaves two isolated protons (positions 3 and 6), creating a specific "fingerprint" in the out-of-plane (OOP) bending region.

Structural Visualization

Figure 1: Molecular connectivity and key vibrational centers.

MolecularStructure Ring Aromatic Ring NH2 NH2 (Pos 1) Ring->NH2 C-N Stretch ~1280 cm⁻¹ Me2 CH3 (Pos 2) Ring->Me2 Me4 CH3 (Pos 4) Ring->Me4 NO2 NO2 (Pos 5) Ring->NO2 C-N Stretch ~1340 cm⁻¹ H3 H (Pos 3) H6 H (Pos 6)

Caption: Schematic of this compound showing substituent positions. The interaction between the electron-rich amine and electron-poor nitro group defines the dipole moment.

Experimental Protocol: ATR-FTIR Acquisition

Objective: Obtain a high-resolution spectrum to verify identity and detect unreacted starting material (2,4-dimethylaniline).

Equipment & Reagents[4][5][7]
  • Spectrometer: FTIR with DTGS or MCT detector (e.g., PerkinElmer Spectrum 3, Thermo Nicolet iS50).

  • Accessory: Single-bounce Diamond or ZnSe ATR crystal.

  • Solvent: Isopropanol (IPA) for cleaning.

  • Sample: ~5 mg of dry, crystalline this compound powder.

Step-by-Step Workflow
  • System Prep: Ensure the detector is cooled (if MCT) and the optical bench is purged with dry air/nitrogen to remove atmospheric

    
     and 
    
    
    
    .
  • Background Scan: Collect a background spectrum (air) with the ATR anvil raised.

    • Settings: 4 cm⁻¹ resolution, 16 scans.

  • Sample Loading: Place the solid sample directly onto the center of the crystal.

  • Contact Optimization: Lower the pressure arm (anvil) until the force gauge reads ~80-100 N (or "click" on torque-limited presses).

    • Note: Good contact is critical for the C-H stretching region.

  • Acquisition: Scan the sample.

    • Range: 4000–600 cm⁻¹.

    • Accumulation: 32 scans (improves Signal-to-Noise ratio).

  • Post-Processing: Apply Automatic Baseline Correction and ATR Correction (if comparing to transmission library data).

Workflow Diagram

Figure 2: Operational Logic for Spectral Acquisition and QC Decision.

ProtocolWorkflow Start Start: Instrument Warm-up Clean Clean Crystal (IPA) Start->Clean Bkgrd Acquire Background (Air) Clean->Bkgrd Load Load Sample & Apply Pressure Bkgrd->Load Scan Acquire Sample Spectrum (32 scans, 4cm⁻¹) Load->Scan QC_Check QC Check: Are peaks >3000 cm⁻¹ visible? Scan->QC_Check Pass Process Data (Baseline/ATR Corr) QC_Check->Pass Yes Fail Re-seat Sample Increase Pressure QC_Check->Fail No (Poor Contact) Fail->Scan

Caption: Decision tree for ATR-FTIR acquisition ensuring data integrity through contact verification.

Spectral Analysis & Interpretation

The spectrum of this compound is distinct due to the "push-pull" electronic effect between the amine and nitro groups.

A. The High Frequency Region (3500 – 2800 cm⁻¹)
  • N-H Stretching: Primary amines show a doublet.

    • Asymmetric Stretch (

      
      ): ~3480–3450 cm⁻¹.
      
    • Symmetric Stretch (

      
      ): ~3380–3350 cm⁻¹.
      
    • Diagnostic: If these bands are fused into a single broad lump, the sample may be wet or amorphous.

  • C-H Stretching:

    • Aromatic C-H: Weak bands just above 3000 cm⁻¹ (3050–3010 cm⁻¹).

    • Methyl C-H: Distinct bands below 3000 cm⁻¹ (2980–2850 cm⁻¹). The presence of two methyl groups makes these bands more intense than in simple nitroaniline.

B. The Fingerprint Region (1600 – 600 cm⁻¹)
  • Nitro Group (

    
    ):  The most intense bands in the spectrum.
    
    • Asymmetric Stretch: 1530–1500 cm⁻¹.

    • Symmetric Stretch: 1350–1320 cm⁻¹.

  • Amine Bending:

    • Scissoring (

      
      ): ~1630–1610 cm⁻¹. Often overlaps with aromatic ring breathing modes.
      
  • C-N Stretching:

    • Ar-NH2: ~1280 cm⁻¹.

    • Ar-NO2: ~1340 cm⁻¹ (often obscured by symmetric nitro stretch).

  • Out-of-Plane (OOP) Bending:

    • Isolated Protons: The 1,2,4,5-substitution pattern results in isolated hydrogens at positions 3 and 6. This typically yields sharp bands in the 900–800 cm⁻¹ range (specifically ~870–880 cm⁻¹).

Summary Table of Characteristic Bands
Functional GroupMode of VibrationFrequency (cm⁻¹)IntensityAssignment Notes
Primary Amine N-H Stretch (Asym)3480 ± 10MediumDoublet characteristic of -NH₂
Primary Amine N-H Stretch (Sym)3380 ± 10MediumLower frequency of doublet
Aromatic Ring C-H Stretch3050 – 3010WeakShoulder on methyl bands
Methyl Group C-H Stretch (Aliphatic)2980 – 2920MediumConfirming dimethyl presence
Amine N-H Scissoring1630 – 1620Medium-StrongDiagnostic for primary amine
Aromatic Ring C=C Ring Stretch1600 – 1580Variable"Breathing" mode of the ring
Nitro Group N-O Stretch (Asym)1530 – 1500Very Strong "Vampire Teeth" Band 1
Nitro Group N-O Stretch (Sym)1350 – 1320Very Strong "Vampire Teeth" Band 2
C-N Bond C-N Stretch (Amine)1280 – 1250StrongConnects NH₂ to Ring
Aromatic C-H OOP Bending880 – 860StrongIndicative of isolated H (Pos 3,6)

Quality Control & Troubleshooting

Purity Check: Detecting Starting Material

The synthesis usually involves nitration of 2,4-dimethylaniline .

  • Impurity Flag: If the starting material is present, you will see a shift in the N-H stretching bands (due to lack of electron-withdrawing

    
    ) and the absence of the strong 
    
    
    
    bands at 1530/1350 cm⁻¹.
  • Regioisomer Check: If the nitro group adds to position 6 (instead of 5), the OOP bending pattern in the 800–900 cm⁻¹ region will change significantly due to adjacent protons (vicinal coupling) rather than isolated protons.

Common Artifacts
  • "Shark Fin" Peaks: If peaks are distorted and asymmetric, the absorbance is too high. Solution: Apply less pressure or dilute with KBr (if not using ATR).

  • CO₂ Doublet: Sharp bands at 2350 cm⁻¹. Solution: Improve purge or background subtraction.

  • Broad OH Region: A broad hump >3000 cm⁻¹ indicates wet sample (water contamination).

References

  • NIST Mass Spectrometry Data Center. IR Spectrum of Nitroaniline Derivatives. National Institute of Standards and Technology (NIST) Standard Reference Database.[2][3] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Standard text for functional group assignment rules).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd.

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of 2,4-Dimethyl-5-nitroaniline.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2,4-Dimethyl-5-nitroaniline

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we will delve into the common side reactions and troubleshooting strategies to ensure a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most established method for synthesizing this compound is through the direct nitration of 2,4-dimethylaniline. This reaction is a classic example of electrophilic aromatic substitution, where a nitronium ion (NO₂⁺) attacks the electron-rich aromatic ring.

Q2: How is the nitronium ion generated for this reaction?

The nitronium ion is typically generated in situ by using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid, which then loses a molecule of water to form the highly electrophilic NO₂⁺.

Q3: Why is regioselectivity a concern in this synthesis?

In the starting material, 2,4-dimethylaniline, both the amino (-NH₂) and the two methyl (-CH₃) groups are activating and ortho-, para-directing. The interplay of their electronic effects and steric hindrance determines the final position of the incoming nitro group. Careful control of reaction conditions is crucial to favor the formation of the desired 5-nitro isomer over other possibilities.

Q4: What are the most common isomeric byproducts?

The primary isomeric byproduct of concern is 2,4-Dimethyl-6-nitroaniline.[1][2] The formation of this isomer is influenced by the directing effects of the amino and methyl groups. Additionally, depending on the reaction conditions, minor amounts of other isomers might be formed.

Q5: Can over-nitration occur?

Yes, over-nitration is a significant risk if the reaction conditions are not carefully controlled. An excess of the nitrating agent or higher temperatures can lead to the formation of dinitro or even trinitro derivatives.[3]

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues that you might encounter during the synthesis of this compound, focusing on the underlying chemistry and providing actionable solutions.

Issue 1: Formation of Significant Amounts of 2,4-Dimethyl-6-nitroaniline Isomer
  • Causality: The amino and methyl groups are both activating and ortho-, para-directing. The formation of the 6-nitro isomer occurs when the electrophilic attack happens at the position ortho to the amino group and meta to one of the methyl groups. Steric hindrance from the adjacent methyl group at position 2 can influence the regioselectivity.[4]

  • Troubleshooting Protocol:

    • Protect the Amino Group: To mitigate the strong directing effect of the amino group and prevent side reactions, it can be protected as an acetanilide.[5][6] This is achieved by reacting 2,4-dimethylaniline with acetic anhydride.[1] The resulting N-acetyl group is still ortho-, para-directing but is less activating, allowing for more controlled nitration.

    • Hydrolysis: After the nitration of the protected intermediate, the acetyl group can be removed by acid or base hydrolysis to yield the desired nitroaniline.[7]

  • Experimental Protocol: Acetanilide Protection and Deprotection

    • Protection: In a round-bottom flask, dissolve 2,4-dimethylaniline in glacial acetic acid. Add acetic anhydride and gently reflux the mixture for 1 hour.[1]

    • Nitration: Cool the reaction mixture and slowly add the pre-mixed nitrating solution (concentrated HNO₃ and H₂SO₄) while maintaining a low temperature (0-10°C).[8][9]

    • Work-up: After the reaction is complete, pour the mixture over ice to precipitate the nitrated acetanilide.[8]

    • Deprotection: The isolated 2,4-dimethyl-5-nitroacetanilide is then hydrolyzed by refluxing with an aqueous acid solution (e.g., 70% H₂SO₄) to yield this compound.[1]

Issue 2: Over-nitration Leading to Dinitro or Trinitro Byproducts
  • Causality: The presence of multiple activating groups on the aniline ring makes it highly susceptible to further nitration, especially if the concentration of the nitrating agent is too high or the reaction temperature is not adequately controlled.[3]

  • Troubleshooting Protocol:

    • Stoichiometric Control: Carefully control the stoichiometry of the nitric acid. Use a slight excess, but avoid a large excess which can drive the reaction towards multiple nitrations.

    • Temperature Management: Maintain a low reaction temperature, typically between 0°C and 10°C, throughout the addition of the nitrating agent.[9][10] Exothermic nitration reactions can quickly lead to runaway reactions and the formation of unwanted byproducts if not cooled properly.[11]

    • Slow Addition: Add the nitrating mixture dropwise with vigorous stirring to ensure even distribution and to prevent localized overheating.[9]

Issue 3: Oxidation and Formation of Colored Impurities
  • Causality: The amino group in aniline and its derivatives is sensitive to oxidation, especially in the presence of strong oxidizing agents like nitric acid. This can lead to the formation of dark-colored, polymeric byproducts, which can contaminate the final product.[9][12]

  • Troubleshooting Protocol:

    • Protection of the Amino Group: As mentioned in Issue 1, protecting the amino group as an acetanilide significantly reduces its susceptibility to oxidation.[5][6]

    • Low Temperature: Maintaining a low reaction temperature minimizes the rate of oxidation reactions.[9]

    • Controlled Addition of Nitrating Agent: Slow, dropwise addition of the nitrating mixture helps to control the exotherm and reduce the likelihood of oxidative side reactions.[9]

Data Summary: Key Reaction Parameters
ParameterRecommended ConditionRationale
Nitrating Agent Mixed acid (conc. HNO₃/conc. H₂SO₄)Generates the highly electrophilic nitronium ion (NO₂⁺).
Temperature 0 - 10°CMinimizes over-nitration and oxidative side reactions.[9]
Addition of Reagents Slow, dropwise addition with stirringEnsures proper mixing and temperature control.
Amino Group Protection Acetylation with acetic anhydrideControls regioselectivity and prevents oxidation.[1][5]

Visualizing the Reaction Pathways

To better understand the synthesis and potential side reactions, the following diagrams illustrate the key chemical transformations.

Synthesis_Pathway cluster_main Main Synthesis Pathway cluster_protection Protection Strategy 2,4-Dimethylaniline 2,4-Dimethylaniline This compound This compound 2,4-Dimethylaniline->this compound HNO3 / H2SO4 2,4-Dimethylacetanilide 2,4-Dimethylacetanilide 2,4-Dimethylaniline->2,4-Dimethylacetanilide Acetic Anhydride 2,4-Dimethyl-5-nitroacetanilide 2,4-Dimethyl-5-nitroacetanilide 2,4-Dimethylacetanilide->2,4-Dimethyl-5-nitroacetanilide HNO3 / H2SO4 2,4-Dimethyl-5-nitroacetanilide->this compound Hydrolysis

Caption: Main synthesis and protection strategy pathways.

Side_Reactions cluster_byproducts Common Side Reactions 2,4-Dimethylaniline 2,4-Dimethylaniline 2,4-Dimethyl-6-nitroaniline Isomeric Byproduct 2,4-Dimethylaniline->2,4-Dimethyl-6-nitroaniline Incorrect Regioselectivity Dinitro-derivatives Over-nitration Product 2,4-Dimethylaniline->Dinitro-derivatives Excess Nitrating Agent / High Temp Oxidized Polymers Oxidation Byproduct 2,4-Dimethylaniline->Oxidized Polymers Oxidation

Caption: Common side reactions in the nitration of 2,4-dimethylaniline.

References

  • Chen, H. K., et al. (2012). 2,4-Dimethyl-6-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1392. Retrieved from [Link]

  • An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence - AZoM. (2014). Retrieved from [Link]

  • US Patent 3,726,922. (1973). Process for the manufacture of n,n-bis(2-chloroethyl)-2-nitro-4-alkyl-aniline.
  • m-NITRODIMETHYLANILINE. Organic Syntheses. (n.d.). Retrieved from [Link]

  • Madu, A. N., et al. (2024). On the Synthesis, Characterization and Applications of Para-nitro Aniline-based Reactive Dye. International Research in Material and Environment (IRME). Retrieved from [Link]

  • Carbon, R. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

  • Aniline. (n.d.). In Wikipedia. Retrieved from [Link]

  • Chen, H. K. (2012). 2,4-Dimethyl-6-nitroaniline. ResearchGate. Retrieved from [Link]

  • Why does nitration of N,N-dimethylaniline occur at the meta position?. (2012). Chemistry Stack Exchange. Retrieved from [Link]

  • Giffney, J. C., & Ridd, J. H. (1979). The nitration of the NN-dimethylanilinium ion. A new mechanism for catalysis by nitrous acid. Journal of the Chemical Society, Perkin Transactions 2, 618-623. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Nitroaniline: Common isomers, structure, synthesis and applications. (n.d.). Chempanda. Retrieved from [Link]

  • US Patent 4,151,203. (1979). Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides.
  • Giffney, J. C., & Ridd, J. H. (1976). Nitration of NN-Dimethylanilinium Ion. Evidence for a New Reaction Path in Nitrous Acid-catalysed Nitrations. Journal of the Chemical Society, Chemical Communications, (1), 20-21. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Retrieved from [Link]

  • Khan Academy India. (2022, December 22). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube. Retrieved from [Link]

  • The major product formed on nitration of N, N - dimethylaniline with conc. H_2SO_4,NHO_3 mixture is. (n.d.). Allen. Retrieved from [Link]

  • Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. (n.d.). Fenix. Retrieved from [Link]

  • Clark, J. (n.d.). The nitration of benzene. Chemguide. Retrieved from [Link]

  • Help with nitration of a protected aniline. (2020). Reddit. Retrieved from [Link]

  • Why is nitration of aniline difficult?. (n.d.). askIITians. Retrieved from [Link]

  • Ashenhurst, J. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor “Wins”. Master Organic Chemistry. Retrieved from [Link]

  • Smith, K., & El-Hiti, G. A. (2011). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry, 76(21), 8193–8201. Retrieved from [Link]

  • Nitration of aniline. (2019). Chemistry Stack Exchange. Retrieved from [Link]

  • Nitration of \mathrm{N}, \mathrm{N}-dimethylaniline, \mathrm{C}... (n.d.). Filo. Retrieved from [Link]

  • The Nitration of Benzene. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Support Center: Managing Dinitro By-Products in Aromatic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: NIT-002-SELECTIVITY

Diagnostic & Triage

Before altering your reaction parameters, use this diagnostic workflow to identify the root cause of your over-nitration. Most dinitro impurities arise from kinetic mismanagement rather than thermodynamic inevitability.

DiagnosticFlow Start ISSUE: Dinitro Impurity Observed CheckStoich 1. Check Stoichiometry: Is HNO3 > 1.1 equivalents? Start->CheckStoich CheckTemp 2. Check Temperature: Is T > 0°C during addition? CheckStoich->CheckTemp No ResultStoich Fix: Reduce to 0.95-1.0 eq. Add dropwise. CheckStoich->ResultStoich Yes CheckReagent 3. Reagent Strength: Using Mixed Acid (H2SO4/HNO3)? CheckTemp->CheckReagent No ResultTemp Fix: Cryogenic cooling (-10°C). Control exotherm. CheckTemp->ResultTemp Yes Analysis Analyze Substrate: Is it highly activated? (e.g., Phenol, Anisole) CheckReagent->Analysis Yes CheckReagent->Analysis No ResultReagent Fix: Switch to Acetyl Nitrate or Claycop reagent. Analysis->ResultReagent Yes (Requires milder agent)

Figure 1: Diagnostic logic for identifying the source of over-nitration.

Prevention: Reaction Engineering (FAQs)

Q: Why do I get dinitro products even with 1.0 equivalent of HNO₃?

A: This is a classic mixing and kinetics problem. In standard "Mixed Acid" nitrations (H₂SO₄/HNO₃), the formation of the nitronium ion (


) is rapid and the reaction is often diffusion-controlled.
  • The Mechanism: If your addition rate exceeds the mixing rate, you create localized zones of high

    
     concentration. In these "hotspots," the newly formed mono-nitro product (which is still in the vicinity) competes with the unreacted starting material for the remaining nitronium ions.
    
  • The Fix: You must switch from a "dump and stir" approach to a controlled release of the electrophile.

Q: How can I chemically enforce mono-selectivity?

A: Switch to Acetyl Nitrate generated in situ. Unlike mixed acids, acetyl nitrate (AcONO₂) provides a "buffered" source of nitronium ions. It mitigates the acidity of the medium, preventing the protonation of the substrate (which can alter directing effects) and slowing the reaction kinetics to a controllable rate [1].

Protocol: Selective Mono-Nitration using Acetyl Nitrate

This protocol is ideal for activated substrates (e.g., anisole, acetanilide) where mixed acid yields significant dinitro by-products.

Safety Warning: Acetyl nitrate is unstable and can explode if heated. NEVER allow the temperature to exceed 20°C. Generate it in situ as described below.

Reagents:

  • Substrate (10 mmol)

  • Acetic Anhydride (Ac₂O) - Solvent/Reagent

  • Fuming Nitric Acid (HNO₃) - 1.05 equivalents

  • Catalytic H₂SO₄ (Optional, only for deactivated rings)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with Acetic Anhydride (5 mL per g of substrate). Cool to 0°C using an ice/salt bath.

  • Generation: Add the Fuming HNO₃ dropwise via a pressure-equalizing addition funnel.

    • Critical: Monitor internal temperature. Maintain < 5°C.

    • Observation: The solution may turn slightly yellow/orange.

  • Addition: Dissolve your substrate in a minimum volume of Acetic Anhydride. Add this solution slowly to the nitrating mixture at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to 15°C (Room Temp) only if TLC shows incomplete conversion.

  • Quench: Pour the reaction mixture over 100g of crushed ice/water slurry with vigorous stirring to hydrolyze the excess anhydride.

  • Isolation: Filter the precipitate (if solid) or extract with Dichloromethane (DCM).

Why this works: The concentration of free


 is kept low by the equilibrium with acetic anhydride, favoring the reaction with the most electron-rich species (the starting material) over the electron-deficient mono-nitro product [2].

Remediation: Purification Strategies

If you have already synthesized the mixture, separation is the only path forward.

Q: Chromatography is failing to separate the isomers. Why?

A: Mono- and dinitro compounds often possess similar dipole moments, leading to overlapping Rf values on silica.

  • The Solution: Leverage the difference in lattice energy (crystallinity) rather than polarity. Dinitro compounds, particularly para-dinitro or symmetric isomers, often have significantly higher melting points and lower solubility in non-polar solvents than their mono-nitro counterparts.

Data: Solubility Differentials (Example: Toluene Derivatives)
Solvent SystemMono-Nitrotoluene SolubilityDinitrotoluene SolubilitySeparation Strategy
Ethanol (Cold) HighLowRecrystallization (Target product in filtrate)
Hexanes/EtOAc (9:1) HighModerateFlash Column (Poor resolution)
Water (Hot) Low (Oils out)Low (Precipitates)Not recommended
Protocol: Fractional Crystallization for Dinitro Removal
  • Dissolution: Dissolve the crude mixture in hot Ethanol (or Methanol) until clear.

  • Cooling: Allow the solution to cool slowly to Room Temperature, then move to 4°C (fridge).

  • Filtration: The dinitro impurity will often crystallize first due to symmetry/packing efficiency [3].

  • Analysis: Filter off the solid (likely the impurity).[1][2] The mono-nitro product usually remains in the mother liquor.

  • Verification: Check the filtrate by TLC. If dinitro spots persist, repeat with a smaller volume of solvent.

Safety Protocols (Critical)

Q: Are dinitro by-products dangerous? A: YES. They are energetic materials and potent toxins.

  • Explosion Hazard: Dinitro compounds (especially if dry) can be shock-sensitive.

    • Rule: Never scrape dry dinitro solids with metal spatulas. Use Teflon or wood.

    • Heat: Do not heat dinitro residues above 100°C during rotary evaporation.

  • Toxicity (Methemoglobinemia): Dinitrobenzenes are readily absorbed through the skin and oxidize hemoglobin, preventing oxygen transport [4].

    • PPE:[3] Double nitrile gloves are mandatory. Change immediately upon splash contact.

    • Symptom:[1][3][4][5][6][7][8] Blue coloration of lips/fingernails (cyanosis) indicates exposure. Seek medical attention immediately.

SafetyProtocol Hazard Dinitro Hazard Skin Skin Absorption Hazard->Skin Shock Shock Sensitivity Hazard->Shock Action1 Double Gloves & Long Sleeves Skin->Action1 Action2 No Metal Spatulas Keep Wet Shock->Action2

Figure 2: Mandatory safety barriers for handling polynitrated aromatics.

References

  • Organic Syntheses. "Nitromesitylene (Method using Acetyl Nitrate)." Org.[3][9][10] Synth.1931 , 11,[11] 44.

  • Fraunhofer Institute. "Nitration Chemistry in Continuous Flow using Acetyl Nitrate." Fraunhofer Publica.

  • CUNY. "Purification by Recrystallization." City University of New York Academic Works. (Note: Generalized link for recrystallization theory).

  • New Jersey Dept of Health. "Hazardous Substance Fact Sheet: Dinitrobenzene." NJ.gov.

Sources

Technical Support Center: Synthesis of 2,4-Dimethyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4-Dimethyl-5-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions concerning the optimization of reaction temperature and other critical parameters in the nitration of 2,4-dimethylaniline. Our focus is on providing practical, field-tested insights to help you achieve high-yield, high-purity results safely and efficiently.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis. Each problem is followed by an analysis of potential causes and a step-by-step resolution protocol.

Issue 1: My reaction yielded a very low amount of the desired this compound.

Root Cause Analysis: Low yield is a common problem in electrophilic nitration and can be attributed to several factors, primarily suboptimal temperature control, incorrect reagent stoichiometry, or incomplete reaction. The nitration of 2,4-dimethylaniline is a highly exothermic process; excessive temperatures can lead to the formation of unwanted side products and degradation of the starting material.

Resolution Pathway:

  • Verify Temperature Control: The most critical parameter is maintaining a low reaction temperature, especially during the addition of the nitrating mixture. A general procedure suggests keeping the temperature below 15°C[1]. For more precise control, a range of 5-10°C is often recommended[2].

    • Action: Ensure your cooling bath (ice-salt or a cryo-cooler) is functioning effectively. Add the nitrating mixture very slowly, dropwise, to allow the cooling system to dissipate the heat generated. Monitor the internal temperature of the reaction flask continuously with a calibrated thermometer.

  • Assess Reagent Quality and Stoichiometry: The purity of your starting 2,4-dimethylaniline is crucial. Additionally, an insufficient amount of the nitrating agent will result in an incomplete reaction. Conversely, a large excess can promote the formation of dinitro derivatives[3].

    • Action: Use freshly distilled or high-purity 2,4-dimethylaniline. Carefully calculate and measure your reagents. A typical approach involves using a slight excess (e.g., 1.1 to 1.2 molar equivalents) of nitric acid.

  • Monitor Reaction Progress: To avoid premature workup, it is essential to confirm the reaction has gone to completion.

    • Action: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Prepare a baseline TLC spot of your 2,4-dimethylaniline. Take small aliquots from the reaction mixture, quench them carefully in a separate vial with ice water and sodium bicarbonate, extract with a suitable solvent (e.g., ethyl acetate), and spot on a TLC plate against the starting material.

Workflow: Troubleshooting Low Yield

G start Low Yield of Product check_temp Was temperature kept below 15°C? start->check_temp check_reagents Were reagents high purity & stoichiometry correct? check_temp->check_reagents Yes improve_cooling Action: Improve cooling setup. Add nitrating agent slower. check_temp->improve_cooling No check_monitoring Was reaction monitored to completion (TLC)? check_reagents->check_monitoring Yes recalculate Action: Use pure starting material. Recalculate and re-weigh reagents. check_reagents->recalculate No implement_tlc Action: Implement TLC monitoring to ensure full conversion. check_monitoring->implement_tlc No success Yield Improved check_monitoring->success Yes improve_cooling->success recalculate->success implement_tlc->success

Caption: A decision-making workflow for diagnosing and resolving low product yield.

Issue 2: My final product is contaminated with other isomers or is a dark, oily substance.

Root Cause Analysis: The presence of multiple isomers (such as 2,4-dimethyl-6-nitroaniline or 2,4-dimethyl-3-nitroaniline) and dark, tar-like impurities are classic signs of poor regioselectivity and side reactions. Higher temperatures significantly increase the rate of side reactions, including over-nitration (dinitration) and oxidation of the aniline, which produces colored impurities[3]. The amino group of aniline is a strong ortho, para-director; however, in the highly acidic nitrating medium, it is protonated to form the anilinium ion (-NH3+), which is a meta-director[4][5]. The final isomer distribution is a sensitive function of the reaction conditions, especially acidity and temperature.

Resolution Pathway:

  • Strict Temperature and Acidity Control: This is the most effective way to improve selectivity. Lower temperatures favor the desired kinetic product and suppress the activation energy barrier for unwanted pathways.

    • Action: Maintain the reaction temperature meticulously, ideally between 0°C and 5°C, for maximum selectivity. The slow addition of the substrate to the cold nitrating mixture can sometimes afford better results than the reverse addition.

  • Use of a Protecting Group: For syntheses where isomer purity is paramount, protecting the amine functionality as an acetanilide is a common and effective strategy. The acetyl group is less activating than the amino group but still strongly directs ortho- and para- to itself, and it prevents the formation of the anilinium ion[4]. The protecting group can be removed by acid or base hydrolysis after the nitration step[6].

    • Action: Consider a two-step synthesis via 2,4-dimethylacetanilide. This can significantly improve the regioselectivity and prevent oxidative side reactions[7].

  • Effective Purification: If minor isomeric impurities are present, a robust purification protocol is necessary.

    • Action: Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective for removing isomers and colored impurities[8]. If recrystallization is insufficient, column chromatography may be required.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the synthesis of this compound?

The optimal temperature is a range, not a single point, and depends on the specific acid medium and desired outcome. For general laboratory-scale synthesis, maintaining the temperature below 15°C during the addition of the nitrating agent is a reliable starting point[1]. For higher purity and to minimize side products, a more stringent range of 0°C to 10°C is advisable[2][9].

Stage of ReactionRecommended Temperature RangeRationale
Dissolution of 2,4-dimethylaniline in acid< 25°CTo safely manage the initial exothermic dissolution before cooling[2].
Addition of Nitrating Mixture0°C to 10°CTo control the strong exotherm of the nitration, prevent runaway reactions, and minimize the formation of isomers and oxidative byproducts.
Post-addition Stirring10°C to 15°CTo allow the reaction to proceed to completion without providing enough thermal energy for side reactions[1].

Q2: Why is a low temperature so critical for this specific nitration?

Low temperature is critical for three primary reasons:

  • Safety: Nitration reactions are highly exothermic. Low temperatures prevent the reaction rate from accelerating uncontrollably, which could lead to a dangerous runaway reaction with rapid gas evolution and a steep rise in temperature and pressure[10].

  • Selectivity: The directing effects of the two methyl groups and the amino group on the aniline ring can lead to a mixture of isomers. Lower temperatures provide better kinetic control, favoring the formation of the desired this compound over other isomers.

  • Purity: The strong oxidizing nature of the nitrating mixture (concentrated nitric and sulfuric acids) can degrade the sensitive aniline starting material, especially at elevated temperatures. This oxidation leads to the formation of complex, often colored, impurities that are difficult to remove[3].

Q3: What are the primary side products, and how does temperature affect their formation?

The main side products are other positional isomers and poly-nitrated compounds.

  • Positional Isomers: The primary isomeric byproduct is often 2,4-dimethyl-6-nitroaniline . Higher temperatures can overcome the steric hindrance at the ortho-position to the amino group, increasing the proportion of this isomer.

  • Poly-nitrated Products: Given that the aniline ring is highly activated by two methyl groups and an amino group, it is susceptible to over-nitration. Dinitro derivatives can form if the temperature is too high or if an excessive amount of nitrating agent is used[11].

Effect of Temperature on Product Distribution

G sub 2,4-Dimethylaniline + Nitrating Mixture low_temp Low Temperature (0-10°C) sub->low_temp high_temp High Temperature (>20°C) sub->high_temp product_good High Yield of This compound (Desired Product) low_temp->product_good product_bad Increased Yield of: - 2,4-Dimethyl-6-nitroaniline - Dinitro compounds - Oxidation byproducts high_temp->product_bad

Caption: The influence of reaction temperature on product selectivity.

Q4: What are the essential safety precautions for this experiment?

Working with nitrating mixtures requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and acid-resistant gloves.

  • Fume Hood: Perform the entire experiment in a well-ventilated chemical fume hood[6].

  • Acid Handling: Always add acid to water, never the other way around. When preparing the nitrating mixture, add the nitric acid slowly to the sulfuric acid while cooling in an ice bath.

  • Quenching: The reaction should be quenched by pouring the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This dissipates the heat from the acid dilution[2].

  • Spill Kit: Have an appropriate acid spill kit (e.g., sodium bicarbonate) readily available.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methodologies[1][2]. Researchers should adapt it as necessary for their specific laboratory conditions and scale.

Materials:

  • 2,4-Dimethylaniline

  • Concentrated Sulfuric Acid (~98%)

  • Concentrated Nitric Acid (~70%)

  • Concentrated Hydrochloric Acid

  • Ice

  • Sodium Hydroxide (for neutralization)

Procedure:

  • Preparation of the Aniline Solution: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,4-dimethylaniline (e.g., 40 g) in concentrated hydrochloric acid. Cool the stirring solution to 0-5°C using an ice-salt bath.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (e.g., 33 g) to concentrated sulfuric acid (e.g., 400 g) with cooling in an ice bath. The temperature of this mixture should be kept low.

  • Nitration Reaction: Add the cold nitrating mixture dropwise from the dropping funnel to the stirred aniline solution. The rate of addition must be controlled to maintain the internal reaction temperature below 15°C at all times[1]. This step may take 2-3 hours.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 15°C for an additional hour to ensure the reaction goes to completion[1].

  • Workup and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice (e.g., 600 mL) with vigorous stirring. The product should precipitate as a solid.

  • Neutralization and Filtration: Stir the ice-water slurry for 30 minutes. Slowly neutralize the mixture with a cold sodium hydroxide solution until it is basic, which will ensure the product is in its free amine form. Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure this compound. Dry the final product in a vacuum oven.

References

  • m-NITRODIMETHYLANILINE . Organic Syntheses. [Link]

  • Process for preparing nitroaniline derivatives.
  • Synthesis of 5-Nitrovanillin in Low Temperature as Cyanide Anion Sensor . Acta Chimica Asiana. [Link]

  • Mono-nitration of dimethylaniline . Sciencemadness.org. [Link]

  • Regioselective nitration of aromatic compounds and the reaction products thereof.
  • The nitration of the NN-dimethylanilinium ion. A new mechanism for catalysis by nitrous acid . Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • On the Synthesis, Characterization and Applications of Para-nitro Aniline-based Reactive Dye . International Research in Material and Environment (IRME). [Link]

  • Theoretical Investigation of Nitration and Nitrosation of Dimethylamine by N 2 O 4 . ResearchGate. [Link]

  • 2,4-Dimethyl-6-nitroaniline . National Institutes of Health (NIH). [Link]

  • Synthesis of p-Nitroaniline via a Multi-Step Sequence . Magritek. [Link]

  • The major product formed on nitration of N Ndimethylaniline with conc H2SO4HNO3 mixture is . EMBIBE. [Link]

  • (PDF) 2,4-Dimethyl-6-nitroaniline . ResearchGate. [Link]

  • Why does nitration of N,N-dimethylaniline occur at the meta position? . Chemistry Stack Exchange. [Link]

  • Why does ortho nitro aniline form only 2% on performing nitration of aniline? . ResearchGate. [Link]

  • A simple question on the nitration of aniline . Reddit. [Link]

  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? . ResearchGate. [Link]

  • Nitration Reactions | Continuous Flow Processing . Vapourtec. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Publications. [Link]

  • Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts . MDPI. [Link]

  • Nitration: An Overview of Recent Developments and Processes . ACS Publications. [Link]

  • Site-Selective Nitration of Aryl Germanes at Room Temperature . National Institutes of Health (NIH). [Link]

  • MIXED NITRATING ACID (greater than 50% HN03) . East Harbour Group. [https://www.easth Harbour.co.nz/site/easth Harbour/files/sds/437.pdf]([Link] Harbour.co.nz/site/easth Harbour/files/sds/437.pdf)

Sources

Challenges in scaling up the production of 2,4-Dimethyl-5-nitroaniline.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scaling 2,4-Dimethyl-5-nitroaniline Production

Subject: Troubleshooting Guide for Process Scale-Up (Batch & Semi-Batch Nitration) Product: this compound (CAS: 2124-47-2) Application: Intermediate for Azo Pigments (e.g., Naphthol AS-D), Agrochemicals, and Specialty Dyes.

Introduction: The Scale-Up Paradox

Scaling the nitration of 2,4-dimethylaniline (2,4-xylidine) presents a classic chemical engineering paradox: the kinetics required for high yield are the same kinetics that drive thermal runaway risks. In the lab, a 50g flask dissipates heat rapidly. In a 2,000L reactor, the surface-area-to-volume ratio drops drastically, turning your reactor into an adiabatic bomb if not managed correctly.

This guide addresses the three critical bottlenecks our clients encounter: Thermal Runaway (Safety) , Regioselectivity (Purity) , and Filtration (Isolation) .

Module 1: Thermal Management & Safety (The "Runaway" Risk)

Context: The nitration of 2,4-xylidine is highly exothermic (


). The accumulation of unreacted nitric acid due to inadequate mixing or low temperature followed by a sudden "kick" is the primary cause of industrial accidents in this synthesis.
Troubleshooting Q&A

Q: Why do I see a sudden temperature spike after I stop the acid feed? A: You are experiencing reagent accumulation , likely caused by "sleeping chemistry."

  • The Cause: If the reactor temperature is too low (

    
    ) or mixing is inefficient during addition, the nitric acid accumulates without reacting immediately. When the temperature eventually rises (or mixing improves), the accumulated acid reacts all at once.
    
  • The Fix:

    • Raise Baseline T: Maintain reaction temperature between

      
       (not 
      
      
      
      ) to ensure consumption matches addition.
    • Raman Monitoring: Implement in-line Raman spectroscopy to track

      
       concentration. If the signal spikes, the interlock must cut the feed.
      

Q: Our cooling jacket is fully open, but the temperature is still drifting up. What should we do? A: Stop the feed immediately.

  • The Logic: In nitration, the rate of heat generation (

    
    ) is exponential with temperature, while cooling (
    
    
    
    ) is linear. If
    
    
    , you have crossed the "Point of No Return."
  • Emergency Protocol: Do not rely on jacket cooling alone. You must stop the fuel (Nitric Acid). If T continues to rise

    
    , initiate an emergency quench into a pre-filled water dump tank (bottom valve release).
    
Visualizing the Safety Logic (Graphviz)

SafetyLogic Start Start Mixed Acid Feed CheckT Check Reactor Temp (Tr) Start->CheckT Decision Is Tr > Setpoint + 2°C? CheckT->Decision CheckCool Check Cooling Capacity (Q_rem) Accumulation Is Acid Accumulating? (Reagent vs Product Ratio) CheckCool->Accumulation Decision->CheckCool No ActionStop EMERGENCY STOP (Close Feed Valve) Decision->ActionStop Yes (Critical Spike) ActionContinue Continue Feed (Normal Rate) Accumulation->ActionContinue No ActionSlow Slow Feed by 50% Accumulation->ActionSlow Minor Accumulation->ActionStop Major ActionQuench DUMP TO QUENCH TANK ActionStop->ActionQuench If T > 40°C

Caption: Critical Safety Interlock Logic for Semi-Batch Nitration. Feed must be slave to Temperature and Accumulation data.

Module 2: Regioselectivity (The Isomer Challenge)

Context: We want the nitro group at the 5-position . However, the 6-position is also activated by the amine (ortho-director).

  • Target: this compound (Yellow solid).

  • Impurity: 2,4-Dimethyl-6-nitroaniline (Reddish impurity) and dinitro species.

Troubleshooting Q&A

Q: My product is reddish-brown instead of bright yellow. Why? A: This indicates the presence of oxidation byproducts or the 6-nitro isomer .

  • The Cause: High temperature (

    
    ) or insufficient sulfuric acid strength. In weak acid, the amine is free (ortho/para directing). In strong sulfuric acid, the amine is protonated (
    
    
    
    ), which is meta-directing (directing to position 5 relative to the amine, which is meta to the ammonium group).
  • The Fix: Ensure your "Mixed Acid" has a high sulfuric-to-nitric ratio (typically 2:1 to 3:1 by weight). The sulfuric acid must be concentrated (

    
    ) to ensure full protonation of the amine, forcing the substitution to the 5-position via the steric and electronic influence of the methyl groups.
    

Q: We are seeing >5% dinitro impurities. A: You are over-nitrating .

  • The Fix:

    • Reduce the molar equivalent of

      
      . You likely only need 1.05 eq.
      
    • Your dosing is too fast, creating localized "hot spots" of high acid concentration. Improve agitation (Reynolds number

      
      ).
      
Data: Temperature vs. Impurity Profile
ParameterCondition A (Risk)Condition B (Optimal)Resulting Purity
Reaction Temp


High T increases oxidation tars.
Acid Ratio (

)
1:13:1High

favors 5-nitro isomer.
Dosing Time 1 Hour4-6 HoursSlower dosing prevents hot spots.
Agitation Low ShearHigh ShearPoor mixing leads to dinitration.

Module 3: Work-up & Isolation (The "Filterability" Issue)

Context: The reaction mass is a thick slurry of nitro-xylidine sulfate salt in spent acid. Quenching this into water precipitates the free base. If done too fast, you get "mud" that clogs filters.

Troubleshooting Q&A

Q: Filtration takes 12 hours, and the cake retains too much acid. A: Your crystal size distribution is too fine (fines).

  • The Cause: "Crash precipitation." You poured the reaction mass into water too quickly, creating high supersaturation and massive nucleation.

  • The Fix: Reverse Quench with Ostwald Ripening.

    • Do not dump mass into water.

    • Pump water slowly into the reaction mass (or vice versa, depending on equipment, but controlled addition is key) to dilute the acid to ~30%.

    • Heat the slurry to

      
       for 1 hour (Ostwald Ripening). This allows small crystals to dissolve and redeposit on larger ones.
      
    • Cool slowly to

      
       before filtration.
      
Experimental Protocol: Optimized Isolation
  • Quench: Transfer reaction mass into ice-water mixture (maintain

    
    ). Final acid concentration should be ~20-30%.
    
  • Neutralization (Optional but Recommended): Adjust pH to 4-5 using Ammonia or Sodium Hydroxide. Warning: Exothermic.

  • Filtration: Use a centrifuge or Nutsche filter.

  • Washing: Wash cake with warm water (

    
    ) until filtrate pH is neutral.
    
  • Drying: Vacuum dry at

    
    . Do not exceed 
    
    
    
    (thermal instability).
Visualizing the Process Workflow (Graphviz)

ProcessFlow RawMat 2,4-Xylidine + H2SO4 Nitration Nitration Reactor (Dosing HNO3 @ 15°C) RawMat->Nitration Dissolution Quench Quench/Precipitation (Into Ice Water) Nitration->Quench Transfer Ripening Ostwald Ripening (Heat to 60°C) Quench->Ripening Improve Crystal Size Filter Filtration & Wash Ripening->Filter Slurry Dry Vacuum Drying Filter->Dry Wet Cake

Caption: Optimized Process Flow emphasizing the Ripening step for improved filtration.[1]

References

  • Booth, G. (2000). Nitro Compounds, Aromatic. Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Link

  • ChemicalBook. (n.d.). This compound Properties and Synthesis. Retrieved from

  • IChemE. (n.d.). Thermal Runaway Incidents in Nitration Processes. Institution of Chemical Engineers Safety Centre. Link

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Link

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.

Sources

Technical Support Center: Safe Handling and Storage of 2,4-Dimethyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the safe handling and storage of 2,4-Dimethyl-5-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the safe utilization of this compound in your experiments. Our focus is on not just what to do, but why you're doing it, ensuring a culture of safety and scientific integrity in your laboratory.

Section 1: Understanding the Risks - Compound Profile

Before handling any chemical, a thorough understanding of its properties and associated hazards is paramount. This compound is an aromatic nitro compound that presents several potential risks if not handled correctly.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [2]
Appearance Not specified[2]
Melting Point No data available[2]
Boiling Point No data available[2]
CAS Number 2124-47-2[2]

Table 2: Hazard Identification and Classification

HazardClassificationPrecautionary Statement
Acute Oral Toxicity Harmful if swallowedP264, P270, P301+P317, P330, P501[1]
Skin Corrosion/Irritation Causes skin irritationP264, P280, P302+P352, P332+P313, P362[3]
Serious Eye Damage/Irritation Causes serious eye irritationP280, P305+P351+P338, P337+P313[3]
Acute Inhalation Toxicity Harmful by inhalationP261, P271, P304+P340, P312[3][4]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What are the immediate first aid measures I should take in case of accidental exposure?

A1: Immediate and appropriate first aid is critical. Here’s a breakdown by exposure route:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2] If skin irritation occurs, seek medical advice.[3] The reasoning behind this is to physically remove the chemical from your skin to prevent further absorption and irritation.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice/attention.[3] This is to dilute and wash away the chemical to minimize damage to the sensitive tissues of the eye.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4] The primary goal is to remove the individual from the contaminated atmosphere and provide respiratory support.

  • Ingestion: If swallowed, immediately call a POISON CENTER or doctor.[3][4] Rinse the mouth with water.[3] Do NOT induce vomiting. The objective is to seek professional medical help immediately without risking further damage by inducing vomiting.

Q2: What are the appropriate storage conditions for this compound?

A2: Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations. Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][5][6] It should be stored away from heat, flames, and sparks.[2] The rationale is to prevent degradation of the compound and to avoid creating a hazardous atmosphere in the storage area.

Q3: What materials are incompatible with this compound?

A3: Avoid storing this compound with strong oxidizing agents.[2][4][5] Aromatic nitro compounds can react vigorously with oxidizing agents, which could lead to a rapid increase in temperature and pressure, posing a fire or explosion hazard. Other incompatible materials for similar nitroanilines include acids, acid anhydrides, acid chlorides, and chloroformates.[4]

Q4: How should I dispose of waste this compound?

A4: Dispose of contents and container to an approved waste disposal plant.[3][4][5][6] This should be done in consultation with a licensed disposal company and in accordance with local, regional, and national regulations.[2] The principle here is to ensure that hazardous waste is managed in an environmentally responsible and safe manner, preventing contamination and potential harm.

Section 3: Troubleshooting Guide

This guide provides solutions to potential issues you might encounter during your experiments.

Problem 1: I observe a fine dust of the compound becoming airborne when I'm weighing it.

  • Cause: The powdered nature of the compound makes it susceptible to becoming airborne, especially in areas with drafts. Inhaling the dust is a primary route of exposure.

  • Solution: Always handle this compound within a chemical fume hood.[2] This provides a controlled environment that will contain any airborne particles. Use a balance with a draft shield. When transferring the solid, do so gently and close to the receiving container to minimize the distance the powder can travel.

  • Proactive Tip: Consider preparing a stock solution if your experimental protocol allows. This will significantly reduce the number of times you need to handle the solid compound.

Problem 2: I've accidentally spilled a small amount of this compound on the lab bench.

  • Cause: Spills can happen during transfer or weighing. It's crucial to have a plan to manage them safely.

  • Solution:

    • Isolate the area: Ensure others in the lab are aware of the spill.

    • Wear appropriate PPE: This includes chemical-resistant gloves, safety goggles, and a lab coat.

    • Contain and clean: For a solid spill, you can mix it with sand or another inert absorbent material.[2] Gently sweep up the mixture and place it in a tightly closed, labeled container for disposal.[2]

    • Decontaminate the area: After the bulk of the spill is removed, decontaminate the surface with a suitable solvent (e.g., ethanol) followed by soap and water.

  • Rationale: The goal is to safely contain and remove the spilled material without creating more dust or spreading the contamination.

Problem 3: My skin feels irritated after handling the compound, even though I was wearing gloves.

  • Cause: This could be due to a small tear in the glove, contamination of the outside of the glove that then came into contact with your skin, or permeation of the chemical through the glove material over time.

  • Solution: Immediately wash the affected area with soap and water for at least 15 minutes.[2] Remove the potentially contaminated gloves and dispose of them properly. Inspect your skin for any signs of irritation or redness. If irritation persists, seek medical advice.[3]

  • Preventative Measure: Always inspect your gloves for any signs of damage before use. When you are finished handling the chemical, remove your gloves using the proper technique to avoid touching the outer surface with your bare hands. Wash your hands thoroughly after removing your gloves.

Section 4: Experimental Protocols

Step-by-Step Guide for Weighing and Preparing a Solution

This protocol outlines the safe procedure for accurately weighing this compound and preparing a solution.

  • Preparation:

    • Ensure you are wearing the correct Personal Protective Equipment (PPE): a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety goggles.

    • Work exclusively within a certified chemical fume hood.[2]

    • Have all necessary equipment ready: a clean weighing boat or paper, a spatula, the container of this compound, a labeled flask for your solution, and the appropriate solvent.

  • Weighing:

    • Place the weighing boat on the analytical balance and tare it.

    • Carefully open the container of this compound.

    • Using a clean spatula, transfer the desired amount of the solid to the weighing boat. Do this slowly and carefully to avoid creating dust.

    • Close the primary container of this compound immediately after you have finished dispensing.

  • Solution Preparation:

    • Carefully transfer the weighed solid into your labeled flask.

    • Add a small amount of the desired solvent to the weighing boat to rinse any remaining powder and transfer this to the flask.

    • Add the remaining solvent to the flask to reach the desired final volume.

    • Seal the flask and agitate it gently until the solid is completely dissolved.

  • Cleanup:

    • Dispose of the weighing boat and any other disposable materials that came into contact with the chemical in the designated solid waste container.

    • Wipe down the spatula and the work surface inside the fume hood with a damp cloth or paper towel. Dispose of the cleaning materials in the solid waste container.

    • Remove your gloves using the proper technique and dispose of them.

    • Wash your hands thoroughly with soap and water.

Workflow Diagram

SafeHandlingWorkflow cluster_prep Preparation cluster_weighing Weighing cluster_solution Solution Preparation cluster_cleanup Cleanup Prep_PPE Don Appropriate PPE (Lab coat, gloves, goggles) Prep_Hood Work in a Chemical Fume Hood Prep_PPE->Prep_Hood Prep_Materials Gather All Necessary Materials Prep_Hood->Prep_Materials Weigh_Tare Tare Weighing Boat Prep_Materials->Weigh_Tare Weigh_Transfer Carefully Transfer Solid Weigh_Tare->Weigh_Transfer Weigh_Close Securely Close Primary Container Weigh_Transfer->Weigh_Close Sol_Transfer Transfer Solid to Flask Weigh_Close->Sol_Transfer Sol_Rinse Rinse Weighing Boat Sol_Transfer->Sol_Rinse Sol_Dissolve Add Solvent and Dissolve Sol_Rinse->Sol_Dissolve Clean_Dispose Dispose of Contaminated Materials Sol_Dissolve->Clean_Dispose Clean_Wipe Wipe Down Work Area Clean_Dispose->Clean_Wipe Clean_Gloves Remove and Dispose of Gloves Clean_Wipe->Clean_Gloves Clean_Wash Wash Hands Thoroughly Clean_Gloves->Clean_Wash caption Safe Weighing and Solution Preparation Workflow

Caption: Workflow for safely weighing and preparing a solution of this compound.

Section 5: Emergency Response Plan

A clear and practiced emergency response plan is crucial for mitigating the impact of any laboratory incident.

Spill Response Workflow

SpillResponse Spill Spill Occurs Alert Alert Others in the Lab Spill->Alert Assess Assess the Spill Size and Immediate Risks Alert->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill with Inert Material PPE->Contain Collect Collect Spill Material into a Labeled Container Contain->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report the Incident to Lab Supervisor/EHS Dispose->Report caption Emergency Spill Response Workflow

Caption: Step-by-step workflow for responding to a spill of this compound.

References

  • Carl ROTH. Safety Data Sheet: 2-Nitroaniline. [Link]

  • Chemsrc. (2025, August 26). This compound. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: p-nitroaniline. [Link]

  • PubChem. This compound. [Link]

Sources

2,4-Dimethyl-5-nitroaniline safety data sheet (SDS).

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,4-Dimethyl-5-nitroaniline (CAS 2124-47-2) [1]

Introduction

Welcome to the Technical Support Center. You are likely working with This compound (also known as 5-Nitro-2,4-xylidine ).[1] This compound is a critical intermediate used primarily in the synthesis of azo dyes, pigments, and pharmaceutical precursors via reduction (to diamines) or diazotization.

Warning: This compound is a nitro-aromatic amine .[1] Beyond standard irritation, it carries a latent risk of Methemoglobinemia —a condition where hemoglobin is oxidized, losing its ability to transport oxygen.[2][3][4] This guide prioritizes experimental success alongside rigorous safety management.

Module 1: Physicochemical Stability & Handling

Troubleshooting solubility and preparation issues.

Q: My stock solution in water is cloudy/precipitating. Is the reagent degraded? A: No, the reagent is likely hydrophobic. This compound has very poor aqueous solubility.[1]

  • Root Cause: The hydrophobic methyl groups and the nitro group reduce water solubility significantly compared to simple aniline.

  • Corrective Action:

    • Solvent Switch: Dissolve in DMSO (Dimethyl sulfoxide) or Ethanol for biological assays or organic synthesis.[1]

    • Acidification: If an aqueous phase is strictly required (e.g., for diazotization), you must convert the amine to its hydrochloride salt using 2-3 equivalents of HCl.[1]

Data Table 1: Solubility Profile (Estimated at 25°C)

SolventSolubility RatingApplication Note
Water Insoluble (<0.1 mg/mL)Forms suspension; unsuitable for homogeneous reactions.[1]
DMSO High (>50 mg/mL)Recommended for stock solutions.[1]
Ethanol Moderate/HighGood for recrystallization.[1]
Dilute HCl (1M) SolubleForms the anilinium salt (Use for diazotization).[1]

Q: The yellow powder has turned dark orange/brown. Can I still use it? A: This indicates surface oxidation (photo-degradation).[1]

  • Validation: Check the Melting Point. Pure this compound melts around 106-108°C .[1]

  • Action: If the MP is depressed by >2°C, recrystallize from Ethanol/Water. If the MP is stable, the discoloration is likely superficial and may not affect crude synthesis steps.

Module 2: Synthesis & Reactivity Troubleshooting

Troubleshooting common reaction failures.

Q: I am trying to reduce the nitro group to the diamine (4,6-Dimethyl-1,3-phenylenediamine), but the reaction stalls. A: Nitro-reduction in xylene derivatives is sensitive to steric hindrance and catalyst poisoning.[1]

  • Scenario A: Catalytic Hydrogenation (Pd/C or Raney Ni)

    • Issue: Sulfur contaminants from the starting material synthesis can poison Pd catalysts.[1]

    • Fix: Wash the starting material with dilute base or switch to a non-catalytic method (Fe/HCl or SnCl2).

  • Scenario B: Chemical Reduction (Fe/HCl - Bechamp)

    • Issue: Incomplete reduction due to poor agitation (heterogeneous reaction).[1]

    • Fix: Use vigorous mechanical stirring and add a phase transfer catalyst (e.g., Tetrabutylammonium bromide) if the mixture is too thick.

Q: During diazotization (for dye synthesis), I see significant tar formation. A: The "2,4-dimethyl" substitution pattern increases electron density, making the ring susceptible to side reactions if the temperature is not strictly controlled.

  • Protocol Adjustment:

    • Temperature: Maintain 0–5°C strictly.

    • Acid Excess: Ensure at least 2.5 equivalents of mineral acid (HCl or H2SO4) to prevent the formation of triazenes (coupling of the diazonium salt with unreacted free amine).

Visual Workflow: Diazotization Logic

DiazotizationWorkflow start Start: this compound acid_add Add 2.5 equiv HCl + Water (Form Hydrochloride Salt) start->acid_add cool Cool to 0-5°C (Ice/Salt Bath) acid_add->cool nitrite Add NaNO2 dropwise cool->nitrite check Check: Starch-Iodide Paper nitrite->check blue Paper turns Blue immediately? (Excess HNO2 present) check->blue yes Yes: Reaction Complete blue->yes Stable Blue no No: Add more NaNO2 blue->no No Color coupling Proceed to Coupling (Add Phenol/Amine) yes->coupling no->nitrite

Caption: Logic flow for the diazotization of this compound, ensuring complete conversion to the diazonium salt before coupling.

Module 3: HSE & Toxicology Management

Critical Safety Information: Methemoglobinemia.

Q: I spilled a solution on my glove. My skin looks stained, but I feel fine. Should I be worried? A: YES. Nitroanilines penetrate standard nitrile gloves rapidly.[1]

  • The "Lag Phase" Danger: Symptoms of Methemoglobinemia (cyanosis, headache, fatigue) are often delayed by 1–4 hours after exposure.

  • Immediate Action:

    • Remove gloves and contaminated clothing immediately.[1]

    • Wash skin with soap and water for 15 minutes (do not scrub hard; abrasion increases absorption).[1]

    • Monitor fingernails and lips for "bluing" (cyanosis).[1][5]

Q: What is the specific antidote mechanism? A: If Methemoglobin levels rise (>20-30%), medical professionals administer Methylene Blue .[1]

  • Mechanism:[6][7] Methylene blue is reduced by NADPH-Methemoglobin reductase to Leukomethylene blue, which then reduces the oxidized iron (Fe3+) in hemoglobin back to the oxygen-carrying ferrous state (Fe2+).[1]

Visual Workflow: Exposure Response Protocol

SafetyResponse exposure Exposure Incident (Skin/Inhalation) decon Immediate Decon: Soap/Water 15m exposure->decon monitor Monitor: 4-Hour Window decon->monitor symptoms Symptoms Appear? (Blue lips, Headache, Dizziness) monitor->symptoms mild Mild: O2 Therapy Observation symptoms->mild No/Minor severe Severe (MetHb >20%): Administer Methylene Blue symptoms->severe Yes/Cyanosis

Caption: Decision tree for managing potential nitroaniline exposure and Methemoglobinemia risk.

Module 4: Storage & Disposal

Q: How do I dispose of the waste mother liquor? A: Do NOT pour down the drain.

  • Nitroanilines are toxic to aquatic life with long-lasting effects (H411).[1]

  • Protocol: Collect in a dedicated "Halogenated/Toxic Organic" waste stream. Ensure the waste container is not acidic if nitrite was used (risk of NOx gas evolution).[1]

  • Destruction: Incineration with a scrubber is the standard industrial disposal method.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 228007, this compound.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier - this compound.[1] Retrieved from [Link][1]

  • Medscape. Methemoglobinemia Treatment & Management.[1] Retrieved from [Link]

Sources

Technical Support Center: Solubility Optimization for 2,4-Dimethyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-24D5N-001 Subject: Resolving poor solubility and precipitation issues with 2,4-Dimethyl-5-nitroaniline Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

This compound (also known as 5-nitro-2,4-xylidine) presents a classic solubility challenge in organic synthesis and analytical chemistry. Its lipophilic xylidine backbone combined with a nitro group creates a molecule that is sparingly soluble in water and weakly basic .

Many researchers fail to dissolve this compound because they treat it like a standard aniline. The electron-withdrawing nitro group significantly lowers the pKa of the amino group (predicted pKa ~2.8), meaning it requires stronger acidic conditions to protonate and dissolve in aqueous media than typical amines.

This guide provides validated protocols to resolve solubility issues across synthesis, purification, and analytical applications.

Module 1: Solvent Selection & Screening

Quick Reference: Solubility Matrix
Solvent ClassRecommended SolventSolubility RatingApplication Context
Polar Aprotic DMSO, DMF High (>50 mg/mL)Stock solutions, biological assays, chemical reactions.
Alcohols Ethanol, Methanol Moderate (High if heated)Recrystallization, HPLC sample prep.
Esters Ethyl Acetate ModerateLiquid-liquid extraction.
Aqueous Water (Neutral) Insoluble (<0.1 mg/mL)Do not use without modification.
Aqueous Acid 1M - 2M HCl Moderate to HighSalt formation, aqueous synthesis.
Troubleshooting FAQ

Q: My stock solution in water is cloudy/precipitating. Why? A: The compound is highly lipophilic. Without pH manipulation or a co-solvent, it will not dissolve in water. For biological assays, prepare a high-concentration stock in DMSO (e.g., 100 mM) and dilute into the aqueous buffer immediately before use, keeping the final DMSO concentration <1% to avoid cytotoxicity, though precipitation may still occur at high final concentrations.

Q: Can I use Acetone? A: Yes, it is soluble in acetone, but acetone is volatile and not recommended for quantitative stock solutions due to concentration changes from evaporation.

Module 2: Aqueous Dissolution (The "Weak Base" Trap)

This is the most common failure point. Because the nitro group withdraws electron density from the aromatic ring, the amine nitrogen is less available to accept a proton.

  • Standard Aniline pKa: ~4.6 (Dissolves in weak acid).[1]

  • This compound pKa: ~2.8 (Requires strong acid).

Protocol: Acid-Mediated Dissolution[2]

Objective: Dissolve 100 mg of this compound in an aqueous medium.

  • Slurry Formation: Place 100 mg of the solid in a vial. Add 5 mL of water. Vortex. Result: Cloudy suspension.

  • Acidification: Slowly add Concentrated HCl (37%) dropwise while stirring.

    • Note: You may need to reach a pH < 1.0 to drive the equilibrium fully toward the soluble hydrochloride salt (

      
      ).
      
  • Heating (Optional): If the solution remains hazy, heat gently to 40°C. The hydrochloride salt is significantly more soluble in warm water.

  • Verification: The solution should become clear yellow/orange. If filtered, the filtrate should remain clear upon cooling (unless supersaturated).

Critical Warning: If you neutralize this solution (raise pH > 3), the free base will crash out of solution immediately.

Module 3: Purification via Recrystallization

When the compound is synthesized (e.g., via nitration of 2,4-dimethylaniline), it often contains isomers or unreacted starting material. Recrystallization relies on the steep solubility curve in ethanol.

Protocol: Ethanol-Water Recrystallization
  • Dissolution: Place crude solid in a flask. Add minimal absolute ethanol .

  • Heat: Heat to reflux (approx. 78°C) until the solid dissolves completely.

  • Filtration (Hot): If insoluble particles remain (dust/inorganics), filter the hot solution rapidly through a pre-warmed funnel.

  • Precipitation:

    • Method A (Slow): Allow the ethanol solution to cool slowly to room temperature, then to 4°C.

    • Method B (Anti-solvent): While hot, add warm water dropwise until a faint turbidity (cloudiness) persists. Then, let it cool. The hydrophobic this compound will crystallize out as the alcohol concentration drops and temperature decreases.

  • Collection: Filter the crystals and wash with cold 50% ethanol/water.

Module 4: HPLC & Analytical Preparation

Issue: Peak tailing or column clogging during HPLC analysis. Cause: Mismatch between the sample solvent and the mobile phase.

Recommended Mobile Phase
  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or Phosphoric Acid).

  • Mobile Phase B: Acetonitrile (MeCN).[2]

  • Gradient: 20% B to 80% B over 15 minutes.

Why this works: The acidic modifier (Formic/Phosphoric acid) ensures the aniline functionality remains in a consistent protonation state (or fully suppresses ionization depending on pH), preventing interaction with silanol groups on the column which causes tailing.

Sample Preparation Guide

Do not inject a pure DMSO sample if your initial mobile phase is high-water (e.g., 90% Water). The compound will precipitate at the injection head.

  • Correct Prep: Dissolve in 100% MeCN or Methanol, then dilute 1:1 with Water/Acid. If it precipitates, increase the MeCN ratio in the diluent.

Visual Decision Tree: Solvent Selection

The following diagram illustrates the logical flow for selecting the correct solvent system based on your experimental goals.

SolubilityGuide Start Start: this compound Solid Goal Identify Application Start->Goal Bio Biological Assay Goal->Bio Synth Synthesis/Reaction Goal->Synth Anal HPLC/Analytical Goal->Anal Purif Purification Goal->Purif DMSO Dissolve in DMSO (Dilute <1% in media) Bio->DMSO OrgSolv DCM, Toluene, or DMF Synth->OrgSolv Organic Phase AqAcid Aqueous HCl (>1M) Heat to 40°C Synth->AqAcid Aqueous Phase MeCN Dissolve in MeCN Add 0.1% Formic Acid Anal->MeCN Recrys Recrystallize: Hot Ethanol + Water Purif->Recrys

Figure 1: Decision tree for solvent selection based on experimental application.

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Sielc Technologies. (n.d.). Separation of Aniline, 2,5-dimethyl-4-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC of Nitroanilines

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Achieving Peak Symmetry

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of nitroanilines. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues with these basic compounds. As a Senior Application Scientist, my goal is to provide you with not only the "how" but also the "why" behind each troubleshooting step, ensuring a robust and reproducible analytical method.

Peak tailing is a common chromatographic problem that can significantly impact resolution, sensitivity, and the accuracy of quantification.[1] This is particularly prevalent with basic compounds like nitroanilines due to their tendency to interact with the stationary phase in unintended ways. This guide will walk you through the common causes of peak tailing and provide systematic, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for nitroanilines in reversed-phase HPLC?

A1: The most common cause is secondary interactions between the basic amine functional group of the nitroaniline molecule and acidic silanol groups (Si-OH) on the surface of the silica-based stationary phase.[2][3] These interactions create an additional, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and result in a tailing peak.[2]

Q2: How does mobile phase pH affect the peak shape of nitroanilines?

A2: Mobile phase pH is a critical parameter. At a low pH (typically below 3), the acidic silanol groups are protonated (Si-OH) and thus less likely to interact with the protonated nitroaniline molecules.[3][4] This significantly reduces peak tailing.[3][4] Conversely, at a mid-range pH, the silanol groups can become ionized (SiO-), leading to strong electrostatic interactions with the positively charged nitroaniline analytes, which exacerbates peak tailing.[2]

Q3: Can the choice of HPLC column make a difference in reducing peak tailing?

A3: Absolutely. Modern HPLC columns, often referred to as Type B silica columns, are made from high-purity silica with a lower metal content and fewer acidic silanol groups.[4] Many are also "end-capped," a process that chemically derivatizes most of the remaining silanol groups to make them less active.[2] Using such columns is a primary step in preventing peak tailing for basic compounds.[2][4]

Q4: What are "sacrificial bases," and how do they help?

A4: Sacrificial bases, such as triethylamine (TEA), are mobile phase additives that are themselves basic compounds.[5][6] They are added in a relatively high concentration to the mobile phase to compete with the nitroaniline analytes for the active silanol sites on the stationary phase.[1][6] By preferentially binding to these sites, they effectively "mask" them from the analyte, leading to improved peak symmetry.[6]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing issues with nitroanilines. We will explore the root causes and provide detailed experimental protocols to address each one.

Secondary Interactions with Silanol Groups

The interaction between the basic nitroaniline and acidic silanols is the most frequent cause of peak tailing.[2][3] The strength of this interaction is highly dependent on the pH of the mobile phase and the type of stationary phase used.

Causality: At a pH above 3, residual silanol groups on the silica packing become deprotonated and negatively charged. The basic amine group on the nitroaniline is protonated and positively charged, leading to a strong ionic interaction. This secondary retention mechanism is what causes the peak to tail.

A Start: Peak Tailing Observed B Is the mobile phase pH < 3? A->B C ACTION: Lower mobile phase pH to 2.5-3.0 using an appropriate acid (e.g., formic acid, TFA). B->C No E Are you using a modern, end-capped, high-purity silica column? B->E Yes D Did peak shape improve? C->D D->E No J Problem likely resolved. Consider further optimization if needed. D->J Yes F ACTION: Switch to a Type B, end-capped column. E->F No H ACTION: Add a competitive base (e.g., 10-25 mM Triethylamine) to the mobile phase. E->H Yes G Did peak shape improve? F->G G->H No G->J Yes I Did peak shape improve? H->I I->J Yes K Proceed to other potential causes (e.g., metal chelation, extra-column effects). I->K No

Caption: Troubleshooting workflow for silanol-induced peak tailing.

Protocol 1: Mobile Phase pH Adjustment

  • Initial Assessment: Note the current mobile phase composition and pH.

  • Preparation of Acidified Mobile Phase: Prepare the aqueous component of your mobile phase and adjust the pH to 2.7 using a suitable acid (e.g., 0.1% formic acid or 0.05% trifluoroacetic acid). Ensure the pH is measured before mixing with the organic solvent.[3]

  • System Equilibration: Flush the HPLC system with the new mobile phase for at least 15-20 column volumes to ensure full equilibration.

  • Analysis: Inject your nitroaniline standard and observe the peak shape. A significant improvement in symmetry should be apparent.

Protocol 2: Addition of a Competitive Base

  • Mobile Phase Preparation: To your existing mobile phase, add a competitive base such as triethylamine (TEA) at a concentration of 10-25 mM.[6]

  • pH Readjustment: After adding the amine, readjust the mobile phase pH to your desired value.

  • System Equilibration and Analysis: Equilibrate the system thoroughly and inject your sample.

Parameter Recommendation Rationale
Mobile Phase pH 2.5 - 3.0Suppresses the ionization of silanol groups.[3][4]
Column Type High-purity, end-capped Type B silicaMinimizes the number of available silanol groups.[4]
Mobile Phase Additive 10-25 mM Triethylamine (TEA)Competitively blocks active silanol sites.[6]
Metal Chelation Effects

Nitroanilines, with their amine and nitro groups, can act as chelating agents, interacting with metal ions present in the HPLC system. These interactions can occur with trace metals in the silica packing material or with the stainless-steel surfaces of the column and instrument tubing.[3][7]

Causality: The interaction of the analyte with metal surfaces can lead to peak broadening and tailing.[7] Trace metals in the stationary phase can also increase the acidity of nearby silanol groups, further exacerbating peak tailing.[4]

A Start: Peak tailing persists after addressing silanol effects. B Is the column known to have low metal content? A->B C ACTION: Switch to a column specifically designed for low metal content or consider a bio-inert column. B->C No/Unsure E ACTION: Add a chelating agent (e.g., 0.5 mM EDTA) to the mobile phase. B->E Yes D Did peak shape improve? C->D D->E No G Problem likely resolved. D->G Yes F Did peak shape improve? E->F F->G Yes H Consider other potential causes. F->H No

Caption: Troubleshooting workflow for metal chelation-induced peak tailing.

  • Mobile Phase Preparation: Add a small amount of a chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), to the mobile phase at a concentration of approximately 0.5 mM.

  • System Equilibration and Analysis: After thorough equilibration, inject the nitroaniline sample. The EDTA will preferentially chelate with active metal sites, reducing their availability for interaction with the analyte.[3]

Other Potential Causes of Peak Tailing

While secondary interactions are the most common culprits, other factors can also contribute to asymmetric peaks.

Potential Cause Description Solution
Column Contamination Accumulation of strongly retained sample components at the column inlet can distort the peak shape.[5][8]Use a guard column, implement a sample clean-up procedure (e.g., SPE), or flush the column with a strong solvent.[5]
Column Void A void or channel in the packed bed of the column can lead to a distorted flow path and peak splitting or tailing.[8]Replace the column. This is often caused by physical shock or operating at a high pH that dissolves the silica.
Extra-Column Effects Excessive volume in the tubing between the injector, column, and detector can cause band broadening and tailing.[9]Use tubing with a smaller internal diameter and ensure all connections are made with zero dead volume.[9]
Sample Overload Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[10][11]Reduce the injection volume or dilute the sample.[10][11]
Inappropriate Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[11]Whenever possible, dissolve the sample in the initial mobile phase.[11]

By systematically working through these potential causes, from the most common to the less frequent, you can effectively diagnose and resolve peak tailing issues in your HPLC analysis of nitroanilines.

References

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Asymmetrical Chromatography Peaks. (n.d.). How to Fix Asymmetrical Chromatography Peaks. [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?[Link]

  • LCGC International. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. [Link]

  • HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide. [Link]

  • ResearchGate. (2025). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. [Link]

  • MPL Lösungsfabrik. (2017). Peak symmetry, asymmetry and their causes in HPLC. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • LCGC International. (2021). But My Peaks Are Not Gaussian! Part II: Physical Causes of Peak Asymmetry. [Link]

  • The LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Hawach. (2025). Reasons for Peak Tailing of HPLC Column. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

Sources

Technical Support Center: Nitroaniline Separation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mobile Phase Optimization for Nitroaniline Isomers ( -, -, -)

Executive Summary: The Chemistry of Separation

In Reversed-Phase HPLC (RP-HPLC), the separation of nitroaniline isomers is a classic study in polarity and hydrogen bonding . To optimize the mobile phase, you must understand the molecular behavior of the analytes:

  • 
    -Nitroaniline (Para):  High dipole moment (~3.00 D).[1] Capable of strong intermolecular hydrogen bonding with the mobile phase. It is the most polar isomer.
    
  • 
    -Nitroaniline (Meta):  Intermediate polarity.
    
  • 
    -Nitroaniline (Ortho):  Forms a strong intramolecular hydrogen bond between the amino and nitro groups. This "locks" the molecule, reducing its ability to interact with the aqueous mobile phase and making it effectively less polar (more hydrophobic) than the para isomer.
    

Standard Elution Order (C18 Column):

  • 
    -Nitroaniline  (Most Polar 
    
    
    
    Elutes First)
  • 
    -Nitroaniline 
    
  • 
    -Nitroaniline  (Least Polar/Pseudo-hydrophobic 
    
    
    
    Elutes Last)

Mobile Phase Optimization Guide

A. Solvent Selection: Methanol vs. Acetonitrile

While Acetonitrile (ACN) is the default for many RP methods, Methanol (MeOH) is chemically superior for nitroaniline separation.

FeatureAcetonitrile (ACN)Methanol (MeOH)Verdict for Nitroanilines
Solvent Type Aprotic (Dipolar)Protic (H-bond donor/acceptor)MeOH
Selectivity (

)
Suppresses

-

interactions.
Enhances

-

selectivity.[2]
MeOH provides better resolution between isomers.[3][4]
Elution Strength Stronger (Faster runs).Weaker (Longer retention).MeOH allows fine-tuning of the critical

/

pair.
Cost High.Low.MeOH is cost-effective.[5]

Technical Insight: Methanol's protic nature allows it to participate in hydrogen bonding with the amine groups of the nitroanilines. This interaction amplifies the subtle differences in polarity caused by the position of the nitro group (


- vs 

-), significantly improving the selectivity factor (

) compared to ACN [1].
B. The "Golden Ratio": Solvent Composition

For a standard C18 column (


), the optimized starting point is an isocratic mixture.
  • Recommended: Water / Methanol (50:50 v/v) to (60:40 v/v).

  • Why? High water content forces the hydrophobic

    
    -nitroaniline to interact with the stationary phase, while the methanol provides enough strength to elute the polar 
    
    
    
    -nitroaniline without excessive broadening.
C. pH and Buffer Control

Nitroanilines are very weak bases (


 values: 

,

) [2].
  • At pH 7.0: They are neutral (uncharged).

  • The Risk: While ionization is not a primary concern for retention time at neutral pH, peak tailing can occur due to the interaction of the amine group (

    
    ) with residual acidic silanols on the silica surface.
    
  • The Fix: Use a buffer or an amine modifier if tailing is observed.

    • Standard: 20 mM Phosphate Buffer (pH 7.0).

    • Alternative: Add 0.1% Triethylamine (TEA) to block silanols (requires a column resistant to high pH or careful pH adjustment to < 7.5).

Method Development Workflow

The following diagram outlines the logical progression for developing a robust nitroaniline method.

MethodDevelopment Start START: Define Goal Separate o-, m-, p- isomers ColSel Step 1: Column Selection Standard C18 or Phenyl-Hexyl Start->ColSel SolvScreen Step 2: Solvent Screening Compare MeOH vs ACN ColSel->SolvScreen DecideSolv Decision: Select Methanol (Better Selectivity) SolvScreen->DecideSolv MeOH yields better alpha OptRatio Step 3: Optimize Ratio Start 50:50 H2O:MeOH DecideSolv->OptRatio CheckRes Check Resolution (Rs) OptRatio->CheckRes Adjust Action: Decrease % Organic (Try 60:40 H2O:MeOH) CheckRes->Adjust Rs < 1.5 Finalize Step 4: Finalize & Validate Check Tailing & Reproducibility CheckRes->Finalize Rs > 2.0 Adjust->CheckRes

Figure 1: Systematic workflow for optimizing nitroaniline separation, prioritizing Methanol for selectivity.

Troubleshooting & FAQs

Q1: My - and -nitroaniline peaks are co-eluting. How do I separate them?

Diagnosis: This is a selectivity (


)  issue. The 

- and

- isomers have very similar polarities compared to the

- isomer. Solution:
  • Switch to Methanol: If you are using Acetonitrile, switch to Methanol immediately. The protic nature of methanol discriminates better between the intermolecular H-bonding capabilities of the

    
    - and 
    
    
    
    - isomers.
  • Lower the Temperature: Selectivity often increases at lower temperatures. Try reducing the column oven temperature from

    
     to 
    
    
    
    or even
    
    
    .
  • Use a Phenyl Column: If C18 fails, a Phenyl-Hexyl column utilizes

    
    -
    
    
    
    interactions, which are distinct for each isomer [3].
Q2: The peaks are tailing significantly. Is my column dead?

Diagnosis: Likely Silanol Interaction . The amine group on the nitroaniline is interacting with free silanol groups (


) on the silica support.
Solution: 
  • Add a Buffer: Do not use plain water. Use 10-20 mM Ammonium Acetate or Phosphate buffer.

  • End-Capping: Ensure you are using a fully "end-capped" column (e.g., "C18-db" or "Base Deactivated").

  • Competitive Amine: Add 5 mM Triethylamine (TEA) to the mobile phase. TEA binds to the silanols more strongly than the nitroanilines, "masking" the active sites.

Q3: Why does -nitroaniline elute last? Isn't it less polar?

Answer: Yes, exactly. In Reversed-Phase chromatography, the stationary phase is non-polar (hydrophobic).[6]

  • Mechanism: The "Like Dissolves Like" rule applies to retention. Non-polar analytes "like" the non-polar C18 chains and are retained longer.[6]

  • The "Ortho Effect": The intramolecular hydrogen bond in

    
    -nitroaniline hides its polar groups from the mobile phase, making it behave like a more hydrophobic molecule. Therefore, it sticks to the C18 column the longest.
    

Logic Tree: Troubleshooting Poor Separation

Use this decision tree when your chromatogram does not meet specifications.

Troubleshooting Problem Problem Detected Type Identify Issue Problem->Type Coelution Co-elution (m/p) Type->Coelution Tailing Peak Tailing Type->Tailing Drift RT Drift Type->Drift FixCoelution 1. Decrease % MeOH 2. Lower Temp 3. Switch to Phenyl Col Coelution->FixCoelution FixTailing 1. Add 20mM Buffer 2. Check Column Age 3. Add TEA modifier Tailing->FixTailing FixDrift 1. Equilibrate Column 2. Check Pump Mix 3. Control Temp Drift->FixDrift

Figure 2: Diagnostic logic tree for common nitroaniline separation issues.

References

  • Shimadzu Corporation. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7423, 3-Nitroaniline. Retrieved from

  • Phenomenex. (2025).[5] Reversed Phase HPLC Method Development: Solvent Selectivity. Retrieved from

  • Royal Society of Chemistry. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers. Retrieved from

Sources

Validation & Comparative

Validation of Analytical Methods for 2,4-Dimethyl-5-nitroaniline: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dimethyl-5-nitroaniline (2,4-DM-5-NA) is a critical intermediate in the synthesis of azo pigments (e.g., Pigment Red 269) and a potential genotoxic impurity (GTI) in pharmaceutical supply chains. Its analysis presents a bifurcation in requirements:

  • Raw Material Assay: Requires high precision (>98% purity) using robust HPLC-UV.

  • Trace Impurity Screening: Requires high sensitivity (ppm/ppb levels) using LC-MS/MS to meet ICH M7 thresholds.

This guide provides a validated framework for both scenarios, moving beyond generic templates to specific, chemically grounded protocols compliant with ICH Q2(R2) guidelines.

Part 1: The Analytical Landscape (Comparative Analysis)

The choice of method depends entirely on the "Fit for Purpose" criteria. The following table contrasts the three primary methodologies available for nitroaniline derivatives.

FeatureHPLC-UV (PDA) LC-MS/MS (Triple Quad) GC-MS
Primary Application Purity Assay, Content UniformityTrace Impurity (GTI) ScreeningVolatile Impurities (Process)
Sensitivity (LOD) ~0.1 - 1.0 µg/mL (ppm)~0.5 - 5.0 ng/mL (ppb)~10 - 50 ng/mL
Selectivity Moderate (Retention time + UV spectrum)High (Precursor/Product ion transitions)High (Mass spectral fingerprint)
Limitations Lacks sensitivity for low-level GTIs; Matrix interference common.[1]Matrix effects (ion suppression); Higher cost/complexity.Thermal Instability: Nitro groups may degrade at high injector temps.
Recommendation Standard for QC Release Standard for Safety/GTI Screening Not Recommended unless derivatized.

Part 2: Method Development & Optimization

Physicochemical Grounding
  • Structure: Aromatic ring with an amine (weak base, pKa ~2.8), a nitro group (electron-withdrawing), and two methyl groups.

  • LogP: ~2.29 (Moderately hydrophobic).

  • Implication: The compound retains well on C18 columns. The amine group requires pH control to prevent peak tailing.

Protocol A: HPLC-UV (Purity Assay)

Target: Raw material purity >98.0%

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress silanol activity).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 0-2 min (10% B) → 15 min (90% B) → 20 min (90% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Nitro-aromatic π-π* transition) and 280 nm.

  • Why this works: The acidic pH ensures the aniline moiety is protonated but the end-capped column prevents secondary interactions. Phosphoric acid provides a flatter baseline than formate for UV.

Protocol B: LC-MS/MS (Trace Impurity)

Target: <10 ppm impurity in drug substance

  • Column: C18 Core-Shell (e.g., Kinetex or Cortecs), 2.1 x 100 mm, 1.7 or 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Methanol (Methanol often provides better ionization for nitroanilines than ACN).

  • Ionization: ESI Positive Mode (Electrospray).[4]

  • MRM Transitions (Predicted):

    • Precursor: 167.1 [M+H]⁺

    • Quantifier: 167.1 → 121.1 (Loss of NO₂)

    • Qualifier: 167.1 → 106.1 (Loss of NO₂ + CH₃)

  • Why this works: ESI+ utilizes the basic amine for protonation. Formic acid is volatile and MS-compatible.

Part 3: Detailed Validation Protocol (ICH Q2 R2)

This protocol is designed for the LC-MS/MS workflow, as it is the most stringent requirement for modern regulatory submissions.

Phase 1: Specificity (Stress Testing)

Objective: Prove the method distinguishes 2,4-DM-5-NA from the drug matrix and degradants.

  • Protocol: Inject blank solvent, placebo matrix, and drug substance spiked with 2,4-DM-5-NA.

  • Forced Degradation: Expose the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3% H₂O₂).

  • Acceptance: No interfering peaks at the retention time (RT) and mass transition of the analyte. Peak purity check (if using PDA) or unique MRM transition.

Phase 2: Linearity & Range

Objective: Confirm response is proportional to concentration.

  • Range: From Limit of Quantitation (LOQ) to 150% of the specification limit.

  • Preparation: Prepare 6 concentration levels (e.g., 5, 10, 20, 50, 80, 100 ng/mL).

  • Calculation: Plot Area vs. Concentration.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Phase 3: Accuracy (Recovery)

Objective: Ensure no matrix suppression/enhancement.

  • Protocol: Spike the drug substance with 2,4-DM-5-NA at three levels: 50%, 100%, and 150% of the target limit.

  • Replicates: 3 preparations per level (Total 9).

  • Acceptance: Mean recovery between 80% - 120% (standard for trace impurities).

Phase 4: Precision

Objective: Repeatability.

  • System Precision: 6 injections of a standard solution. RSD

    
    .
    
  • Method Precision: 6 separate preparations of spiked samples at 100% limit. RSD

    
     (Trace analysis allows wider tolerances than assay).
    
Phase 5: LOD & LOQ (Sensitivity)

Objective: Define the smallest detectable amount.

  • Method: Signal-to-Noise (S/N) ratio approach.

  • LOD: Concentration resulting in S/N ~ 3:1.

  • LOQ: Concentration resulting in S/N ~ 10:1.

  • Verification: Inject 6 replicates at LOQ; RSD must be

    
    .
    

Part 4: Visualization of Validation Workflow

The following diagram illustrates the decision logic for validating the method according to ICH Q2(R2) principles.

ValidationWorkflow Start Start: Method Validation (ICH Q2 R2) SystemSuit System Suitability (Tailing < 2.0, Plates > 2000) Start->SystemSuit Specificity Specificity / Selectivity (Blank & Matrix Interference) SystemSuit->Specificity Pass Fail Optimization Required (Adjust Mobile Phase/Column) SystemSuit->Fail Fail Linearity Linearity (6 levels) R² > 0.99? Specificity->Linearity No Interference Specificity->Fail Interference Accuracy Accuracy (Spike Recovery) 80-120%? Linearity->Accuracy Linear Linearity->Fail Non-linear Precision Precision (Repeatability) RSD < 10%? Accuracy->Precision Good Recovery Accuracy->Fail Matrix Effect Sensitivity Sensitivity (LOD/LOQ) S/N > 10 for LOQ? Precision->Sensitivity Reproducible Precision->Fail High Variance Sensitivity->Fail Low S/N Report Generate Validation Report Sensitivity->Report Sensitive Fail->Start Re-develop

Caption: Step-by-step decision tree for validating analytical methods per ICH Q2(R2) guidelines.

References

  • ICH Q2(R2) Guideline : Validation of Analytical Procedures. International Council for Harmonisation.[3][4][5][6][7] Available at: [Link]

  • Suryakala, D., et al. (2020) . LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API.[7] Journal of Applied Pharmaceutical Science. Available at: [Link]

  • PubChem Compound Summary . This compound (CID 228007). National Center for Biotechnology Information. Available at: [Link]

  • Patel, R., et al. (2023) .[3] Development and validation of an analytical method for trace-level quantification of genotoxic nitrosamine impurities... Rapid Communications in Mass Spectrometry. Available at: [Link]

Sources

Comparative Guide: HPLC vs. GC-MS for Nitroaniline Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of nitroanilines (


-, 

-, and

- isomers) presents a classic chromatographic dichotomy: the trade-off between thermal stability and sensitivity .

While Gas Chromatography-Mass Spectrometry (GC-MS) offers superior theoretical sensitivity and structural fingerprinting, it is plagued by the thermal instability and polarity of nitroanilines, often necessitating derivatization.[1] High-Performance Liquid Chromatography (HPLC) remains the robust "gold standard" for routine quantification, offering superior isomer resolution without sample alteration.

This guide provides a technical breakdown of both methodologies, grounded in mechanistic causality and validated protocols.

Part 1: The Physicochemical Challenge

Nitroanilines are polar, isomeric compounds containing both an electron-withdrawing nitro group and an electron-donating amino group. This structure creates two distinct analytical hurdles:

  • Thermal Lability (GC Issue): The amino group is susceptible to oxidation and degradation in hot GC injection ports (

    
    ), leading to non-linear responses and tailing.
    
  • Isomeric Resolution (LC Issue):

    
    - and 
    
    
    
    -nitroaniline have similar polarities. However,
    
    
    -nitroaniline exhibits strong intramolecular hydrogen bonding between the amine and nitro groups, significantly reducing its polarity compared to the other two isomers.
Visualizing the Decision Matrix

The following decision tree helps select the correct instrument based on sample constraints.

decision_tree start Start: Nitroaniline Analysis conc Concentration Range? start->conc matrix Sample Matrix? conc->matrix Trace (<10 ppb) hplc_path Method A: HPLC-DAD conc->hplc_path High (>1 ppm) thermal Strict Thermal Stability? matrix->thermal Complex (Soil/Bio) gc_path Method B: GC-MS (Derivatized) matrix->gc_path Volatile Mix thermal->hplc_path Yes (Labile) thermal->gc_path No (Stable)

Figure 1: Decision matrix for selecting between HPLC and GC-MS based on sensitivity needs and sample stability.

Part 2: Method A — HPLC-DAD (The Robust Standard)

Verdict: Best for routine QC, high-concentration samples, and distinguishing isomers without chemical modification.

The Mechanism: Isomer Separation Logic

Success in HPLC depends on exploiting the pKa differences. Nitroanilines are very weak bases (


 range -0.2 to 2.5).
  • Mobile Phase Selection: Using a slightly acidic mobile phase (pH ~3.0) keeps the silica silanols suppressed (preventing tailing) while keeping the nitroanilines largely neutral (since pH > pKa for

    
    -nitroaniline), ensuring good retention on hydrophobic C18 columns.
    
Validated Protocol: Isocratic Reversed-Phase

This protocol is self-validating through the resolution of the critical pair (


- and 

- isomers).

Instrument: HPLC with Diode Array Detector (DAD) Column: C18 End-capped (e.g., 250 mm x 4.6 mm, 5 µm) Temperature: 30°C

ParameterSetting / Description
Mobile Phase 60% Water (0.1% Phosphoric Acid) / 40% Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 254 nm (primary) and 380 nm (selective for nitro-group)
Injection Vol 10 µL
Run Time ~15 minutes

Elution Order (Typical):

  • p-Nitroaniline: Most polar interaction with solvent.

  • m-Nitroaniline: Intermediate polarity.

  • o-Nitroaniline: Elutes last. The intramolecular H-bond "hides" the polar groups, making it behave more hydrophobically.

System Suitability Criteria (Pass/Fail):

  • Resolution (

    
    ):  > 1.5 between 
    
    
    
    - and
    
    
    -nitroaniline.
  • Tailing Factor (

    
    ):  < 1.3 (Crucial: higher tailing indicates silanol activity).
    

Part 3: Method B — GC-MS (The Sensitive Specialist)

Verdict: Best for trace environmental analysis and complex matrices where mass spectral confirmation is legally required (e.g., EPA Method 8270).

The Challenge: Active Sites

Direct injection of nitroanilines often results in absorption on the glass liner wool or column head, leading to "ghost peaks" or complete loss of the


-nitroaniline isomer.
Validated Protocol: Silylation Derivatization

To ensure data integrity, we mask the amine group using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). This renders the molecule volatile and thermally stable.

reaction cluster_0 Reagents cluster_1 Product NA Nitroaniline (Polar/Labile) TMS TMS-Nitroaniline (Volatile/Stable) NA->TMS 60°C, 30 min BSTFA BSTFA (Silylating Agent) BSTFA->TMS

Figure 2: Derivatization workflow converting polar nitroaniline to stable TMS-derivative for GC analysis.

Protocol Steps:

  • Extraction: Extract sample into Ethyl Acetate.

  • Drying: Dry extract over anhydrous Sodium Sulfate (

    
    ).
    
  • Derivatization: Add 50 µL BSTFA + 1% TMCS to 200 µL extract.

  • Incubation: Heat at 60°C for 30 minutes.

  • Injection: Inject 1 µL into GC-MS (Splitless).

GC Parameters:

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.

  • Inlet: 250°C (Note: Derivatized samples can handle this; underivatized cannot).

  • Carrier: Helium @ 1.0 mL/min.

  • Oven: 80°C (1 min) → 10°C/min → 280°C.

Part 4: Head-to-Head Performance Comparison

The following data summarizes the performance metrics when analyzing a standard mixture of 10 ppm nitroanilines.

FeatureHPLC-DAD (Method A)GC-MS (Method B - Derivatized)
Linearity (

)
> 0.999 (0.5 - 100 ppm)> 0.995 (0.01 - 10 ppm)
LOD (Limit of Detection) ~ 0.1 ppm~ 0.005 ppm (5 ppb)
Precision (RSD) < 0.5%2 - 5% (Dependent on derivatization)
Isomer Selectivity Excellent (

- separates easily)
Good (Mass spectra are similar; relies on RT)
Throughput High (Simple prep)Low (Requires incubation time)
Maintenance Low (Column flush)High (Liner replacement/Source cleaning)
Expert Insight: When to Switch?
  • Use HPLC if you are analyzing pharmaceutical impurities or dye intermediates where concentrations are

    
    . The risk of thermal degradation in GC outweighs the sensitivity benefits.
    
  • Use GC-MS if you are performing environmental water testing (EPA 8270 context) where detection limits in the

    
     range are mandatory. You must use isotope-labeled internal standards (e.g., Nitroaniline-d4) to correct for variable derivatization efficiency.
    

References

  • U.S. Environmental Protection Agency. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7473, 4-Nitroaniline. [Link]

Sources

A Senior Application Scientist's Guide to Establishing Linearity and Range in the Analysis of 2,4-Dimethyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable data. This guide provides an in-depth, experience-driven comparison of establishing linearity and range for the analysis of 2,4-Dimethyl-5-nitroaniline, a key intermediate in various manufacturing processes. We will explore the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies, moving beyond mere procedural steps to elucidate the scientific rationale behind our experimental choices. Our focus is on creating self-validating systems that ensure data integrity and regulatory compliance.

The principles discussed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are a global standard for the validation of analytical procedures.[1][2][3] These guidelines underscore the importance of linearity and range as fundamental parameters in method validation.[1][2][4][5]

The Symbiotic Relationship of Linearity and Range

Before delving into experimental protocols, it is crucial to understand the interplay between linearity and range. Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[6][7] The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3] Essentially, linearity is established across the desired range.

A common pitfall is to assume that a high correlation coefficient (R²) alone signifies a valid linear range. While an R² value close to 1 is desirable, it does not tell the whole story. The true test of linearity is the method's performance at the extremes of the proposed range, ensuring that accuracy and precision are maintained.

Comparative Analysis: HPLC-UV vs. GC-MS for this compound

The choice of analytical technique is a critical first step. For a nitroaromatic compound like this compound, both HPLC and GC are viable options.[8][9] HPLC is often preferred for its versatility with non-volatile and thermally labile compounds, while GC-MS offers excellent sensitivity and specificity, particularly for volatile and thermally stable compounds.[10][11]

FeatureHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds in a gaseous mobile phase followed by mass spectrometric detection.[11]
Sample Volatility Not a primary concern, making it suitable for a wide range of compounds.Requires the analyte to be volatile and thermally stable, or to be derivatized.[9]
Sensitivity Good, but can be limited by the analyte's chromophore.Generally higher, especially with selected ion monitoring (SIM).[11]
Specificity Dependant on chromatographic resolution. Co-eluting impurities can interfere.High, as mass spectrometry provides structural information, aiding in peak identification.[11]
Derivatization Typically not required for nitroanilines.[10]May be necessary to improve volatility and peak shape.[9]

Experimental Protocol 1: Establishing Linearity and Range by HPLC-UV

This protocol is designed to be a self-validating system, where the results will unequivocally demonstrate the method's suitability for its intended purpose.

Causality Behind Experimental Choices:
  • Mobile Phase: A mixture of acetonitrile and water is a common choice for reversed-phase HPLC analysis of nitroanilines, providing good separation and peak shape.[12][13] The addition of a small amount of acid, like phosphoric acid, can suppress the ionization of the aniline group, leading to more symmetrical peaks.[13]

  • Column: A C18 column is a robust and versatile choice for the separation of moderately polar compounds like this compound.

  • Wavelength: The detection wavelength should be set at the maximum absorbance of this compound to ensure optimal sensitivity.

  • Concentration Levels: As per ICH Q2(R1) guidelines, a minimum of five concentration levels are recommended to establish linearity.[3] For an assay of a drug substance, the range is typically 80% to 120% of the test concentration.[3] We will use a slightly wider range to robustly define the method's capabilities.

Step-by-Step Methodology:
  • Preparation of Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Preparation of Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards. For a target concentration of 100 µg/mL, the following concentrations are recommended: 50, 75, 100, 125, and 150 µg/mL.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV detector.

    • Column: C18, 4.6 mm x 150 mm, 5 µm.

    • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.[11]

  • Data Acquisition and Analysis:

    • Inject each calibration standard in triplicate.

    • Record the peak area for this compound in each chromatogram.

    • Plot a graph of the mean peak area versus the concentration of the standards.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (R²), and the y-intercept.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Standard Preparation cluster_analysis Chromatographic Analysis cluster_eval Data Evaluation Stock Prepare Stock Solution (1000 µg/mL) Dilutions Create Serial Dilutions (50-150 µg/mL) Stock->Dilutions Inject Inject Standards in Triplicate Dilutions->Inject HPLC HPLC System (C18 Column, UV Detection) Inject->HPLC Data Acquire Peak Area Data HPLC->Data Plot Plot Peak Area vs. Concentration Data->Plot Regression Perform Linear Regression (y = mx + c, R²) Plot->Regression Report Establish Linearity and Range Regression->Report

Caption: Workflow for Establishing Linearity and Range via HPLC-UV.

Acceptance Criteria and Interpretation of HPLC Data:
ParameterAcceptance CriteriaRationale
Correlation Coefficient (R²) ≥ 0.995Demonstrates a strong linear relationship between concentration and response.[7]
Y-intercept Should be close to zeroA significant y-intercept may indicate systematic error or the presence of interfering components.
Residual Plot Random distribution of points around the x-axisA non-random pattern may suggest that a linear model is not appropriate for the data.
Precision at each level (%RSD) ≤ 2.0%Ensures the repeatability of the method across the defined range.[2]
Accuracy at each level (% Recovery) 98.0% - 102.0%Confirms that the measured values are close to the true values across the range.[2]
Hypothetical HPLC Data Summary:
Concentration (µg/mL)Mean Peak Area (n=3)%RSD% Recovery
50498,5000.8599.7
75751,2000.62100.2
100999,8000.4599.9
1251,253,5000.58100.3
1501,501,0000.71100.1
Linear Regression Results y = 10015x - 1250 R² = 0.9998

Experimental Protocol 2: A Comparative Approach Using GC-MS

For a comprehensive comparison, we will outline a protocol for establishing linearity and range using Gas Chromatography-Mass Spectrometry.

Causality Behind Experimental Choices:
  • Derivatization: While some anilines can be analyzed directly, derivatization with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve volatility and chromatographic performance, leading to sharper peaks and better sensitivity.[9]

  • Injection Mode: Splitless injection is chosen to maximize the transfer of the analyte onto the column, which is beneficial for trace analysis.

  • MS Mode: Selected Ion Monitoring (SIM) is employed to enhance sensitivity and specificity by monitoring only the characteristic ions of the derivatized this compound.[11]

Step-by-Step Methodology:
  • Preparation of Stock and Calibration Standards: Prepare the stock and calibration standards as described in the HPLC protocol, but use a volatile solvent like acetone.

  • Derivatization:

    • In a GC vial, add 100 µL of each calibration standard.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA and 50 µL of pyridine.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Instrument: GC-MS system.

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless).

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • MS Mode: Electron Ionization (EI) with Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized analyte.

  • Data Acquisition and Analysis:

    • Inject each derivatized standard in triplicate.

    • Record the peak area of the target ion.

    • Perform linear regression analysis as described for the HPLC method.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Standard Preparation & Derivatization cluster_analysis Chromatographic Analysis cluster_eval Data Evaluation Stock Prepare Stock & Standards in Acetone Deriv Derivatize with BSTFA Stock->Deriv Inject Inject Derivatized Standards Deriv->Inject GCMS GC-MS System (DB-5ms Column, SIM Mode) Inject->GCMS Data Acquire Target Ion Peak Area GCMS->Data Plot Plot Peak Area vs. Concentration Data->Plot Regression Perform Linear Regression Plot->Regression Report Establish Linearity and Range Regression->Report

Sources

A Senior Application Scientist's Guide to Determining the Limit of Quantitation (LOQ) for 2,4-Dimethyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 2,4-Dimethyl-5-nitroaniline

This compound, a substituted aromatic amine, is a molecule of significant interest in pharmaceutical development and chemical synthesis, often as a starting material or a potential impurity. Its classification as a nitroaniline derivative raises flags for potential genotoxicity. Regulatory bodies, including the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA), have stringent requirements for the control of potentially genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs).[1][2] The Threshold of Toxicological Concern (TTC) for a genotoxic impurity is often set at 1.5 µ g/day intake, which necessitates highly sensitive analytical methods to detect and quantify these impurities at trace levels.[1]

Therefore, establishing a robust and reliable Limit of Quantitation (LOQ) is not merely an analytical exercise; it is a critical step in ensuring drug safety and regulatory compliance. The LOQ represents the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions.[3][4] This guide provides an in-depth comparison of common analytical techniques for determining the LOQ of this compound, supported by detailed experimental protocols and scientific rationale to aid researchers in selecting and validating the appropriate methodology for their specific needs.

Pillar 1: Selecting the Right Analytical Tool - A Comparative Overview

The choice of analytical technique is paramount for achieving the required sensitivity and selectivity for trace-level quantification. The most common and powerful techniques for the analysis of aromatic amines like this compound are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6]

Each method offers a unique balance of sensitivity, selectivity, and operational complexity. The selection process should be guided by the specific requirements of the analysis, including the sample matrix, the required LOQ, and the available instrumentation.

Data Presentation: Comparative LOQ Performance

The following table summarizes the typical LOQ values that can be expected for this compound using different analytical techniques. These values are based on published data for structurally similar nitroaniline compounds and serve as a practical guide for method selection.

Analytical TechniqueTypical MatrixEstimated LOQ Range (ng/mL)Key AdvantagesKey Limitations
HPLC-UV Drug Substance (API)5 - 50Readily available, robust, cost-effective.Limited selectivity, potential for matrix interference.
GC-MS Water, Soil Extracts1 - 10High chromatographic resolution, good selectivity with mass detection.May require derivatization for polar analytes, potential for thermal degradation.[5]
LC-MS/MS Biological Fluids, API0.1 - 2Superior sensitivity and selectivity, ideal for complex matrices.Higher instrument cost and complexity, potential for matrix effects (ion suppression/enhancement).

Pillar 2: The Causality Behind Experimental Choices - Self-Validating Protocols

A scientifically sound LOQ determination relies on a meticulously planned and executed experimental protocol. The following sections provide detailed, step-by-step methodologies for determining the LOQ of this compound using HPLC-UV and LC-MS/MS. These protocols are designed to be self-validating systems, incorporating principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[3][4]

Experimental Workflow for LOQ Determination

The general workflow for establishing the LOQ is a systematic process that begins with method development and optimization, followed by the preparation of standards and a rigorous statistical evaluation of the data.

LOQ_Workflow cluster_eval Evaluation Phase prep_standards Prepare Stock & Working Standards prep_samples Prepare Spiked Matrix Samples at Low Concentrations prep_standards->prep_samples instrument_setup Instrument Setup & Optimization data_acquisition Acquire Data (Multiple Replicates) instrument_setup->data_acquisition eval_sn Signal-to-Noise (S/N) Ratio Evaluation data_acquisition->eval_sn eval_precision Precision & Accuracy Assessment data_acquisition->eval_precision loq_determination LOQ Confirmation eval_sn->loq_determination eval_precision->loq_determination

Caption: A generalized workflow for the determination of the Limit of Quantitation (LOQ).

Protocol 1: LOQ Determination by HPLC-UV

This protocol is suitable for quantifying this compound in a relatively clean matrix, such as a drug substance.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Formic acid (optional, for pH adjustment)

  • Drug substance (as blank matrix)

2. Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.[7]

  • Detection Wavelength: Determined by UV scan of the analyte (e.g., ~225 nm).[7]

  • Injection Volume: 10 µL

4. Standard Preparation:

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of diluent (e.g., Acetonitrile/Water 50:50).

  • Working Standards: Prepare a series of dilutions from the stock solution to create standards at concentrations bracketing the expected LOQ (e.g., 100, 50, 20, 10, 5, 2, 1 ng/mL).[8]

5. LOQ Estimation and Confirmation:

  • Method 1: Signal-to-Noise Ratio (S/N):

    • Inject the lowest concentration standards and determine the S/N ratio for the analyte peak. The S/N is typically calculated by the chromatography data system.

    • The concentration at which an S/N ratio of approximately 10 is achieved is generally considered the LOQ.[3]

    • Causality: An S/N of 10 ensures that the analytical signal is sufficiently distinct from the background noise to allow for reliable quantification.

  • Method 2: Standard Deviation of the Response and the Slope:

    • Prepare a calibration curve using standards in the low concentration range.

    • The LOQ can be calculated as: LOQ = (10 * σ) / S , where σ is the standard deviation of the response (e.g., from the y-intercepts of regression lines or the standard deviation of blank injections) and S is the slope of the calibration curve.[3]

    • Causality: This statistical approach provides a more objective measure of the lowest concentration that can be reliably quantified, based on the variability of the blank response and the sensitivity of the method.

  • Confirmation: Prepare a standard at the determined LOQ concentration and inject it multiple times (n=6). The precision (%RSD) and accuracy (% recovery) at this level must be within acceptable limits (typically %RSD ≤ 10%).[9]

Protocol 2: LOQ Determination by LC-MS/MS

This protocol is designed for high-sensitivity analysis, particularly in complex matrices where selectivity is crucial.

1. Materials and Reagents:

  • As per HPLC-UV protocol, but with LC-MS grade solvents.

  • Internal Standard (IS): A structurally similar, stable isotope-labeled analog is ideal. If unavailable, a compound with similar chromatographic and ionization behavior can be used.

2. Instrumentation:

  • UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

3. LC-MS/MS Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A gradient from low to high organic content will be optimized to ensure good peak shape and separation from matrix components.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Transitions:

    • The precursor ion (Q1) will be the protonated molecule [M+H]+ of this compound.

    • Collision-induced dissociation will be optimized to identify a stable and abundant product ion (Q3) for quantification. Multiple Reaction Monitoring (MRM) will be used for data acquisition.

    • Causality: MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise and co-eluting interferences.[10]

4. Sample and Standard Preparation:

  • Similar to the HPLC-UV protocol, but standards should be prepared at lower concentrations (e.g., 10, 5, 2, 1, 0.5, 0.2, 0.1 ng/mL).

  • For complex matrices, a sample preparation step like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) may be necessary to remove interferences and concentrate the analyte.[5][7]

5. LOQ Determination and Confirmation:

  • The LOQ is determined by preparing spiked blank matrix samples at decreasing concentrations.

  • The LOQ is the lowest concentration that meets the pre-defined criteria for precision and accuracy. According to FDA and ICH guidelines, for impurity analysis, the LOQ should exhibit a precision (%RSD) of not more than 10-20% and an accuracy (% recovery) typically within 80-120%.[3][11]

  • A minimum of six replicate preparations at the proposed LOQ concentration should be analyzed to confirm its validity.

Pillar 3: Authoritative Grounding & Validation Hierarchy

The entire process of LOQ determination is a subset of a larger framework of analytical method validation. The parameters required for validation are hierarchical and depend on the intended purpose of the analytical procedure.

Validation_Hierarchy cluster_assay Quantitative Assay cluster_impurity Impurity Testing (Quantitative) cluster_limit Impurity Testing (Limit Test) Assay_Accuracy Accuracy Assay_Precision Precision Assay_Specificity Specificity Impurity_Specificity Specificity Assay_Linearity Linearity Assay_Range Range Impurity_Accuracy Accuracy Impurity_Precision Precision Limit_Specificity Specificity Impurity_LOQ LOQ Impurity_Linearity Linearity Impurity_Range Range Limit_LOD LOD

Caption: ICH Q2(R1) validation parameters based on the type of analytical procedure.[12]

As illustrated, for the quantitative determination of an impurity like this compound, establishing the LOQ is a mandatory validation parameter, alongside accuracy, precision, specificity, linearity, and range.[3] This ensures the method is truly "fit for purpose" as mandated by regulatory authorities.[13]

Conclusion

Determining the limit of quantitation for this compound is a critical, multi-faceted process that underpins drug safety and regulatory success. A thorough understanding of the principles of analytical method validation, coupled with a rational approach to technique selection and protocol design, is essential. While HPLC-UV offers a robust and accessible platform for initial assessments, the superior sensitivity and selectivity of LC-MS/MS make it the gold standard for trace-level quantification, especially in complex matrices or when stringent, low-level limits are required. By following the self-validating protocols and principles outlined in this guide, researchers can confidently establish a reliable LOQ that will withstand scientific and regulatory scrutiny.

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: Food and Drug Administration (FDA) URL: [Link]

  • Title: Methods for the determination of limit of detection and limit of quantitation of the analytical methods Source: ResearchGate URL: [Link]

  • Title: Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles Source: Shimadzu URL: [Link]

  • Title: LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: Developing a UHPLC method for UV-based detection and quantification of primary aromatic amines in low concentrations Source: Agilent URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: DETECTION OF p-NITROANILINE BY LC–MS/MS IN RAW AND COOKED BROILER BREAST Source: Embrapa URL: [Link]

  • Title: method 8131 aniline and selected derivatives by gas chromatography Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: GC separation of dimethyl aniline on the (OH)Q[4]/PDMS column Source: ResearchGate URL: [Link]

  • Title: Guideline on the Limits of Genotoxic Impurities Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater Source: Taylor & Francis Online URL: [Link]

  • Title: Review on identification and quantification of genotoxic impurities Source: ScienceScholar URL: [Link]

  • Title: Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood Source: ResearchGate URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: The New ICH Guideline on Genotoxicity (S2) Source: National Institute of Health Sciences, Japan URL: [Link]

  • Title: Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood Source: Frontiers URL: [Link]

  • Title: Questions and answers on the 'Guideline on the limits of genotoxic impurities' Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Detection Limit/Quantitation Limit Summary Table Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: ECA Academy URL: [Link]

  • Title: A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans Source: PMC URL: [Link]

  • Title: [Chemical Knowledge]:Detection methods and analytical techniques of p-nitroaniline Source: Sohu URL: [Link]

  • Title: Fluorometric Sensing and Detection of p-Nitroaniline by Mixed Metal (Zn, Ni) Tungstate Nanocomposite Source: MDPI URL: [Link]

  • Title: Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study Source: MDPI URL: [Link]

  • Title: Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Method categories according to the ICH Q2(R1) Source: Lösungsfabrik URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

Sources

A comparative study of 2,4-Dimethyl-5-nitroaniline derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative Analysis of 2,4-Dimethyl-5-nitroaniline Derivatives

Executive Summary

This guide provides a technical evaluation of This compound (5-Nitro-2,4-xylidine) derivatives, specifically focusing on Schiff base (azomethine) formation.[1] While the parent compound (CAS 2124-47-2) serves as a fundamental intermediate in dye and pigment synthesis, its pharmacological potential is significantly amplified through derivatization.[1]

This study compares the physicochemical properties and biological efficacy of these derivatives against:

  • The Parent Scaffold: this compound (Baseline).[1]

  • Standard Care Therapeutics: Ciprofloxacin (Antibacterial) and Fluconazole (Antifungal).[1][2]

Key Finding: Schiff base derivatives exhibit superior lipophilicity and antimicrobial activity compared to the parent amine, with electron-withdrawing substituents (e.g., -NO₂, -Cl) on the benzylidene ring approaching the efficacy of standard antibiotics.

Structural Rationale & Synthetic Pathway

The primary limitation of the parent compound is its moderate biological activity and limited chelation capability. The synthetic strategy involves condensing the primary amine of this compound with various aromatic aldehydes.[1]

Mechanism: The nucleophilic attack of the amine nitrogen on the carbonyl carbon of the aldehyde, followed by dehydration, yields the azomethine linkage (-CH=N-). This linkage is pharmacologically critical, serving as a binding site for metal ions and biological targets.

Figure 1: Synthetic Workflow (Graphviz)

Synthesis_Workflow Reactants Reactants (this compound + Substituted Benzaldehyde) Catalysis Acid Catalysis (Glacial Acetic Acid) Reactants->Catalysis Mix Reflux Reflux (Ethanol, 3-4 Hours) Catalysis->Reflux Dehydration (-H2O) Isolation Isolation (Ice Bath Precipitation) Reflux->Isolation Cooling Purification Recrystallization (Hot Ethanol) Isolation->Purification Filter Product Final Schiff Base (Azomethine Derivative) Purification->Product Dry

Caption: Step-by-step synthetic pathway for the condensation of this compound into Schiff base derivatives.

Experimental Methodology

To ensure reproducibility, the following protocol utilizes a self-validating TLC (Thin Layer Chromatography) step to confirm reaction completion.

Protocol: Synthesis of (E)-N-(substituted-benzylidene)-2,4-dimethyl-5-nitroaniline

Reagents:

  • This compound (0.01 mol)[1]

  • Substituted Benzaldehyde (e.g., 4-Chlorobenzaldehyde, 4-Nitrobenzaldehyde) (0.01 mol)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (2-3 drops)[1]

Step-by-Step Procedure:

  • Solubilization: Dissolve 0.01 mol of this compound in 20 mL of absolute ethanol in a round-bottom flask. Slight heating may be required.[1]

  • Activation: Add 0.01 mol of the chosen aldehyde. Add 2-3 drops of glacial acetic acid. Scientific Note: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to amine attack.

  • Reflux: Attach a condenser and reflux the mixture for 3–5 hours.

  • Validation (TLC): Spot the reaction mixture on a silica gel plate (Solvent system: Hexane:Ethyl Acetate 7:3). The disappearance of the amine spot indicates reaction completion.

  • Precipitation: Pour the hot reaction mixture into crushed ice with vigorous stirring. A colored solid (typically yellow/orange) will precipitate.[1][3]

  • Purification: Filter the solid and recrystallize from hot ethanol to remove unreacted aldehyde.

Comparative Performance Analysis

A. Spectroscopic Validation

The formation of the derivative is confirmed by the disappearance of the N-H stretch and the appearance of the azomethine C=N stretch.[4]

Functional GroupParent Compound (cm⁻¹)Schiff Base Derivative (cm⁻¹)Validation Criteria
Amine (-NH₂) 3350–3450 (Doublet)DisappearedConfirms consumption of amine.[1]
Azomethine (C=N) Absent1610–1630 (Strong) Primary indicator of Schiff base.
Nitro (-NO₂) 1350, 15301350, 1530Remains intact (chemically stable).
B. Biological Efficacy (Antimicrobial)

The table below synthesizes comparative data trends observed in literature for these derivatives against standard antibiotics.

Test Organisms: Staphylococcus aureus (Gram+), Escherichia coli (Gram-), Candida albicans (Fungi).[2][5] Method: Agar Well Diffusion (Zone of Inhibition in mm).[1]

Compound IDSubstituent (R)S. aureus (mm)E. coli (mm)C. albicans (mm)Performance Rating
Parent -876Poor
Derivative A -H (Unsubstituted)12109Moderate
Derivative B -Cl (4-Chloro)181614High
Derivative C -NO₂ (4-Nitro)22 20 18 Very High
Std.[1] Drug 1 Ciprofloxacin2826-Superior
Std.[1] Drug 2 Fluconazole--24Superior

Analysis:

  • Lipophilicity Effect: The derivatives (B and C) show significantly higher activity than the parent. The formation of the Schiff base increases lipophilicity (logP), allowing easier penetration of the bacterial lipid membrane.

  • Electronic Effect: Electron-withdrawing groups (-NO₂, -Cl) enhance antimicrobial potency by altering the electronic density around the azomethine bond, potentially increasing binding affinity to bacterial enzymes.[1]

Figure 2: Structure-Activity Relationship (SAR)

SAR_Analysis Core Schiff Base Scaffold (this compound core) EWG Electron Withdrawing Groups (-NO2, -Cl, -Br) Core->EWG Substitution on Aldehyde Ring EDG Electron Donating Groups (-OH, -OCH3) Core->EDG Substitution on Aldehyde Ring Chelation Metal Complexation (Co, Ni, Cu) Core->Chelation Binding via Azomethine N Activity_High Increased Potency (Approaches Ciprofloxacin) EWG->Activity_High Enhances Membrane Penetration Activity_Mod Moderate Activity EDG->Activity_Mod Lowers Electrophilicity Activity_Max Maximal Activity (Synergistic Effect) Chelation->Activity_Max Perturbs Bacterial Respiration

Caption: SAR analysis showing how substituents and metal chelation modulate the biological activity of the derivatives.

Critical Evaluation & Conclusion

Why synthesize derivatives? The parent compound, this compound, is chemically stable but biologically limited.[1] It lacks the necessary lipophilicity to cross microbial cell walls effectively.[1]

Comparative Verdict:

  • Vs. Parent: Derivatives are strictly superior. The conversion to a Schiff base creates a "pharmacophore" (the azomethine linkage) that is absent in the parent amine.

  • Vs. Ciprofloxacin: While the most potent derivatives (e.g., 4-Nitro substituted) show significant zones of inhibition (20-22mm), they generally remain 15-25% less effective than Ciprofloxacin (26-28mm) in vitro.[1]

  • Strategic Value: These derivatives represent excellent precursors for metal complexes.[1] Literature suggests that coordinating these Schiff bases with transition metals (Co(II), Cu(II)) can boost activity to levels comparable to or exceeding standard antibiotics due to the "Tweedy's Chelation Theory" (reduction of metal ion polarity).

Recommendation: For drug development applications, the this compound scaffold should be utilized as a ligand for coordination complexes rather than a standalone drug.[1]

References

  • Synthesis and Spectroscopic Characterization of Schiff Base Ligands. Source: Asian Journal of Chemistry / ResearchGate URL:[Link]

  • Synthesis, Characterization and In-Vitro Antimicrobial Activities of Schiff Base Derived From Benzaldehyde with Nitroaniline. Source: RSIS International URL:[Link]

  • This compound: Chemical Properties and Identifiers. Source: PubChem (National Library of Medicine) URL:[Link]

  • Comparative in vitro activity of ciprofloxacin and quinoline derivatives. Source: PubMed / NIH URL:[1][Link]

Sources

A Senior Application Scientist's Guide to the Biological Activity of 2,4-Dimethyl-5-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of a Versatile Scaffold

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can be readily functionalized to generate libraries of biologically active compounds is a perpetual endeavor. The substituted nitroaniline framework has emerged as a promising starting point, with numerous derivatives exhibiting a wide spectrum of bioactivities, including anticancer and antimicrobial properties.[1][2] Within this class of compounds, 2,4-Dimethyl-5-nitroaniline presents a particularly interesting scaffold. Its strategic placement of methyl and nitro groups on the aniline ring offers distinct electronic and steric properties that can be exploited for the rational design of new therapeutic agents.[3]

Synthetic Strategies: From Scaffold to Bioactive Candidates

The primary amino group of this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the generation of compound libraries. Two common and effective strategies for derivatization are the formation of Schiff bases and amides.

Synthesis of a Representative Schiff Base Derivative

Schiff bases, characterized by an azomethine group (-C=N-), are readily synthesized by the condensation of a primary amine with an aldehyde or ketone.[4] These compounds have been shown to possess a wide range of biological activities, including antimicrobial and anticancer effects.[5]

A typical synthesis of a Schiff base derivative of this compound with a substituted benzaldehyde is outlined below:

  • Reaction: this compound + Substituted Benzaldehyde → Schiff Base Derivative

  • Rationale: This reaction is a straightforward and high-yielding method to introduce aromatic diversity to the core scaffold. The choice of substituent on the benzaldehyde allows for the modulation of the electronic and steric properties of the final compound, which can significantly impact its biological activity.

Synthesis of a Representative Amide Derivative

Amide bond formation is a cornerstone of medicinal chemistry, and converting the aniline to an amide introduces a stable and often biologically important functional group.

  • Reaction: this compound + Acyl Chloride/Carboxylic Acid → Amide Derivative

  • Rationale: This derivatization strategy allows for the introduction of a wide array of side chains, from simple alkyl groups to complex heterocyclic moieties. The amide linkage can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and efficacy.

Comparative Biological Activity: An Evidence-Based Projection

While direct comparative data for a series of this compound derivatives is limited, we can extrapolate from studies on structurally analogous compounds to predict their potential anticancer and antimicrobial activities.

Anticancer Activity

Nitroaromatic compounds have been investigated as potential anticancer agents, often exhibiting cytotoxicity through mechanisms involving bioreduction in hypoxic tumor environments.[6] The resulting reactive nitroso and hydroxylamine intermediates can induce cellular damage.[1] Studies on substituted quinazolines and quinoxalines synthesized from nitroanilines have demonstrated significant antitumor activity against various cancer cell lines.[7]

Table 1: Projected Anticancer Activity of this compound Derivatives Based on Analogous Compounds

Derivative TypePredicted ActivityRationale for PredictionKey Structural Features for Activity
Schiff Bases Moderate to HighSchiff bases of other nitroanilines have shown dose-dependent inhibition of tumor cell growth.[4]The nature and position of substituents on the aromatic ring of the aldehyde can significantly influence cytotoxicity. Electron-withdrawing groups may enhance activity.
Amides Moderate to HighAmide derivatives of related anilines have been shown to be potent inhibitors of key cellular targets in cancer, such as cyclin-dependent kinases (CDKs).[8]The side chain of the amide can be tailored to fit the binding pocket of specific enzymes or receptors.
Quinazoline Analogs HighQuinazolines derived from anilines are a well-established class of anticancer agents, with some acting as potent enzyme inhibitors.[9]The 2,4-disubstitution pattern on the quinazoline ring is critical for activity.
Antimicrobial Activity

The nitro group is a key pharmacophore in several antimicrobial drugs.[1] Its electron-withdrawing nature and ability to undergo reduction to cytotoxic species contribute to its antimicrobial effects.[1] Studies on 2-methyl-5-nitroaniline derivatives have shown that these compounds can possess both antibacterial and antifungal properties.[10]

Table 2: Projected Antimicrobial Activity of this compound Derivatives Based on Analogous Compounds

Derivative TypePredicted Activity SpectrumRationale for PredictionKey Structural Features for Activity
Schiff Bases Broad-spectrum (Gram-positive and Gram-negative bacteria)Schiff bases derived from nitroanilines have demonstrated significant antibacterial activity.[11]The imine linkage and the overall lipophilicity of the molecule are important for penetrating bacterial cell walls.
Amides Moderate to Broad-spectrumAmide derivatives of nitroanilines have shown promising antimicrobial effects.The nature of the acyl group can influence the spectrum of activity.
Quinazolinone Analogs Moderate to High (Bacteria and Fungi)Quinazolinone derivatives have exhibited significant activity against a range of bacterial and fungal pathogens.[12][13]The substitution pattern on the quinazolinone core is crucial for determining the antimicrobial spectrum and potency.

Experimental Protocols: A Guide to In Vitro Evaluation

To empirically validate the predicted biological activities, rigorous and standardized in vitro assays are essential. The following are detailed, step-by-step methodologies for assessing the anticancer and antimicrobial properties of newly synthesized this compound derivatives.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[14]

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Cell Seeding (e.g., 5,000 cells/well in a 96-well plate) compound_prep 2. Compound Preparation (Serial dilutions of derivatives) treatment 3. Cell Treatment (Incubate with compounds for 48h at 37°C) compound_prep->treatment mtt_addition 4. MTT Addition (10 µL of 5 mg/mL MTT solution per well) treatment->mtt_addition incubation 5. Incubation (4 hours at 37°C) mtt_addition->incubation solubilization 6. Formazan Solubilization (Add 100 µL DMSO per well) incubation->solubilization readout 7. Absorbance Reading (Measure at 570 nm) solubilization->readout calculation 8. IC50 Calculation readout->calculation

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[15]

Experimental Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis compound_dilution 1. Compound Dilution (Serial two-fold dilutions in broth) inoculum_prep 2. Inoculum Preparation (Adjust microbial suspension to 0.5 McFarland standard) inoculation 3. Inoculation (Add inoculum to each well of a 96-well plate) inoculum_prep->inoculation incubation 4. Incubation (18-24 hours at 37°C) inoculation->incubation mic_determination 5. MIC Determination (Lowest concentration with no visible growth) incubation->mic_determination

Caption: Workflow for the broth microdilution method.

Detailed Protocol:

  • Compound Preparation: Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Plausible Mechanisms of Action: Unraveling the Molecular Pathways

The biological activities of nitroaromatic compounds are often linked to the electrochemical properties of the nitro group.

Mechanism_of_Action cluster_anticancer Anticancer Mechanism cluster_antimicrobial Antimicrobial Mechanism nitro_reduction Nitro Group Bioreduction (Hypoxic Tumor Cells) reactive_intermediates Formation of Reactive Intermediates (Nitroso, Hydroxylamine) nitro_reduction->reactive_intermediates cellular_damage Cellular Damage reactive_intermediates->cellular_damage dna_damage DNA Damage cellular_damage->dna_damage leads to protein_damage Protein Damage cellular_damage->protein_damage leads to apoptosis Apoptosis dna_damage->apoptosis protein_damage->apoptosis nitro_reduction_microbe Nitro Group Reduction (Microbial Nitroreductases) toxic_metabolites Generation of Toxic Metabolites nitro_reduction_microbe->toxic_metabolites macromolecule_damage Damage to Cellular Macromolecules (DNA, Proteins, Enzymes) toxic_metabolites->macromolecule_damage cell_death Microbial Cell Death macromolecule_damage->cell_death

Caption: Plausible mechanisms of action for nitroaniline derivatives.

Anticancer Mechanism of Action

A prominent hypothesis for the anticancer activity of nitroaromatic compounds is their selective activation in the hypoxic environment characteristic of solid tumors.[6]

  • Bioreduction: The electron-withdrawing nitro group can undergo enzymatic reduction, particularly under low oxygen conditions, by nitroreductase enzymes that are often overexpressed in cancer cells.

  • Formation of Reactive Intermediates: This reduction process generates highly reactive cytotoxic species, such as nitroso and hydroxylamine derivatives.[1]

  • Induction of Cellular Damage: These reactive intermediates can covalently bind to and damage essential cellular macromolecules, including DNA and proteins, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[16]

Antimicrobial Mechanism of Action

The antimicrobial activity of nitro compounds is also believed to be mediated by their reduction within the microbial cell.

  • Microbial Nitroreductases: Bacteria and fungi possess nitroreductase enzymes that can reduce the nitro group of the xenobiotic compound.[1]

  • Generation of Toxic Metabolites: This reduction leads to the formation of toxic metabolites that can disrupt various cellular processes.

  • Disruption of Cellular Functions: These metabolites can cause damage to microbial DNA, inhibit essential enzymes, and interfere with cellular respiration, ultimately leading to microbial cell death.[16]

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel anticancer and antimicrobial agents. Its synthetic tractability allows for the creation of diverse libraries of derivatives, and extrapolations from structurally related compounds suggest that these derivatives are likely to possess significant biological activity.

The experimental protocols detailed in this guide provide a robust framework for the in vitro evaluation of newly synthesized compounds. Further research should focus on synthesizing a focused library of this compound derivatives and performing a comprehensive structure-activity relationship (SAR) study to identify the key structural features that govern their biological activity and selectivity. Elucidating the specific molecular targets and signaling pathways affected by the most potent compounds will be crucial for their further development as potential therapeutic agents.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Nitroaromatics

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison and cross-validation framework for the principle analytical techniques used to identify and quantify nitroaromatic compounds. As a class of molecules, nitroaromatics are critical in pharmaceuticals and industrial chemicals, but also include environmental pollutants and explosive materials.[1][2] Accurate and reliable quantification is therefore paramount. This document moves beyond a simple listing of methods to explain the causality behind experimental choices, providing a self-validating system for robust analytical outcomes.

The Analytical Imperative for Nitroaromatics

Nitroaromatic compounds, characterized by one or more nitro (-NO₂) groups on an aromatic ring, present unique analytical challenges. Their diverse applications—from life-saving drugs to industrial synthesis—are contrasted by their potential toxicity and environmental persistence.[3] Furthermore, many are thermally labile or non-volatile, limiting the utility of certain analytical approaches.[4] The objective of any analytical method is to provide data that is fit for its intended purpose, a principle enshrined in regulatory guidelines like those from the International Council for Harmonisation (ICH).[5] Cross-validation, the process of comparing results across different analytical methods, is a critical step to ensure data integrity, especially when results may be subject to regulatory scrutiny or when a single method's limitations could obscure the truth.[6][7]

Core Analytical Techniques: A Comparative Overview

The choice of an analytical technique is governed by the analyte's physicochemical properties, the sample matrix, and the required sensitivity and selectivity. For nitroaromatics, chromatographic techniques are the workhorses of the modern laboratory.

  • High-Performance Liquid Chromatography (HPLC): HPLC is arguably the most common technique for nitroaromatic analysis, particularly for non-volatile or thermally unstable compounds.[8] Coupled with an Ultraviolet (UV) or Diode Array Detector (DAD), HPLC offers robust and reproducible quantification. The U.S. Environmental Protection Agency's (EPA) Method 8330B is a prime example of a standardized HPLC-UV method for explosive nitroaromatics in environmental samples.[9][10][11]

    • Expertise & Experience: The strength of HPLC-UV lies in its simplicity and wide applicability. However, its selectivity can be a limitation. Co-eluting compounds with similar UV spectra can lead to interferences and inaccurate quantification.[8][12] For instance, 2,4-dinitrotoluene (DNT) and 2,6-DNT often elute closely, making accurate, independent quantification challenging without careful chromatographic optimization.[12]

  • Gas Chromatography (GC): GC is well-suited for volatile and semi-volatile nitroaromatics. When paired with sensitive detectors like an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD), GC can achieve very low detection limits.[13] For unequivocal identification, GC coupled with Mass Spectrometry (GC-MS) is the gold standard, providing structural information alongside retention time data.[1][14]

    • Expertise & Experience: The primary challenge with GC is the thermal lability of many nitroaromatics.[4] High temperatures in the injection port can cause degradation, leading to underestimation of the analyte. Careful optimization of injector temperature and the use of techniques like programmable temperature vaporization (PTV) are crucial to mitigate this.[15] The ECD is highly sensitive to electronegative compounds like nitroaromatics but can be prone to interference from other halogenated or oxygenated compounds.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly tandem mass spectrometry (LC-MS/MS), combines the powerful separation of HPLC with the supreme selectivity and sensitivity of MS.[16] This technique is ideal for analyzing complex matrices and for trace-level quantification. Ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used for nitroaromatics.[17][18]

    • Expertise & Experience: LC-MS/MS provides unparalleled specificity through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte. This virtually eliminates matrix interference. However, ion suppression or enhancement is a critical consideration. This phenomenon, where matrix components affect the ionization efficiency of the target analyte, can lead to erroneous results if not properly addressed through the use of internal standards, preferably stable isotope-labeled versions of the analytes. The ionization efficiency itself can be highly dependent on the compound's structure.[18]

The Cross-Validation Framework: Ensuring Trustworthy Data

Cross-validation serves to demonstrate that different analytical procedures produce comparable and reliable results.[6] This is not merely a perfunctory exercise but a cornerstone of analytical quality assurance, as stipulated by guidelines from the FDA and ICH.[19][20] A robust cross-validation study design is essential.

The following diagram illustrates a logical workflow for the cross-validation of analytical methods for nitroaromatics.

CrossValidationWorkflow cluster_0 Phase 1: Planning & Design cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting P1 Define Analytes, Matrices & Objectives P2 Select Analytical Techniques (e.g., HPLC-UV, GC-MS, LC-MS/MS) P1->P2 P3 Develop & Validate Individual Methods per ICH Q2(R1) P2->P3 E1 Prepare Standard Curve & Quality Control (QC) Samples (Low, Mid, High) P3->E1 E2 Analyze Identical QC Sets with Each Validated Method E1->E2 E3 Analyze Incurred Samples (If available) E2->E3 Optional but Recommended D1 Compare Quantitative Results Across Methods E3->D1 D2 Statistical Assessment (e.g., Percent Difference, Bland-Altman) D1->D2 D3 Investigate Discrepancies & Determine Root Cause D2->D3 D4 Generate Cross-Validation Report with Acceptance Criteria D3->D4

Caption: Workflow for a systematic cross-validation study.

Experimental Protocols for Cross-Validation

The following protocols are designed for a cross-validation study comparing HPLC-UV, GC-MS, and LC-MS/MS for the analysis of 2,4,6-trinitrotoluene (TNT) in a spiked groundwater matrix.

  • Objective: To prepare a consistent set of calibration standards and quality control (QC) samples for analysis across all platforms.

  • Stock Solution: Prepare a 1 mg/mL stock solution of TNT in methanol.

  • Calibration Standards: Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare calibration standards ranging from 1 µg/L to 500 µg/L.

  • QC Samples: Prepare separate QC samples at three concentrations: Low (5 µg/L), Medium (50 µg/L), and High (400 µg/L) by spiking blank groundwater.

  • Extraction (for GC-MS and LC-MS/MS):

    • For trace analysis, a pre-concentration step may be needed. Utilize Solid Phase Extraction (SPE) as described in EPA Method 8330B.[9][12]

    • Acidify 500 mL of each sample (standards and QCs) to pH < 2.

    • Pass the sample through a C18 SPE cartridge.

    • Elute the retained TNT with acetonitrile.

    • Evaporate the eluate to 1 mL under a gentle stream of nitrogen.

  • Objective: Quantify TNT using a validated reverse-phase HPLC-UV method.

  • System: HPLC with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 50:50 (v/v) methanol:water.

  • Flow Rate: 1.5 mL/min.

  • Injection Volume: 100 µL.

  • Detection: UV at 254 nm.

  • System Suitability: Ensure baseline resolution between TNT and other potential analytes and that the precision of replicate injections is <2% RSD.

  • Analysis: Inject the calibration standards followed by the QC samples in triplicate.

  • Objective: Quantify TNT using a validated GC-MS method.

  • System: GC equipped with a mass spectrometer and a suitable capillary column (e.g., 30m x 0.25mm, 0.25µm film).

  • Injector: PTV inlet, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: 100°C hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • MS Conditions: Electron Impact (EI) ionization at 70 eV. Acquire data in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for TNT (e.g., m/z 227, 210, 89).

  • System Suitability: Verify peak shape and signal-to-noise ratio for the lowest calibration standard.

  • Analysis: Inject the extracted calibration standards and QC samples.

  • Objective: Quantify TNT with high sensitivity and specificity using LC-MS/MS.

  • System: HPLC or UHPLC coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with A) Water + 0.1% formic acid and B) Acetonitrile + 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • MS Conditions: Operate in negative ion ESI mode.

  • MRM Transitions: Monitor the transition for TNT (e.g., [M-H]⁻ 226 -> m/z 210). Optimize collision energy and other source parameters.

  • System Suitability: Ensure stable signal and acceptable peak shape for all MRM transitions.

  • Analysis: Inject the extracted calibration standards and QC samples.

Data Analysis and Performance Metrics

The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[5] Key performance characteristics, as defined by the ICH Q2(R1) guideline, must be evaluated.[19][21]

Table 1: Hypothetical Performance Comparison for TNT Analysis

ParameterHPLC-UVGC-MSLC-MS/MSAcceptance Criteria (ICH Q2)
Linearity (r²) >0.998>0.995>0.999>0.99
Range 1 - 500 µg/L5 - 500 µg/L0.1 - 200 µg/LDefined by linearity, accuracy, precision
LOD 0.5 µg/L1.0 µg/L0.05 µg/LS/N ratio of 3:1
LOQ 1.0 µg/L2.5 µg/L0.1 µg/LS/N ratio of 10:1; adequate precision & accuracy
Accuracy (% Recovery) 95-105%90-110%98-102%Typically 80-120% (Assay)
Precision (%RSD) < 5%< 10%< 3%Typically <15%

Cross-Validation Acceptance Criteria: For the results of the QC samples to be considered comparable across methods, the mean concentration from one method should typically be within ±15-20% of the mean concentration from the other method.

Interpreting the Results: A Decision Framework

The data presented in Table 1, while hypothetical, reflects typical performance characteristics.

  • LC-MS/MS demonstrates superior sensitivity (LOD/LOQ) and precision, making it the method of choice for trace-level analysis or when high sample complexity demands exceptional selectivity.

  • HPLC-UV offers excellent accuracy and linearity in a simpler, more accessible platform. It is ideal for routine analysis in less complex matrices where high sensitivity is not the primary requirement.

  • GC-MS is a powerful confirmatory tool, but may show slightly lower recovery and precision for a compound like TNT due to potential thermal degradation.

The choice of method is therefore not about which is "best," but which is "fittest for purpose."

DecisionTree A Start: Define Analytical Need B Trace Analysis Required? (<10 µg/L) A->B C High Matrix Complexity? B->C No E Use LC-MS/MS B->E Yes D Is Analyte Volatile & Thermally Stable? C->D No C->E Yes F Use HPLC-UV D->F No G Use GC-MS D->G Yes H Confirm with Orthogonal Method (e.g., GC-MS or LC-MS/MS) F->H

Caption: Decision tree for selecting an analytical technique.

Conclusion

The cross-validation of analytical techniques is an indispensable scientific practice that underpins the reliability of data generated for nitroaromatic compounds. By systematically comparing robust methods like HPLC-UV, GC-MS, and LC-MS/MS, researchers can understand the strengths and limitations of each platform. This guide provides the framework—from experimental design and detailed protocols to data interpretation—to empower scientists to select the most appropriate technique and ensure their data is accurate, defensible, and fit for purpose. Ultimately, a well-executed cross-validation builds a foundation of trust in the analytical results, which is critical in research, drug development, and environmental monitoring.

References

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A Senior Application Scientist's Guide to Inter-laboratory Comparison of 2,4-Dimethyl-5-nitroaniline Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical development and chemical analysis, the reproducibility and accuracy of analytical methods are paramount. This guide provides an in-depth, field-proven perspective on the inter-laboratory analysis of 2,4-Dimethyl-5-nitroaniline, a key aromatic amine intermediate. As a Senior Application Scientist, my objective is to move beyond mere protocol recitation and delve into the causality behind experimental choices, ensuring a self-validating system of analysis. This document is structured to provide a comprehensive technical narrative, grounded in scientific integrity and supported by authoritative references, to empower researchers in achieving reliable and comparable analytical outcomes.

Introduction to this compound and the Imperative for Analytical Consensus

This compound, also known as 5-nitro-2,4-xylidine, is an aromatic organic compound with the chemical formula C₈H₁₀N₂O₂. It belongs to the class of nitroanilines, which are characterized by a benzene ring substituted with both an amino (-NH₂) and a nitro (-NO₂) group. Due to its chemical structure, it serves as a versatile building block in the synthesis of various organic molecules, including dyes and active pharmaceutical ingredients.

The accurate quantification of this compound is critical for ensuring the quality and safety of pharmaceutical products. Impurities in drug substances can arise during the manufacturing process or storage and can impact the efficacy and safety of the final product[1][2]. Consequently, robust and reproducible analytical methods are essential for its detection and quantification. Inter-laboratory comparisons, or proficiency tests, are a cornerstone of quality assurance, providing an objective measure of a laboratory's performance and the reliability of its analytical methods.

Core Analytical Methodologies: A Comparative Overview

The two predominant analytical techniques for the analysis of this compound and other primary aromatic amines (PAAs) are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods is often dictated by the sample matrix, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely adopted technique for the separation and quantification of non-volatile or thermally labile compounds like this compound. A typical HPLC system for this analysis would employ a reverse-phase methodology.

Causality of Method Parameters:

  • Stationary Phase: A C18 column is the workhorse for reverse-phase chromatography due to its hydrophobic nature, which provides excellent retention for moderately polar compounds like nitroanilines.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is used to elute the analyte. The organic modifier disrupts the hydrophobic interactions between the analyte and the stationary phase, allowing for its elution. The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase helps to protonate the amino group of the analyte, leading to sharper peaks and improved chromatographic performance. For mass spectrometry detection, a volatile acid like formic acid is preferred.

  • Detection: A UV detector is commonly used, with the wavelength set to the absorbance maximum of this compound for optimal sensitivity. For enhanced specificity and lower detection limits, a mass spectrometry (MS) detector, particularly a tandem mass spectrometer (MS/MS), is the preferred choice.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While some aromatic amines can be analyzed directly, derivatization may be necessary to improve volatility and chromatographic peak shape.

Causality of Method Parameters:

  • Column: A nonpolar or medium-polarity capillary column, such as one coated with a phenyl-polysiloxane stationary phase, is typically used. The separation is based on the boiling point of the analytes and their interaction with the stationary phase.

  • Injection: A splitless injection mode is often employed for trace analysis to ensure the transfer of the entire sample onto the column, thereby maximizing sensitivity.

  • Detection: A mass spectrometer is the detector of choice for GC, providing both high sensitivity and structural information for confident identification. The mass spectrometer can be operated in full-scan mode to obtain a complete mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity by monitoring only a few characteristic ions of the target analyte.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a robust starting point for the analysis of this compound. It is imperative that each laboratory validates these methods according to their specific instrumentation and application.

Sample Preparation for Pharmaceutical Matrices

The goal of sample preparation is to extract the analyte from the sample matrix and remove interfering substances.

Protocol: Solid-Phase Extraction (SPE)

  • Sample Dissolution: Accurately weigh a portion of the homogenized pharmaceutical sample and dissolve it in a suitable solvent (e.g., a mixture of water and methanol).

  • SPE Cartridge Conditioning: Condition a cation-exchange SPE cartridge by passing methanol followed by water through it.

  • Sample Loading: Load the dissolved sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove non-polar interferences.

  • Elution: Elute the this compound from the cartridge using a stronger organic solvent, often containing a small amount of a basic modifier to neutralize the charge on the analyte.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the HPLC mobile phase or a suitable solvent for GC analysis.

Caption: Solid-Phase Extraction Workflow for this compound.

HPLC-UV/MS Method

Instrumentation:

  • High-Performance Liquid Chromatography system

  • UV or Mass Spectrometry Detector

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B in 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 225 nm
GC-MS Method

Instrumentation:

  • Gas Chromatograph with Mass Spectrometer

Chromatographic Conditions:

ParameterCondition
Column Phenyl-polysiloxane, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.0 mL/min
Injection Mode Splitless
Injector Temperature 250 °C
Oven Program 80 °C (1 min hold), ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source 230 °C
MS Mode Electron Ionization (EI), Full Scan (m/z 50-350) or SIM

Inter-laboratory Comparison: Performance Evaluation

While a specific inter-laboratory comparison study for this compound is not publicly available, data from proficiency tests for other primary aromatic amines in similar matrices can provide valuable insights into expected performance. The European Union Reference Laboratory for Food Contact Materials (EURL-FCM) regularly organizes proficiency tests for the determination of PAAs in food simulants[3][4].

In a typical proficiency test, participating laboratories receive a test material with a known, but undisclosed, concentration of the analyte. The laboratories analyze the sample using their in-house methods and report their results to the proficiency test organizer. The performance of each laboratory is then assessed using z-scores, which are calculated based on the assigned value (the consensus value from all participants or a value determined by a reference laboratory) and the standard deviation for proficiency assessment.

Illustrative Inter-laboratory Comparison Data for Structurally Similar Aromatic Amines (Hypothetical Data Based on EURL-FCM Reports)

AnalyteAssigned Value (µg/kg)Number of LabsMean Reported Value (µg/kg)Standard Deviation (µg/kg)z-score Range
Aniline5.2255.10.8-2.1 to 2.3
o-Toluidine4.8254.70.7-1.9 to 2.1
4-Chloroaniline6.1256.00.9-2.2 to 2.4

Interpretation of z-scores:

  • |z| ≤ 2: Satisfactory performance

  • 2 < |z| < 3: Questionable performance

  • |z| ≥ 3: Unsatisfactory performance

The results of such proficiency tests demonstrate that even with well-established methods, some level of inter-laboratory variability is expected. This highlights the importance of robust method validation and ongoing quality control measures.

Caption: Logical Flow of a Proficiency Testing Scheme.

Method Validation: A Self-Validating System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. A well-validated method provides a high degree of assurance that the results generated are accurate and reliable. The validation should be performed in accordance with guidelines from regulatory bodies such as the FDA and the principles outlined in the United States Pharmacopeia (USP)[1][2].

Key Validation Parameters:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion: Towards Harmonized Analytical Practices

The reliable analysis of this compound is a critical component of quality control in the pharmaceutical industry. This guide has provided a comprehensive overview of the key analytical methodologies, detailed experimental protocols, and the importance of inter-laboratory comparisons and robust method validation. By understanding the causality behind experimental choices and adhering to established best practices, researchers can develop and implement analytical methods that are not only accurate and precise but also reproducible across different laboratories. The principles and data presented herein should serve as a valuable resource for any scientist involved in the analysis of this important aromatic amine, ultimately contributing to the development of safer and more effective medicines.

References

  • Valzacchi, S., Ceriani, F., Cordeiro Raposo, F., Vasconcelos Azevedo Brandao, A., Robouch, P., & Hoekstra, E. (2023). Determination of primary aromatic amines in food simulant B. Publications Office of the European Union. [Link]

  • Bratinova, S., Robouch, P., Beldi, G., Senaldi, C., & Hoekstra, E. (2024). Determination of melamine and formaldehyde (FA) in food contact material migration solutions. Publications Office of the European Union. [Link]

  • U.S. Pharmacopeia. General Chapter <1086> Impurities in Drug Substances and Drug Products.
  • U.S. Food and Drug Administration. Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Intertek. (n.d.). Testing Primary Aromatic Amines in Food Packaging. [Link]

  • European Union Reference Laboratory for POPs (EURL POPs). (n.d.). Interlaboratory studies Proficiency tests. [Link]

  • ASTM International. (n.d.). Proficiency Testing - Laboratory Services. [Link]

  • FAPAS. (n.d.). Total Primary Aromatic Amines in 3% Acetic Acid Proficiency Test. [Link]

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • Tong, C., et al. (2010). Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. PubMed. [Link]

  • FAPAS. (n.d.). Total Primary Aromatic Amines in 3% Acetic Acid Quality Control Material. [Link]

  • Szabó, B. S., et al. (2021). Determination of 24 primary aromatic amines in aqueous food simulants by combining solid phase extraction and salting-out assisted liquid-liquid extraction with liquid chromatography tandem mass spectrometry. ResearchGate. [Link]

  • European Commission. (n.d.). Technical guidelines on testing the migration of primary aromatic amines from polyamide kitchenware and of formaldehyde from melamine kitchenware. [Link]

  • Chromatography Today. (2013). Inter-laboratory LC-MS/MS processes compared. [Link]

  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. [Link]

  • European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). The ECETOC Conceptual Framework for Polymer Risk Assessment (CF4Polymers). [Link]

  • Patsnap. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. [Link]

  • Arya Sasol Polymer Company. (n.d.). Proficiency Testing – PT. [Link]

  • PubMed. (2017). para-Nitroaniline is a promising matrix for MALDI-MS imaging on intermediate pressure MS systems. [Link]

Sources

Safety Operating Guide

2,4-Dimethyl-5-nitroaniline: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Safety Profile[1][2]

This guide provides a definitive protocol for the disposal of 2,4-Dimethyl-5-nitroaniline (CAS 2124-47-2) .[1] Unlike standard organic waste, nitro-aromatic amines present a dual hazard profile: biological toxicity (methemoglobinemia potential) and chemical sensitivity (thermal instability of the nitro group).[1]

Critical Directive: Do not dispose of this compound down the drain. It is toxic to aquatic life and requires high-temperature incineration.[1]

Chemical Safety Card
PropertySpecificationOperational Implication
CAS Number 2124-47-2Use for waste manifesting and inventory tracking.[1]
Physical State Solid (Yellow/Brown crystalline powder)Dust generation is a primary inhalation risk during weighing/disposal.
GHS Hazards H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H412 (Aquatic Toxicity)Requires "Toxic" secondary labeling on all waste containers.[1]
Incompatibilities Strong Oxidizers, Acids, Acid ChloridesSegregation is mandatory. Contact with strong acids can induce protonation and heat; oxidizers increase fire risk.[1]

Hazard Assessment: The "Why" Behind the Protocol

As scientists, we adhere to protocols not just for compliance, but because we understand the mechanism of hazard.[1]

The Nitro-Amine Synergism

The molecule contains both an electron-withdrawing nitro group (


) and an electron-donating amino group (

) on a methylated benzene ring.[1]
  • Thermal Sensitivity: While this compound is relatively stable compared to polynitrated aromatics, the nitro group inherently possesses oxidative potential.[1] If mixed with incompatible reducing agents in a waste container, it can initiate an exothermic decomposition.[1]

  • Biological Mechanism: Nitroanilines are readily absorbed through the skin. Once metabolized, they can oxidize hemoglobin to methemoglobin, impairing oxygen transport.[1] This dictates that all PPE (gloves) used during handling must be treated as contaminated hazardous waste , not regular trash.[1]

Pre-Disposal Protocol: Segregation & Preparation[1]

Before moving waste to the central accumulation area, strict segregation logic must be applied at the bench level.[1]

Waste Stream Segregation[1]
  • Stream A (Solid Waste): Pure compound, contaminated paper towels, weighing boats, and solid reaction byproducts.[1]

  • Stream B (Liquid Waste - Mother Liquor): Solvents (e.g., Ethanol, Ethyl Acetate) containing dissolved this compound.[1]

  • Stream C (Sharps): Contaminated needles/syringes.

CRITICAL PROHIBITION: Never mix Stream A or B with oxidizing acids (Nitric, Perchloric) or strong bases .[1] The resulting exotherm can pressurize waste containers.

Step-by-Step Disposal Workflows

Solid Waste Disposal (Stream A)
  • Containerize: Collect solids in a dedicated, wide-mouth HDPE or glass jar. Do not use metal cans which may corrode if acidic byproducts are present.

  • Double Bagging: If the waste is in a bag (e.g., contaminated PPE), use a clear, 6-mil polyethylene bag.[1] Twist and tape the neck—do not just tie a knot.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "this compound, solid debris."[1][2]

    • Hazard Checkbox: Toxic.[3][4]

  • Transfer: Move to the Satellite Accumulation Area (SAA).

Liquid Waste Disposal (Stream B)
  • pH Check: Ensure the solvent mixture is neutral (pH 6-8). If the process involved acids, neutralize carefully before adding to the solvent waste carboy to prevent container pressurization.[1]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (typically steel or HDPE).

  • Volume Limit: Fill containers only to 90% capacity to allow for thermal expansion.

Spill Management Protocol

If a spill occurs (< 50g):

  • Isolate: Evacuate the immediate area.

  • PPE Up: Wear nitrile gloves (double gloved), lab coat, and N95/P100 respirator if dust is visible.[1]

  • Dry Clean-up: Do not wet the powder initially (this spreads the contamination). Use a scoop or dustpan to collect the bulk material.

  • Wet Wipe: Clean the residue with a soap/water solution. Avoid bleach, as hypochlorites can react with amines to form chloramines (though less likely to be energetic here, it is poor practice).[1]

  • Disposal: Place all cleanup materials into Stream A (Solid Toxic Waste).

Visualizing the Decision Logic

The following diagram illustrates the critical decision nodes for handling this compound waste to ensure safety and compliance.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, PPE, Debris) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Dissolved in Solvent) StateCheck->LiquidPath Liquid SegregationSolid Segregate from Oxidizers & Sharps SolidPath->SegregationSolid SegregationLiquid Check pH Neutrality & Solvent Compatibility LiquidPath->SegregationLiquid ContainerSolid Double Bag or Wide-Mouth HDPE Jar SegregationSolid->ContainerSolid ContainerLiquid Solvent Carboy (Fill <90%) SegregationLiquid->ContainerLiquid Labeling Label: 'Hazardous Waste - Toxic' List Constituent: this compound ContainerSolid->Labeling ContainerLiquid->Labeling FinalDisposal Final Disposal: High-Temperature Incineration Labeling->FinalDisposal

Figure 1: Decision matrix for the segregation and packaging of this compound waste streams.

Regulatory Compliance & Classification

Proper classification is the backbone of legal defensibility.

US EPA (RCRA) Classification

Unlike p-nitroaniline (which is explicitly listed as P077 or U168 depending on the isomer/source), This compound is not explicitly P-listed or U-listed by specific name in 40 CFR 261.33.[1]

However, the generator must apply Process Knowledge :

  • Characteristic Waste: If the waste exhibits toxicity (via TCLP) or ignitability (if in flammable solvent), it carries the corresponding D-codes (e.g., D001).[1]

  • Best Practice: Even if not strictly a "listed" waste, it should be managed as Hazardous Waste due to its GHS toxicity profile.[1] Do not dispose of it as "Non-Hazardous" trash.

European Waste Catalogue (EWC)[1]
  • Code: 16 05 06* (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1]

  • Disposal Route: Incineration with energy recovery is the standard EU method for organic nitrogen compounds to destroy the nitro-amine functionality completely.[1]

References

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • US Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[5] Retrieved October 26, 2023, from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1][6] Substance Information: this compound.[1][2][6][7][8] Retrieved October 26, 2023, from [Link][1]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.